Lysine 4-nitroanilide
Description
Structure
3D Structure
Propriétés
Numéro CAS |
19826-45-0 |
|---|---|
Formule moléculaire |
C12H18N4O3 |
Poids moléculaire |
266.30 g/mol |
Nom IUPAC |
(2S)-2,6-diamino-N-(4-nitrophenyl)hexanamide |
InChI |
InChI=1S/C12H18N4O3/c13-8-2-1-3-11(14)12(17)15-9-4-6-10(7-5-9)16(18)19/h4-7,11H,1-3,8,13-14H2,(H,15,17)/t11-/m0/s1 |
Clé InChI |
VUUNELJIFNFWJC-NSHDSACASA-N |
Origine du produit |
United States |
Foundational & Exploratory
A Technical Guide to the Synthesis and Purification of L-Lysine p-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of L-lysine p-nitroanilide. This chromogenic substrate is a critical tool in enzymatic assays, particularly for the study of proteases. This document outlines a detailed synthetic pathway, purification protocols, and the associated quantitative data to facilitate its preparation in a laboratory setting.
Introduction
L-lysine p-nitroanilide (Lys-pNA) is a synthetic substrate used to measure the activity of various proteases. Upon enzymatic cleavage of the amide bond, the chromogenic group, p-nitroaniline, is released, resulting in a yellow color that can be quantified spectrophotometrically. The rate of color formation is directly proportional to the enzyme's activity. Accurate and reliable enzymatic studies necessitate a highly pure substrate. This guide details a robust chemical synthesis and purification strategy for obtaining high-purity L-lysine p-nitroanilide.
Chemical Synthesis of L-Lysine p-Nitroanilide
The synthesis of L-lysine p-nitroanilide is a multi-step process that requires the strategic use of protecting groups to ensure the selective formation of the desired amide bond at the α-carboxyl group of L-lysine. The ε-amino group and the α-amino group must be protected during the coupling reaction with p-nitroaniline. A common and efficient approach involves the use of orthogonal protecting groups, which can be removed under different conditions.
This guide outlines a three-stage synthesis:
-
Protection of L-Lysine: The α-amino and ε-amino groups of L-lysine are protected using tert-Butoxycarbonyl (Boc) and Carbobenzyloxy (Z) groups, respectively.
-
Coupling with p-Nitroaniline: The protected L-lysine is then coupled with p-nitroaniline to form the amide bond.
-
Deprotection: The protecting groups are sequentially removed to yield the final product, L-lysine p-nitroanilide, typically as a dihydrobromide or dihydrochloride (B599025) salt to improve stability and solubility.
Overall Synthetic Workflow
Caption: Overall workflow for the synthesis of L-lysine p-nitroanilide.
Experimental Protocols
Stage 1: Synthesis of Nα-Boc-Nε-Z-L-lysine
This initial step involves the protection of both amino groups of L-lysine. The ε-amino group is first protected with the Z-group, followed by the protection of the α-amino group with the Boc-group.
Methodology:
-
Nε-Z-L-lysine synthesis: L-lysine hydrochloride is dissolved in an aqueous basic solution (e.g., sodium hydroxide). Benzyl chloroformate (Cbz-Cl) is added portion-wise while maintaining the pH of the reaction mixture. The reaction is stirred at room temperature until completion. The product, Nε-Z-L-lysine, is precipitated by acidifying the solution and can be collected by filtration.
-
Nα-Boc-Nε-Z-L-lysine synthesis: Nε-Z-L-lysine is dissolved in a suitable solvent mixture (e.g., dioxane/water). A base such as sodium bicarbonate is added, followed by the dropwise addition of di-tert-butyl dicarbonate (B1257347) ((Boc)2O) dissolved in dioxane. The reaction mixture is stirred at room temperature overnight. The product is then isolated by extraction and purified by recrystallization or chromatography.
Stage 2: Coupling of Nα-Boc-Nε-Z-L-lysine with p-Nitroaniline
A convenient and high-yielding method for the coupling of Nα-protected amino acids with the weakly nucleophilic p-nitroaniline utilizes phosphorus oxychloride as a condensing agent.
Methodology:
-
Nα-Boc-Nε-Z-L-lysine and p-nitroaniline are dissolved in anhydrous pyridine.
-
The solution is cooled in an ice bath.
-
Phosphorus oxychloride (POCl3) is added dropwise with stirring, ensuring the temperature is maintained below 5 °C.
-
The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched by pouring it into ice-water.
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed successively with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude Nα-Boc-Nε-Z-L-lysine p-nitroanilide.
Stage 3: Deprotection to Yield L-Lysine p-Nitroanilide
The final step involves the removal of the Boc and Z protecting groups. The order of removal depends on the specific reagents used. A common strategy is the acid-mediated removal of both groups.
Methodology:
-
The crude Nα-Boc-Nε-Z-L-lysine p-nitroanilide is dissolved in a solution of hydrogen bromide in acetic acid (HBr/AcOH) to remove the Z group.
-
The reaction is stirred at room temperature for a specified time.
-
The product is precipitated by the addition of dry ether and collected by filtration.
-
The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the Boc group.
-
After the reaction is complete, the TFA is removed under reduced pressure.
-
The final product, L-lysine p-nitroanilide, is precipitated with ether, collected by filtration, and dried under vacuum.
Purification Methods
High purity of L-lysine p-nitroanilide is essential for its use in sensitive enzymatic assays. A combination of chromatographic and recrystallization techniques is typically employed.
Purification Workflow
The Enzymatic Cleavage of Lysine 4-Nitroanilide: A Technical Guide to the Core Mechanism and its Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the enzymatic cleavage mechanism of Lysine (B10760008) 4-nitroanilide and its derivatives by proteases. It provides a comprehensive overview of the underlying biochemical principles, detailed experimental protocols for activity assessment, and a comparative analysis of kinetic data for key proteases. This document is intended to serve as a valuable resource for researchers and professionals involved in enzyme kinetics, drug discovery, and the development of protease-targeted therapeutics.
The Core Mechanism: A Tale of Nucleophilic Attack
The cleavage of Lysine 4-nitroanilide by proteases is a classic example of enzyme-catalyzed hydrolysis. This process is most prominently exemplified by serine proteases, such as trypsin, which exhibit a strong preference for cleaving peptide bonds C-terminal to lysine and arginine residues.[1][2] The core of this mechanism lies within the enzyme's active site, featuring a catalytic triad (B1167595) of amino acid residues: serine, histidine, and aspartate.[3]
The catalytic cycle can be summarized in the following key steps:
-
Substrate Binding: The lysine residue of the substrate docks into the S1 specificity pocket of the protease. In trypsin, this pocket contains a negatively charged aspartate residue that forms a salt bridge with the positively charged lysine side chain, ensuring high substrate specificity.[4]
-
Nucleophilic Attack: The serine residue of the catalytic triad, activated by the histidine and aspartate residues, acts as a potent nucleophile. It attacks the carbonyl carbon of the peptide bond in the this compound substrate.[3][4]
-
Formation of the Tetrahedral Intermediate: This nucleophilic attack results in the formation of a transient, unstable tetrahedral intermediate.[3][5] The oxyanion of this intermediate is stabilized by hydrogen bonds from other residues in the active site, often referred to as the "oxyanion hole".
-
Acyl-Enzyme Formation: The tetrahedral intermediate collapses, leading to the cleavage of the peptide bond. The p-nitroaniline moiety is released, while the lysine portion remains covalently attached to the serine residue of the enzyme, forming an acyl-enzyme intermediate.[4]
-
Deacylation: A water molecule enters the active site and, activated by the histidine residue, acts as a nucleophile, attacking the carbonyl carbon of the acyl-enzyme intermediate. This leads to the formation of a second tetrahedral intermediate.
-
Enzyme Regeneration: This second intermediate collapses, releasing the lysine product and regenerating the active enzyme, which is then ready to bind to another substrate molecule.
The release of p-nitroaniline, a chromogenic product, is the basis for a convenient spectrophotometric assay to monitor the enzymatic activity.[6][7]
Visualizing the Mechanism and Workflow
To further elucidate the enzymatic process and the experimental approach to its study, the following diagrams are provided.
Quantitative Analysis: A Comparative Look at Protease Kinetics
The efficiency of enzymatic cleavage is quantified by kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and is an inverse measure of the substrate's affinity for the enzyme. kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
The following table summarizes key kinetic parameters for the cleavage of p-nitroanilide substrates by various proteases. Note that while trypsin directly and efficiently cleaves this compound, other proteases like chymotrypsin (B1334515) and elastase have different substrate specificities. The data presented for these enzymes are for their preferred p-nitroanilide substrates to provide a comparative context of their catalytic efficiencies.
| Protease | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH |
| Trypsin | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide | ~0.37 - 32.4 (pH dependent)[1][5] | ~0.517 (at optimal pH)[1][5] | ~1391 (at optimal pH)[1][5] | 7.0 - 9.0 |
| Chymotrypsin | N-succinyl-Gly-Gly-Phe-p-nitroanilide | ~0.03 (unaffected by modifier)[8] | Varies with conditions[8] | - | ~7.8 |
| Elastase (leukocyte) | Ac-Ala-Ala-Ala-p-nitroanilide | 0.88[9] | 11.9[9] | 1.35 x 104 | ~8.0 |
| Factor Xa | Various peptide p-nitroanilides | > 0.1[10] | - | up to 2 x 106[10] | - |
Experimental Protocols: A Step-by-Step Guide
The following provides a detailed methodology for a standard spectrophotometric protease assay using a p-nitroanilide substrate.
Materials and Reagents
-
Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.
-
Protease Stock Solution: A concentrated solution of the protease of interest (e.g., trypsin) in a suitable buffer.
-
Substrate Stock Solution: A stock solution of this compound (or other p-nitroanilide substrate) dissolved in a minimal amount of a suitable organic solvent (e.g., DMSO) and then diluted in the assay buffer.
-
96-well microplate or cuvettes.
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm.
-
Incubator or temperature-controlled sample chamber set to 37°C.
Assay Procedure
-
Prepare Working Solutions:
-
Dilute the protease stock solution to the desired final concentration in the assay buffer.
-
Prepare a series of substrate dilutions in the assay buffer from the substrate stock solution.
-
-
Set up the Reaction:
-
In a 96-well plate or cuvette, add a defined volume of the assay buffer.
-
Add the protease working solution to each well/cuvette, except for the blank (no enzyme control).
-
Pre-incubate the plate/cuvettes at 37°C for 5 minutes to allow the temperature to equilibrate.
-
-
Initiate the Reaction:
-
Add the substrate working solution to each well/cuvette to initiate the reaction. The final volume should be consistent across all reactions.
-
-
Monitor the Reaction:
-
Immediately place the plate/cuvette in the spectrophotometer or microplate reader.
-
Measure the absorbance at 405-410 nm at regular time intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
-
Data Analysis:
-
Plot the absorbance as a function of time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.
-
To determine Km and Vmax, repeat the assay with varying substrate concentrations and plot V₀ against the substrate concentration. Fit the data to the Michaelis-Menten equation.
-
Conclusion
The enzymatic cleavage of this compound by proteases is a fundamental biochemical process with significant implications for both basic research and drug development. Understanding the intricacies of the catalytic mechanism, the factors influencing substrate specificity, and the quantitative aspects of enzyme kinetics is paramount for scientists in this field. The methodologies and data presented in this guide provide a solid foundation for the design and execution of experiments aimed at characterizing protease activity and for the development of novel therapeutic interventions targeting these crucial enzymes.
References
- 1. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. purdue.edu [purdue.edu]
- 3. Serine protease - Wikipedia [en.wikipedia.org]
- 4. andrew.cmu.edu [andrew.cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Spectrophotometric assay for protease activity in ionic liquids using chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enhancement of alpha-chymotrypsin-catalyzed hydrolysis of specific p-nitroanilide substrates by 4-phenylbutylamine derivative of hen egg-white lysozyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. The action of factor Xa on peptide p-nitroanilide substrates: substrate selectivity and examination of hydrolysis with different reaction conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Molar extinction coefficient of p-nitroaniline product.
An In-depth Technical Guide to the Molar Extinction Coefficient of p-Nitroaniline
For researchers, scientists, and drug development professionals, accurate quantification of reaction products is paramount. p-Nitroaniline (4-nitroaniline) is a vital chromogenic compound, frequently employed as a product in various enzyme assays and as an intermediate in the synthesis of dyes and pharmaceuticals.[1][2][3] Its distinct yellow color allows for straightforward colorimetric determination of enzyme activity or reaction progress.[2]
This guide provides a comprehensive overview of the molar extinction coefficient of p-nitroaniline, details experimental protocols for its determination and synthesis, and illustrates key workflows relevant to its application in research and development.
Molar Extinction Coefficient of p-Nitroaniline
The molar extinction coefficient (ε), also known as molar absorptivity, is an intrinsic property of a substance that measures how strongly it absorbs light at a particular wavelength. It is a critical parameter in the Beer-Lambert law (A = εbc), which relates absorbance (A) to the molar concentration (c) and the path length of the cuvette (b).
The molar extinction coefficient of p-nitroaniline is highly dependent on the solution's composition, including solvent polarity and ionic strength.[4] The absorption spectrum can experience a red-shift with increasing ionic strength, which can alter the extinction coefficient at a fixed wavelength.[4] Therefore, it is crucial to use the appropriate ε value for the specific experimental conditions or to determine it empirically.
Quantitative Data Summary
The following table summarizes reported molar extinction coefficient values for p-nitroaniline under various conditions.
| Wavelength (λmax) | Molar Extinction Coefficient (ε) | Conditions / Solvent | Reference(s) |
| 410 nm | 8,800 M⁻¹cm⁻¹ | Used for enzyme assays | [2][5] |
| 405 nm | 9,900 M⁻¹cm⁻¹ | Millimolar extinction coefficient of 9.9 | |
| 405 nm | 9,960 M⁻¹cm⁻¹ | Used for calculating reaction rates | [6][7] |
| 381 nm | Not specified | Proposed wavelength to minimize error from spectral shifts | [4] |
| 380 nm | Not specified | Used for monitoring the kinetics of p-nitroaniline reduction | [8] |
Experimental Protocols
Detailed methodologies are essential for reproducibility and accuracy in research. The following sections provide protocols for the synthesis of p-nitroaniline and its quantification using UV-Vis spectroscopy.
Protocol 1: Synthesis of p-Nitroaniline from Aniline (B41778)
p-Nitroaniline is commonly synthesized in the laboratory via a two-step process starting from aniline. The key steps involve the protection of the amino group by acetylation, followed by electrophilic aromatic substitution (nitration), and finally deprotection (hydrolysis) to yield the final product.[3][9]
Step 1: Synthesis of Acetanilide (B955) from Aniline (Acetylation)
-
In a flask, add aniline to a mixture of acetic anhydride (B1165640) and glacial acetic acid.
-
Gently heat the reaction mixture.
-
Pour the cooled mixture into ice-cold water to precipitate the acetanilide.
-
Collect the crude product by suction filtration and wash with cold water.
-
Recrystallize the acetanilide from hot water to purify it.
Step 2: Synthesis of p-Nitroacetanilide from Acetanilide (Nitration)
-
Dissolve the purified acetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.
-
Cool the mixture in an ice bath to between 0-5 °C.
-
Slowly add a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature does not exceed 20 °C.[10]
-
After the addition is complete, allow the mixture to stand at room temperature for about 20-30 minutes.[10][11]
-
Pour the reaction mixture onto crushed ice to precipitate the p-nitroacetanilide.[11]
-
Collect the yellow solid by filtration, wash thoroughly with cold water, and dry.
Step 3: Synthesis of p-Nitroaniline from p-Nitroacetanilide (Hydrolysis)
-
Heat the crude p-nitroacetanilide with an aqueous solution of sulfuric acid (e.g., 70%) under reflux for 20-30 minutes.[11][12]
-
The p-nitroacetanilide will dissolve as it hydrolyzes to form the water-soluble p-nitroaniline salt.[11]
-
Pour the hot solution into a beaker of cold water.
-
Neutralize the solution by slowly adding an aqueous sodium hydroxide (B78521) solution until it is alkaline, which precipitates the free p-nitroaniline as a bright yellow solid.[12]
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the crude p-nitroaniline by filtration, wash with water, and dry.
-
For higher purity, the product can be recrystallized from a hot water/ethanol mixture.[11]
Protocol 2: Quantification of p-Nitroaniline using UV-Vis Spectroscopy
This protocol describes how to determine the concentration of a p-nitroaniline solution, a common requirement in enzyme kinetics when a p-nitroanilide substrate is used.[2][13]
Objective: To calculate the concentration of p-nitroaniline in an unknown sample by generating a standard curve.
Materials:
-
p-Nitroaniline standard (high purity)
-
Appropriate solvent (e.g., the buffer used in the enzyme assay)
-
UV-Vis Spectrophotometer
-
Quartz or disposable cuvettes (1 cm path length)
-
Calibrated micropipettes and appropriate tips
-
Volumetric flasks
Procedure:
-
Prepare a Stock Solution: Accurately weigh a known mass of p-nitroaniline and dissolve it in a known volume of the solvent in a volumetric flask to create a stock solution of known concentration (e.g., 1 mM).
-
Prepare Standard Dilutions: Perform a series of dilutions from the stock solution to create a set of standards with decreasing concentrations (e.g., 0 µM, 20 µM, 40 µM, 60 µM, 80 µM, 100 µM). The "0 µM" sample serves as the blank.
-
Measure Absorbance:
-
Set the spectrophotometer to the desired wavelength (e.g., 405 nm or 410 nm).
-
Use the "0 µM" standard (blank) to zero the spectrophotometer.
-
Measure the absorbance of each of the prepared standards, starting from the lowest concentration.
-
Measure the absorbance of the unknown sample(s).
-
-
Generate Standard Curve and Calculate Concentration:
-
Plot the absorbance of the standards (y-axis) against their corresponding concentrations (x-axis).
-
Perform a linear regression on the data points. The resulting graph should be a straight line passing through the origin, confirming adherence to the Beer-Lambert law.
-
The slope of the line is the molar extinction coefficient (ε) if the path length is 1 cm.
-
Use the equation of the line (y = mx + c, where m is the slope) to calculate the concentration of the unknown sample from its measured absorbance.
-
Mandatory Visualizations
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: A flowchart of the multi-step laboratory synthesis of p-nitroaniline.
References
- 1. amherst.edu [amherst.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 4. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. brainly.com [brainly.com]
- 7. Solved We also need to convert the reaction rate from change | Chegg.com [chegg.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. scribd.com [scribd.com]
- 10. magritek.com [magritek.com]
- 11. m.youtube.com [m.youtube.com]
- 12. azom.com [azom.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Substrate Specificity of Lysine 4-Nitroanilide for Various Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) 4-nitroanilide (L-pNA) and its derivatives are invaluable chromogenic substrates in the fields of enzymology and high-throughput screening. The enzymatic cleavage of the amide bond releases the yellow-colored p-nitroaniline (pNA), which can be readily quantified spectrophotometrically. This property allows for a continuous and straightforward assay of proteolytic activity. This technical guide provides an in-depth overview of the substrate specificity of Lysine 4-nitroanilide and its peptide conjugates for a range of enzymes, presenting key kinetic data, detailed experimental protocols, and workflow visualizations to aid in assay development and drug discovery.
The utility of these substrates stems from their ability to mimic the natural peptide substrates of various proteases. The amino acid or peptide moiety dictates the substrate's specificity for a particular enzyme, while the p-nitroanilide group serves as a convenient reporter. Understanding the kinetic parameters of these interactions is crucial for designing specific and sensitive enzymatic assays.
Data Presentation: Enzyme-Substrate Kinetics
The following tables summarize the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) for the hydrolysis of various lysine-containing p-nitroanilide substrates by different enzymes. These parameters are fundamental to understanding the enzyme's affinity for the substrate and its catalytic efficiency.
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Conditions | Reference |
| Trypsin (bovine) | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) | 0.394 ± 0.027 | 0.175 (calculated from Vm) | 444 | pH 9.05, 25 °C | [1] |
| Trypsin (bovine) | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) | 0.512 ± 0.039 | 0.170 (calculated from Vm) | 332 | pH 6.94, 25 °C | [1] |
| Trypsin (bovine) | N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) | 13.8 ± 2.1 | 0.208 (calculated from Vm) | 15 | pH 4.40, 25 °C | [1] |
| Human Tissue Kallikrein | H-D-Valyl-L-leucyl-L-lysine 4-nitroanilide | - | - | - | Substrate activation observed | [2] |
| Lysine-specific aminopeptidase (B13392206) (rat) | Lysine p-nitroanilide | 0.333 | 0.7 nmol/min/mg protein (Vmax) | - | pH 7.5 | [3] |
Note: The kcat values for trypsin were calculated from the provided Vm and enzyme concentrations in the source. Kinetic parameters are highly dependent on experimental conditions such as pH, temperature, and buffer composition.
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published research. Below are representative protocols for enzymatic assays using lysine p-nitroanilide-based substrates.
General Chromogenic Protease Assay
This protocol outlines a general procedure for measuring the activity of a protease using a p-nitroanilide substrate. Specific parameters such as buffer composition, pH, and substrate concentration should be optimized for each enzyme-substrate pair.
Materials:
-
Purified enzyme stock solution
-
Chromogenic substrate (e.g., N-α-benzyloxycarbonyl-L-lysine p-nitroanilide) stock solution (typically dissolved in a small amount of organic solvent like DMSO and then diluted in buffer)
-
Assay buffer (e.g., Tris-HCl, HEPES) at the optimal pH for the enzyme
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents: Prepare fresh dilutions of the enzyme and substrate in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer to each well.
-
Add Substrate: Add the substrate solution to each well to reach the desired final concentration.
-
Pre-incubation: Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to ensure temperature equilibration.
-
Initiate Reaction: Add the enzyme solution to each well to start the reaction. The final volume in each well should be consistent.
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis: Determine the initial reaction velocity (V0) from the linear portion of the absorbance vs. time curve. The rate of p-nitroaniline production can be calculated using the Beer-Lambert law (ε405nm for p-nitroaniline is typically ~10,000 M-1cm-1).
Specific Protocol: Plasmin Activity Assay[4]
This protocol is adapted for the determination of plasmin activity using D-Val-Leu-Lys-p-nitroanilide.
Materials:
-
Buffer: 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C.
-
Substrate Solution: 6.5 mM D-Val-Leu-Lys-p-nitroanilide dihydrochloride (B599025) in Buffer.
-
Plasmin Solution: Immediately before use, prepare a 0.025-0.10 Unit/mL solution in cold purified water.
-
Spectrophotometer with a thermostatted cuvette holder at 37°C.
Procedure:
-
Pipette the following into suitable cuvettes:
-
Test: 1.00 mL Buffer, 0.25 mL Substrate Solution.
-
Blank: 1.00 mL Buffer, 0.25 mL Substrate Solution, 0.10 mL Purified Water.
-
-
Mix by inversion and incubate at 37°C for 3-5 minutes.
-
To the "Test" cuvette, add 0.10 mL of the Plasmin Solution.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 10 minutes.
-
Calculate the change in absorbance per minute (ΔA405nm/min) from the linear portion of the curve for both the Test and the Blank.
-
The final assay concentration in a 1.35 mL reaction mix will be approximately 9.25 mM potassium phosphate, 64.8 mM sodium phosphate, 92.6 mM lysine, and 1.3 mM D-Val-Leu-Lys-p-nitroanilide.[4]
Mandatory Visualizations
General Workflow for a Chromogenic Protease Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel aminopeptidase with highest preference for lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic Assay of Plasmin with D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride [sigmaaldrich.com]
The Advent of Chromogenic Substrates: A Technical Guide to the Discovery and Original Applications of p-Nitroanilide Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of proteolytic enzymes, or proteases, is fundamental to numerous areas of biological research and drug development, from understanding complex signaling cascades to identifying novel therapeutic inhibitors. A significant leap forward in this field came with the development of chromogenic substrates, which provided a simple and continuous method for monitoring enzyme activity. Among these, peptide substrates derivatized with p-nitroaniline (pNA) have become an indispensable tool. First introduced in the early 1970s, these synthetic molecules are designed to mimic the natural substrates of proteases.[1] Enzymatic cleavage of the peptide bond releases the p-nitroaniline group, a chromophore that produces a distinct yellow color, allowing for direct and quantitative spectrophotometric measurement of enzyme kinetics.[1] This technical guide provides an in-depth exploration of the discovery, development, and original applications of p-nitroanilide peptide substrates.
Core Principle: The Chromogenic Reaction
The utility of p-nitroanilide substrates lies in a straightforward enzymatic reaction. A specific peptide sequence, recognized by the target protease, is linked via an amide bond to a p-nitroaniline molecule. In its bound state, the substrate is colorless. Upon hydrolysis of the amide bond by the protease, free p-nitroaniline is released into the solution. This product has a maximum absorbance at approximately 405 nm, and its concentration can be determined using a spectrophotometer. The rate of color formation is directly proportional to the enzymatic activity.
Discovery and Original Applications
The introduction of chromogenic peptide substrates in the early 1970s revolutionized the study of proteases, particularly those involved in complex biological systems.[1]
The Blood Coagulation Cascade
One of the earliest and most impactful applications of p-nitroanilide substrates was in dissecting the blood coagulation cascade. This intricate pathway involves a series of serine proteases that activate each other in a sequential manner, culminating in the formation of thrombin, which then converts fibrinogen to fibrin (B1330869) to form a blood clot. p-Nitroanilide substrates designed to mimic the natural cleavage sites of these proteases allowed for their precise measurement and characterization.
Key proteases in the coagulation cascade that are routinely assayed using p-nitroanilide substrates include:
-
Factor XIIa: Involved in the initiation of the intrinsic pathway.
-
Factor XIa: Activates Factor IX.
-
Plasma Kallikrein: Involved in the contact activation system.
-
Factor Xa: The first enzyme in the common pathway.
-
Thrombin (Factor IIa): The final serine protease in the cascade.
The ability to quantify the activity of these individual factors was instrumental in diagnosing clotting disorders and monitoring anticoagulant therapy.
References
Physicochemical properties of Lysine 4-nitroanilide relevant to enzyme assays.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, handling, and application of Lysine (B10760008) 4-nitroanilide, a widely used chromogenic substrate in enzyme assays. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, drug discovery, and diagnostics.
Introduction
Lysine 4-nitroanilide is a synthetic substrate employed for the determination of proteolytic enzyme activity. Specifically, it is utilized to assay enzymes that exhibit specificity for cleaving peptide bonds at the carboxyl side of lysine residues. The enzymatic hydrolysis of the amide bond in this compound liberates the yellow-colored compound, p-nitroaniline. The rate of formation of p-nitroaniline, which can be monitored spectrophotometrically, is directly proportional to the enzyme's activity. This characteristic makes this compound an invaluable tool for enzyme kinetics studies, inhibitor screening, and quality control in various research and industrial settings.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is crucial for its proper storage, handling, and use in enzymatic assays. The properties of the commonly used L-Lysine 4-nitroanilide and its dihydrobromide salt are summarized below.
| Property | L-Lysine 4-nitroanilide | L-Lysine 4-nitroanilide dihydrobromide |
| Molecular Formula | C₁₂H₁₈N₄O₃ | C₁₂H₁₈N₄O₃ · 2HBr |
| Molecular Weight | 266.30 g/mol | 428.12 g/mol |
| CAS Number | 6184-11-8 | 40492-96-4 |
| Appearance | White to off-white powder | White to off-white powder |
| Storage Temperature | -20°C[1] | 2-8°C |
Product of Enzymatic Reaction: p-Nitroaniline
The enzymatic cleavage of this compound yields lysine and p-nitroaniline. The latter is the chromogenic compound that is quantified.
| Property | p-Nitroaniline |
| Molar Absorptivity (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm, 9,960 M⁻¹cm⁻¹ at 405 nm |
| Appearance | Yellow crystalline solid |
Solubility and Stability
Proper dissolution and stability of the substrate are critical for obtaining accurate and reproducible results in enzyme assays.
Solubility:
Stability:
-
Solid Form: When stored as a dry powder at the recommended temperature (-20°C for the free base and 2-8°C for the dihydrobromide salt), this compound is stable for an extended period.
-
In Solution: Stock solutions of this compound should be prepared fresh for optimal performance. If storage is necessary, it is recommended to store aliquots at -20°C to minimize freeze-thaw cycles. The stability of the solution can be affected by pH, temperature, and exposure to light. One study noted that a related hydrolase enzyme was very unstable at 4°C, and its stability was improved by the addition of glycerol (B35011) and dithiothreitol (B142953) to the purification buffers[3]. While this refers to the enzyme, it highlights the general importance of solution conditions. It is advisable to protect solutions from light to prevent photodegradation.
Enzymatic Reaction and Assay Principle
This compound is a substrate for several proteases, including plasmin, trypsin, and other trypsin-like enzymes. The enzymatic reaction involves the hydrolysis of the amide bond between the lysine residue and the p-nitroaniline moiety.
The liberation of p-nitroaniline results in a measurable increase in absorbance at a wavelength between 405 nm and 410 nm. The rate of this absorbance change is directly proportional to the enzyme's activity under the given assay conditions.
Experimental Protocols
Below are detailed methodologies for performing enzyme assays using this compound as a substrate.
General Experimental Workflow
The general workflow for a typical enzyme assay using this compound is outlined below.
Trypsin Activity Assay
This protocol is adapted from commercially available trypsin activity assay kits[4].
Materials:
-
Trypsin Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂.
-
Substrate Stock Solution: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA) can be used as a substrate for trypsin. A stock solution of 6.0 x 10⁻² M can be prepared in DMSO and stored at -20°C, protected from light[5]. For a Lysine-specific assay, a stock solution of L-Lysine 4-nitroanilide dihydrobromide can be prepared.
-
Working Substrate Solution: Dilute the stock solution in the Trypsin Assay Buffer. The final concentration in the assay will vary, but a common starting point is 0.5-1.0 mM.
-
Trypsin Solution: Prepare a stock solution of trypsin (e.g., 1 mg/mL) in 1 mM HCl. Dilute to the desired concentration in Trypsin Assay Buffer immediately before use.
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Prepare the working substrate solution. Protect from light.
-
Prepare the trypsin dilutions in cold Trypsin Assay Buffer.
-
Set up the reaction:
-
Add 50 µL of Trypsin Assay Buffer to each well.
-
Add 10 µL of diluted trypsin to the sample wells.
-
For a blank, add 10 µL of Trypsin Assay Buffer instead of the enzyme.
-
-
Pre-incubate the plate at 25°C for 5 minutes.
-
Initiate the reaction by adding 100 µL of the working substrate solution to each well.
-
Measure the absorbance at 405 nm in a kinetic mode for 10-30 minutes, taking readings every 1-2 minutes. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction (e.g., by adding acetic acid) before reading the absorbance.
-
Calculate the rate of reaction (ΔA/min) from the linear portion of the kinetic curve.
Plasmin Activity Assay
This protocol is based on a standardized procedure for determining plasmin activity.
Materials:
-
Assay Buffer: 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C.
-
Substrate Solution: 6.5 mM D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride in Assay Buffer.
-
Plasmin Solution: Prepare a solution of 0.025-0.10 Unit/mL in cold purified water immediately before use.
-
Cuvettes or 96-well plate.
-
Spectrophotometer or microplate reader with temperature control at 37°C.
Procedure:
-
Set the spectrophotometer to 37°C and 405 nm.
-
Prepare the reaction mixture in cuvettes:
-
1.00 mL of Assay Buffer.
-
0.25 mL of Substrate Solution.
-
-
For the blank, add 0.10 mL of purified water.
-
Mix by inversion and incubate at 37°C for 3-5 minutes to allow the temperature to equilibrate.
-
Initiate the reaction by adding 0.10 mL of the Plasmin Solution to the sample cuvettes.
-
Immediately mix by inversion and record the increase in absorbance at 405 nm for approximately 10 minutes.
-
Determine the rate of absorbance change per minute (ΔA₄₀₅nm/min) over a five-minute interval from the linear portion of the curve.
Data Analysis
The enzymatic activity can be calculated using the Beer-Lambert law:
Activity (µmol/min/mL) = (ΔA/min) * Vₜ / (ε * l * Vₑ)
Where:
-
ΔA/min: The rate of change in absorbance at the measurement wavelength.
-
Vₜ: The total volume of the assay (in mL).
-
ε: The molar absorptivity of p-nitroaniline at the measurement wavelength (in M⁻¹cm⁻¹).
-
l: The path length of the cuvette or microplate well (in cm).
-
Vₑ: The volume of the enzyme solution added to the assay (in mL).
Safety and Handling
It is essential to follow good laboratory practices when handling this compound and its reagents.
-
Personal Protective Equipment: Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store the compound as recommended by the manufacturer, typically in a cool, dry, and dark place.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier[6][7].
Conclusion
This compound is a versatile and reliable chromogenic substrate for the continuous monitoring of a variety of proteases. Its well-characterized physicochemical properties and the straightforward nature of the colorimetric assay make it an indispensable tool in academic research and the pharmaceutical industry. By following the detailed protocols and handling guidelines presented in this guide, researchers can achieve accurate and reproducible measurements of enzyme activity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. fishersci.be [fishersci.be]
- 7. fishersci.com [fishersci.com]
In-Depth Technical Guide to the Spontaneous Hydrolysis of Lysine 4-Nitroanilide in Buffer
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spontaneous, non-enzymatic hydrolysis of Lysine 4-nitroanilide in aqueous buffer systems. Understanding the rate and mechanism of this background hydrolysis is critical for the accurate determination of enzyme kinetics, particularly for proteases and amidases that utilize this chromogenic substrate. This document outlines the underlying chemical principles, presents available data on hydrolysis rates, and provides a detailed experimental protocol for quantifying the spontaneous hydrolysis in your own laboratory setting.
Introduction: The Significance of Spontaneous Hydrolysis
This compound (L-pNA) is a widely used chromogenic substrate for assaying the activity of various enzymes, including trypsin-like serine proteases and aminopeptidases. Enzymatic cleavage of the amide bond releases the yellow-colored product, 4-nitroaniline (B120555) (p-nitroaniline), which can be readily quantified spectrophotometrically. However, in addition to the enzyme-catalyzed reaction, the amide bond in L-pNA is susceptible to spontaneous cleavage in aqueous solutions, a process known as spontaneous or abiotic hydrolysis.
This non-enzymatic hydrolysis contributes to the background signal in enzyme assays and, if not properly accounted for, can lead to a significant overestimation of enzyme activity. The rate of this spontaneous hydrolysis is highly dependent on the pH, temperature, and composition of the buffer system. Therefore, a thorough understanding and quantification of the spontaneous hydrolysis rate under specific experimental conditions are paramount for obtaining accurate and reliable kinetic data.
Chemical Principles of Spontaneous Amide Hydrolysis
The spontaneous hydrolysis of an amide, such as this compound, is a nucleophilic acyl substitution reaction where a water molecule or a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the amide bond. This process can be catalyzed by both acid and base.
Under alkaline conditions, the hydrolysis is typically promoted by the hydroxide ion (OH⁻), which is a stronger nucleophile than water. The mechanism involves the direct attack of the hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of the amine as a leaving group, to form a carboxylic acid.[1][2][3][4] In the case of this compound, this results in the formation of L-lysine and 4-nitroaniline. The general mechanism for base-promoted amide hydrolysis is as follows:
-
Nucleophilic Attack: The hydroxide ion attacks the carbonyl carbon of the amide.
-
Formation of a Tetrahedral Intermediate: A transient, negatively charged tetrahedral intermediate is formed.
-
Collapse of the Intermediate: The intermediate collapses, reforming the carbonyl double bond and breaking the carbon-nitrogen bond, releasing the amine (4-nitroaniline) and forming the carboxylic acid (L-lysine).
The rate of this reaction is directly proportional to the concentration of hydroxide ions, and therefore, the rate of spontaneous hydrolysis of this compound is expected to increase significantly with increasing pH.
Quantitative Data on Spontaneous Hydrolysis
One study highlighted that the abiotic hydrolysis of amide substrates used in aminopeptidase (B13392206) assays can be as high as 52-57% under certain conditions, and that this hydrolysis is generally greatest for amide substrates compared to ester or glycosidic substrates.[1] The same study also demonstrated that the choice of alkalization agent in an assay can have a more significant impact on the extent of abiotic hydrolysis than the storage time of the substrate solution.[1]
Given the lack of specific data for this compound, it is crucial for researchers to experimentally determine the spontaneous hydrolysis rate under their specific assay conditions. The following table provides a template for collecting and organizing such data.
Table 1: Template for Experimental Determination of Spontaneous Hydrolysis Rate of this compound
| Buffer System | pH | Temperature (°C) | Substrate Concentration (mM) | Observed Rate (absorbance units/min) | Spontaneous Hydrolysis Rate (µM/min) | Half-life (t½) (hours) |
| e.g., 50 mM Tris-HCl | 7.0 | 25 | 1 | |||
| e.g., 50 mM Tris-HCl | 7.5 | 25 | 1 | |||
| e.g., 50 mM Tris-HCl | 8.0 | 25 | 1 | |||
| e.g., 50 mM Tris-HCl | 8.5 | 25 | 1 | |||
| e.g., 50 mM Tris-HCl | 8.0 | 37 | 1 | |||
| e.g., 100 mM PBS | 7.4 | 25 | 1 | |||
| e.g., 100 mM PBS | 7.4 | 37 | 1 |
Note: The values in this table should be filled in based on experimental measurements as described in the protocol below.
Experimental Protocol for Determining the Spontaneous Hydrolysis Rate
To accurately quantify the spontaneous hydrolysis of this compound, it is essential to perform a "no-enzyme" or "substrate-only" control experiment that mimics the conditions of the actual enzyme assay.
Materials
-
L-Lysine 4-nitroanilide dihydrobromide
-
Buffer of choice (e.g., Tris-HCl, PBS, HEPES) at the desired pH and concentration
-
Spectrophotometer or microplate reader capable of measuring absorbance at or near 405 nm
-
Temperature-controlled incubator or water bath
-
Cuvettes or microplates
-
Calibrated pH meter
-
Analytical balance and volumetric flasks for solution preparation
Preparation of Solutions
-
Buffer Solution: Prepare the desired buffer at the target concentration and pH. Ensure the pH is accurately measured at the intended experimental temperature, as the pH of some buffers (e.g., Tris) is temperature-dependent.
-
Substrate Stock Solution: Prepare a concentrated stock solution of L-Lysine 4-nitroanilide in a suitable solvent (e.g., deionized water or DMSO). The final concentration of the organic solvent in the assay should be kept low (typically <1%) to minimize its effect on the reaction.
Experimental Procedure
-
Reaction Setup: In a series of cuvettes or microplate wells, prepare the reaction mixtures by adding the buffer solution.
-
Temperature Equilibration: Pre-incubate the reaction mixtures (buffer only) at the desired experimental temperature for a sufficient time to ensure thermal equilibrium.
-
Initiation of Reaction: To initiate the measurement, add a known volume of the L-Lysine 4-nitroanilide stock solution to each reaction mixture to achieve the final desired substrate concentration. Mix thoroughly but gently. This time point is considered t=0.
-
Spectrophotometric Monitoring: Immediately begin monitoring the increase in absorbance at the wavelength of maximum absorbance for 4-nitroaniline under the specific buffer and pH conditions (typically around 405 nm).
-
Data Collection: Record the absorbance at regular time intervals over a period that is relevant to the duration of the intended enzyme assay. For slow hydrolysis rates, longer incubation times may be necessary.
-
Data Analysis:
-
Plot the absorbance values as a function of time.
-
Determine the initial rate of the reaction by calculating the slope of the linear portion of the curve. This slope represents the rate of spontaneous hydrolysis in absorbance units per unit time (e.g., AU/min).
-
Convert the rate from absorbance units to molar concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of 4-nitroaniline under the specific assay conditions, b is the path length of the cuvette or microplate well, and c is the concentration. The molar extinction coefficient of 4-nitroaniline is pH-dependent and should be determined experimentally or obtained from the literature for the specific conditions used.
-
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for determining the spontaneous hydrolysis rate of this compound.
Conclusion and Recommendations
The spontaneous hydrolysis of this compound is a critical factor that must be considered when using this substrate for enzyme assays. The rate of this non-enzymatic reaction is highly sensitive to pH and temperature. For accurate and reliable kinetic data, it is imperative to:
-
Always run a "no-enzyme" control under the exact same buffer, pH, temperature, and substrate concentration as the enzymatic reaction.
-
Subtract the rate of spontaneous hydrolysis from the observed rate of the enzyme-catalyzed reaction to obtain the true enzymatic rate.
-
Be aware of the pH-dependence of the spontaneous hydrolysis, especially when working at alkaline pH values where the rate is significantly higher.
-
Experimentally determine the spontaneous hydrolysis rate for your specific assay conditions, as literature values may not be directly applicable.
By carefully controlling for and quantifying the spontaneous hydrolysis of this compound, researchers and drug development professionals can ensure the integrity and accuracy of their enzymatic studies.
References
Methodological & Application
Application Notes: Trypsin Activity Assay Using Lysine 4-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypsin is a serine protease essential for protein digestion in the digestive systems of many vertebrates.[1] It is secreted by the pancreas as an inactive precursor, trypsinogen, and becomes activated in the small intestine.[2] Trypsin specifically hydrolyzes peptide bonds at the carboxyl side of lysine (B10760008) and arginine residues.[1][2] This specificity makes it a valuable tool in various biotechnological processes, including proteomics, cell culture, and peptide synthesis.[3][4]
The Lysine 4-nitroanilide assay provides a simple and sensitive colorimetric method for measuring trypsin activity. The principle of this assay is based on the cleavage of a synthetic chromogenic substrate, such as Nα-Benzoyl-L-arginine 4-nitroanilide (L-BAPNA) or other lysine/arginine p-nitroanilide derivatives, by trypsin.[5][6] This enzymatic cleavage releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm.[1][2] The rate of pNA formation is directly proportional to the trypsin activity in the sample.
Enzymatic Reaction Mechanism
Trypsin identifies and binds to the lysine residue of the substrate. The catalytic triad (B1167595) in the trypsin active site facilitates the hydrolysis of the peptide bond between lysine and the p-nitroanilide group. This reaction releases p-nitroaniline (pNA), a yellow-colored compound.
Caption: Enzymatic hydrolysis of this compound by trypsin to release p-nitroaniline (pNA).
Experimental Protocols
I. Required Materials and Reagents
-
Trypsin (for positive control and standard)
-
This compound substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)[5]
-
p-Nitroaniline (pNA) Standard
-
Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2)[7]
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the substrate[8]
-
Stop Solution (e.g., 30% acetic acid, for endpoint assays)[6]
-
Samples for analysis (cell/tissue lysates, serum, etc.)[2][4]
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
II. Reagent Preparation
-
Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2) :
-
Substrate Stock Solution (e.g., 10 mM L-BAPNA) :
-
Dissolve the this compound substrate in DMSO to create a concentrated stock solution. For example, dissolve 43.5 mg of L-BAPNA (MW: 434.88 g/mol ) in 10 mL of DMSO for a 10 mM stock.
-
Store the stock solution at -20°C, protected from light.[5] Before use, warm to room temperature to ensure it is fully dissolved.[1]
-
-
pNA Standard Stock Solution (5 mM) :
-
Prepare a 5 mM stock solution of pNA in the Assay Buffer. This will be used to generate the standard curve.[2]
-
-
Sample Preparation :
-
Tissues or Cells : Homogenize tissue samples or cell pellets in 4-6 volumes of cold Trypsin Assay Buffer.[4] Centrifuge at top speed for 5-10 minutes at 4°C to remove insoluble material.[1][4] Collect the supernatant for the assay.
-
Serum/Plasma : Serum and other biological fluids can often be used directly after appropriate dilution with Assay Buffer.[1][2] It is recommended to test several dilutions to ensure the readings fall within the linear range of the assay.[1]
-
III. Assay Procedure (96-Well Plate Format)
The following protocol outlines the steps for a kinetic assay. For an endpoint assay, a stop solution is added before the final reading.
Caption: General experimental workflow for the colorimetric trypsin activity assay.
-
pNA Standard Curve :
-
Sample and Control Wells :
-
Add your diluted samples to separate wells (e.g., 50 µL).
-
Positive Control : Add a known concentration of trypsin (e.g., 5 µL) to a well.[2]
-
Negative Control/Blank : Use Assay Buffer or sample buffer without the enzyme.
-
Adjust the volume in all sample and control wells to 50 µL with Assay Buffer.[1]
-
-
Reaction Initiation :
-
Prepare a Reaction Mix for the number of assays to be performed. For each well, mix Assay Buffer and the Substrate Stock solution. A typical final substrate concentration is 0.2-1.0 mM. For example, for a 100 µL final volume and 1 mM final substrate concentration, add 10 µL of 10 mM substrate stock to 40 µL of Assay Buffer to create 50 µL of 2X Reaction Mix.
-
Add 50 µL of the Reaction Mix to each sample and control well to start the reaction.[1] Mix gently.
-
-
Incubation and Measurement :
-
Immediately start measuring the absorbance at 405 nm in a kinetic mode, taking readings every 1-2 minutes for 15 to 120 minutes at 25°C.[3][4]
-
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes) at 25°C, then add 50 µL of Stop Solution (30% acetic acid) and read the final absorbance at 405 nm.[6]
-
IV. Data Analysis and Calculations
-
Standard Curve : Subtract the absorbance of the 0 nmol/well standard from all other standard readings. Plot the corrected absorbance values against the amount of pNA (nmol).
-
Determine Reaction Rate : For kinetic assays, identify the linear range of the reaction plot (Absorbance vs. Time). Calculate the change in absorbance per minute (ΔA₄₀₅/min).
-
Calculate pNA Produced : Use the standard curve to convert the ΔA₄₀₅/min (for kinetic) or the final background-subtracted absorbance (for endpoint) into the amount of pNA produced (nmol/min).
-
Calculate Trypsin Activity : The activity is calculated using the following formula:
Trypsin Activity (mU/mL) = (B / (T × V)) × D
Where:
-
B = Amount of pNA generated from the standard curve (in nmol).
-
T = Reaction time in minutes (for endpoint) or 1 minute (for kinetic rate).
-
V = Volume of the sample added to the well (in mL).
-
D = Sample dilution factor.
Definition: One milliunit (mU) of trypsin activity is defined as the amount of enzyme that cleaves 1.0 nmole of the substrate per minute at 25°C.[3]
-
Data Presentation
Kinetic Parameters
The efficiency of trypsin catalysis is dependent on factors such as pH. The Michaelis-Menten constant (Kₘ) and the catalytic constant (k꜀ₐₜ) are key parameters. Studies using the substrate N-α-benzyloxycarbonyl-l-lysine p-nitroanilide (Z-Lys-pNA) show a strong pH dependence.
Table 1: Kinetic Parameters of Trypsin with Z-Lys-pNA at 25°C [9][10][11]
| pH | Kₘ (mM) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
|---|---|---|
| 3.13 | 34.6 ± 10.5 | ~2.2 |
| 4.40 | 13.8 ± 2.1 | ~32.3 |
| 5.98 | 6.51 ± 0.95 | ~52.8 |
| 6.94 | 0.512 ± 0.039 | ~395 |
| 9.05 | 0.394 ± 0.027 | ~463 |
Note: The catalytic activity (k꜀ₐₜ/Kₘ) is maximal at alkaline pH values and decreases significantly at lower pH.[9][10][12] This is attributed to the protonation state of key active site residues, Histidine-57 and Aspartate-189.[9][10][12]
Typical pNA Standard Curve
A standard curve is essential for accurately quantifying the amount of pNA produced in the enzymatic reaction.
Table 2: Example Data for a p-Nitroaniline Standard Curve
| pNA per Well (nmol) | Absorbance at 405 nm (A₄₀₅) |
|---|---|
| 0 | 0.052 |
| 10 | 0.225 |
| 20 | 0.410 |
| 30 | 0.598 |
| 40 | 0.785 |
| 50 | 0.970 |
References
- 1. assaygenie.com [assaygenie.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. chondrex.com [chondrex.com]
- 4. abcam.com [abcam.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. A simple and specific determination of trypsin in human duodenal juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. coachrom.com [coachrom.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes: Continuous Spectrophotometric Assays Using Lysine p-Nitroanilide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Continuous spectrophotometric assays are fundamental tools in enzyme kinetics, drug discovery, and diagnostics. The use of chromogenic substrates, such as those derived from p-nitroanilide (pNA), offers a simple and reliable method for measuring the activity of various proteases. Lysine (B10760008) p-nitroanilide and its peptide derivatives are particularly useful for assaying serine proteases that exhibit specificity for lysine residues, such as trypsin, plasmin, and urokinase.[1][2] This document provides detailed protocols and application data for utilizing these substrates in a continuous assay format.
The principle of this assay is based on the enzymatic hydrolysis of the amide bond C-terminal to the lysine residue in the substrate. This cleavage releases the yellow-colored p-nitroaniline (pNA) molecule, which has a strong absorbance at wavelengths between 405 and 410 nm.[3][4] The rate of pNA formation, measured as the rate of increase in absorbance, is directly proportional to the enzyme's activity under initial velocity conditions. This allows for the precise determination of enzyme kinetics, inhibitor screening, and quality control of enzyme preparations.
Principle of the Assay
The enzymatic reaction involves a protease cleaving a synthetic substrate, typically a short peptide conjugated to p-nitroanilide. The protease recognizes the lysine residue and hydrolyzes the peptide bond between lysine and the p-nitroaniline moiety. This releases free p-nitroaniline, which is chromogenic.
Enzyme + Lys-pNA (Colorless Substrate) → Enzyme + Lysine + p-Nitroaniline (Yellow Product)
The rate of the reaction is monitored by measuring the increase in absorbance at 405-410 nm over time using a spectrophotometer, often in a microplate reader format for high-throughput applications.
General Assay Workflow
The following diagram illustrates the typical workflow for a continuous spectrophotometric assay using a lysine p-nitroanilide substrate.
Caption: General experimental workflow for the protease assay.
Application Example 1: Plasmin Activity Assay
Background: Plasmin is a crucial serine protease in the fibrinolytic system, responsible for dissolving fibrin (B1330869) blood clots. Its activity is tightly regulated, and aberrant activity is implicated in various pathologies. Assaying plasmin activity is vital for studying fibrinolysis and developing thrombolytic drugs. Urokinase (uPA) is a key activator of plasminogen, converting it to plasmin. The chromogenic substrate D-Val-Leu-Lys-p-Nitroanilide is commonly used to measure the activity of plasmin.[5][6]
Fibrinolysis Signaling Pathway: The diagram below shows the activation of plasminogen to plasmin by urokinase-type plasminogen activator (uPA), a key step in the breakdown of fibrin clots.
Caption: Activation of plasminogen by uPA in the fibrinolysis cascade.
Experimental Protocol for Plasmin Assay
This protocol is adapted from standardized procedures for determining plasmin activity.
A. Reagents and Buffers
-
Assay Buffer: 10 mM Potassium Phosphate, 70 mM Sodium Phosphate, 100 mM Lysine, pH 7.5 at 37°C.
-
Substrate Solution: 6.5 mM D-Val-Leu-Lys-p-Nitroanilide (VALY) in Assay Buffer.
-
Plasmin Enzyme Solution: Prepare a 0.025-0.10 Unit/mL solution in cold purified water immediately before use.
B. Assay Procedure
-
Set a spectrophotometer or microplate reader to 37°C and to read absorbance at 405 nm.
-
For each reaction (in a 1.35 mL final volume), pipette the following into suitable cuvettes or microplate wells:
-
1.00 mL Assay Buffer
-
0.25 mL Substrate Solution
-
-
For the blank, add 0.10 mL of purified water instead of the enzyme.
-
Incubate the mixtures at 37°C for 3-5 minutes to reach thermal equilibrium.
-
Initiate the reaction by adding 0.10 mL of the Plasmin Enzyme Solution.
-
Immediately mix by inversion (for cuvettes) or shaking (for plates) and begin recording the increase in absorbance at 405 nm for 5-10 minutes.
C. Data Analysis
-
Determine the rate of reaction (ΔA₄₀₅nm / minute) from the linear portion of the curve for both the test sample and the blank.
-
Subtract the rate of the blank from the rate of the test sample to get the enzyme-specific rate.
-
Calculate enzyme activity using the Beer-Lambert law and the molar extinction coefficient of pNA (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm, though it should be empirically determined for specific buffer conditions).
Summary of Plasmin Assay Conditions
| Parameter | Value | Reference |
| Enzyme | Plasmin | |
| Substrate | D-Val-Leu-Lys-p-Nitroanilide | [5] |
| Final Substrate Conc. | 1.3 mM | |
| Buffer | Phosphate-Lysine Buffer | |
| pH | 7.5 | |
| Temperature | 37°C | |
| Wavelength | 405 nm |
Application Example 2: Trypsin Activity Assay
Background: Trypsin is a well-characterized serine protease found in the digestive system, where it hydrolyzes proteins.[1] It specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. Due to its well-understood kinetics and commercial availability, it is often used as a model enzyme for protease studies and for developing protease inhibitors.[1][7] Nα-Benzoyl-L-arginine 4-nitroanilide (BApNA) and N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pNA) are common substrates.[7][8]
Experimental Protocol for Trypsin Assay
This protocol provides a general method for determining trypsin activity.
A. Reagents and Buffers
-
Assay Buffer: 100 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 37°C.[7][9]
-
Substrate Stock Solution: 60 mM Nα-Benzoyl-L-arginine 4-nitroanilide (BApNA) in DMSO.[7]
-
Substrate Working Solution: Dilute the stock solution in the Assay Buffer to the desired final concentration (e.g., to achieve a working concentration of 1.2 mM for a 1:10 dilution in the final reaction). Prepare fresh and protect from light.[7]
-
Trypsin Solution: Prepare a stock solution of 1.25 mg/mL bovine trypsin in 1 mM HCl (pH 3.0). Dilute further in Assay Buffer just before use to achieve a concentration of 10-20 µg/mL.[7][10]
B. Assay Procedure
-
Set a spectrophotometer or microplate reader to 37°C and to read absorbance at 410 nm.
-
Pipette reagents into microplate wells in the following order:
-
Buffer and/or inhibitor solution.
-
Substrate Working Solution.
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding the diluted Trypsin Solution.
-
Immediately begin kinetic measurements, recording absorbance at 410 nm every 30-60 seconds for 10-15 minutes.
Kinetic Data for Trypsin
The following table summarizes kinetic parameters for the trypsin-catalyzed hydrolysis of N-α-benzyloxycarbonyl-L-lysine p-nitroanilide (Z-Lys-pna) at 25°C across a range of pH values. This data is crucial for designing experiments under optimal conditions and for understanding the enzyme's catalytic mechanism.
| pH | K_M (mM) | k_cat (s⁻¹) | k_cat/K_M (M⁻¹s⁻¹) | Reference |
| 3.13 | 34.6 ± 10.5 | - | 26.6 | [11][12] |
| 3.82 | 24.5 ± 9.2 | - | 617 | [11][12] |
| 4.40 | 13.8 ± 2.1 | - | 6900 | [11][12] |
| 5.98 | 6.51 ± 0.95 | 0.344 ± 0.029 | 135,000 | [11][12] |
| 6.94 | 0.512 ± 0.039 | 0.202 ± 0.005 | 925,000 | [11][12] |
| 9.05 | 0.394 ± 0.027 | 0.182 ± 0.005 | 1,220,000 | [11][12] |
| Data derived from Vm and Vm/Km values reported in the cited literature.[11][12] The study notes that k_cat is equivalent to the acylation rate constant k₂ over the pH range studied.[8] |
References
- 1. Trypsin Activity Assay | Chondrex, Inc. [chondrex.com]
- 2. L -Lysine p-nitroanilide 40492-96-4 [sigmaaldrich.com]
- 3. chondrex.com [chondrex.com]
- 4. researchgate.net [researchgate.net]
- 5. D -Val-Leu-Lys 4-nitroanilide plasmin substrate 62354-43-2 [sigmaaldrich.com]
- 6. A chromogenic assay for the detection of plasmin generated by plasminogen activator immobilized on nitrocellulose using a para-nitroanilide synthetic peptide substrate: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. protocols.io [protocols.io]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trypsin - Assay | Worthington Biochemical [worthington-biochem.com]
- 11. Kinetic Studies of the Effect of pH on the Trypsin-Catalyzed Hydrolysis of N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide: Mechanism of Trypsin Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: Calculating Enzyme Activity Units using Lysine 4-nitroanilide
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed methodology for determining enzyme activity by measuring the hydrolysis of the chromogenic substrate L-Lysine 4-nitroanilide. This document outlines the experimental protocol, data analysis, and calculation of enzyme units.
Principle of the Assay
Certain proteases and aminopeptidases exhibit specificity for lysine (B10760008) residues. L-Lysine 4-nitroanilide (Lys-pNA) is a chromogenic substrate used to measure the activity of these enzymes. The enzyme catalyzes the hydrolysis of the peptide bond between the lysine residue and the p-nitroaniline (pNA) molecule. This reaction releases free pNA, which is a yellow-colored compound that absorbs light maximally at approximately 405 nm.
The rate of pNA formation is directly proportional to the enzyme's activity under specific conditions of temperature, pH, and substrate concentration. By measuring the increase in absorbance at 405 nm over time, the reaction rate can be determined. This rate is then used to calculate the enzyme activity in standard units (U), where one unit is defined as the amount of enzyme that catalyzes the conversion of one micromole of substrate per minute.[1][2]
Enzymatic Reaction
The fundamental reaction is as follows:
L-Lysine-p-nitroanilide (colorless) + H₂O ---(Enzyme)---> L-Lysine + p-nitroaniline (yellow)
A diagram illustrating this reaction principle is provided below.
Materials and Reagents
-
L-Lysine 4-nitroanilide dihydrobromide (Substrate)
-
p-Nitroaniline (Standard)
-
Enzyme sample (e.g., cell lysate, purified enzyme)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.2)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving substrate/standard
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
96-well microplate or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocols
Two key experimental parts are required: generating a standard curve for p-nitroaniline and performing the kinetic assay for the enzyme.
Protocol 1: p-Nitroaniline (pNA) Standard Curve
This protocol is necessary to determine the relationship between absorbance and the molar amount of the product, pNA.
-
Prepare a 10 mM pNA Stock Solution: Dissolve an appropriate amount of p-nitroaniline in DMSO.
-
Prepare Dilutions: Create a series of dilutions from the stock solution using the Assay Buffer to achieve final concentrations ranging from 0 to 200 µM.
-
Measure Absorbance: Add a fixed volume (e.g., 200 µL) of each standard dilution to the wells of a 96-well plate in triplicate. Read the absorbance at 405 nm.
-
Plot Data: Plot the average absorbance for each standard against its concentration (in µM). Perform a linear regression to obtain the slope of the line, which corresponds to the molar extinction coefficient (ε) when the path length is known.
Protocol 2: Enzyme Activity Kinetic Assay
-
Prepare Substrate Solution: Prepare a working solution of L-Lysine-pNA in Assay Buffer. The final concentration should be optimized for the specific enzyme, but a starting point of 1-2 mM is common.
-
Prepare Enzyme Dilutions: Dilute the enzyme sample in cold Assay Buffer to several concentrations to ensure the reaction rate falls within the linear range of the assay.
-
Set up the Reaction: In a 96-well plate, add the components in the following order:
-
Assay Buffer
-
Enzyme dilution
-
Pre-warm the plate to the desired assay temperature (e.g., 25°C or 37°C).
-
-
Initiate the Reaction: Add the Lysine-pNA substrate solution to each well to start the reaction. The final volume should be consistent (e.g., 200 µL).
-
Measure Absorbance Kinetically: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for a period of 15-30 minutes.
The experimental workflow is summarized in the diagram below.
Data Analysis and Calculations
The calculation of enzyme activity involves converting the rate of absorbance change (ΔAbs/min) into the rate of substrate conversion (µmol/min).
Step 1: Determine the Rate of Reaction
Plot absorbance versus time for each enzyme concentration. The initial, linear portion of this curve represents the initial velocity (v₀). Calculate the slope of this linear portion to get the rate of reaction in terms of absorbance change per minute (ΔAbs/min).
Step 2: Calculate Molar Concentration of Product
Use the Beer-Lambert Law to convert the absorbance change to a change in the concentration of pNA.[3]
A = εcl
Where:
-
A = Absorbance (unitless)
-
ε = Molar extinction coefficient for pNA at 405 nm (M⁻¹cm⁻¹)
-
c = Concentration of pNA (M)
-
l = Path length of the cuvette or solution in the well (cm)
The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is approximately 9,960 M⁻¹cm⁻¹.[4][5] The path length in a 96-well plate for a 200 µL volume is typically around 0.5-0.7 cm, but should be determined empirically or from the manufacturer's specifications. For a standard 1 cm cuvette, l = 1.
Rearranging the formula to find the rate of concentration change: Rate (M/min) = (ΔAbs / min) / (ε * l)
Step 3: Calculate Enzyme Activity
Enzyme activity is expressed in units (U), where 1 U = 1 µmol of product formed per minute.[6]
Activity (µmol/min) = Rate (M/min) * Reaction Volume (L) * 10⁶ (µmol/mol)
To express the activity as a concentration (U/mL):
Activity (U/mL) = [Activity (µmol/min) / Volume of Enzyme added (mL)]
Step 4: Calculate Specific Activity
Specific activity is a measure of enzyme purity and is defined as the units of enzyme activity per milligram of protein.[7]
Specific Activity (U/mg) = Activity (U/mL) / [Protein Concentration (mg/mL)]
Data Presentation
Quantitative data should be organized into clear tables for easy interpretation and comparison.
Table 1: p-Nitroaniline Standard Curve Data
| pNA Concentration (µM) | Absorbance at 405 nm (Mean ± SD) |
|---|---|
| 0 | 0.050 ± 0.002 |
| 25 | 0.285 ± 0.005 |
| 50 | 0.520 ± 0.008 |
| 100 | 1.035 ± 0.012 |
| 150 | 1.550 ± 0.015 |
| 200 | 2.065 ± 0.020 |
Table 2: Raw Kinetic Data for an Enzyme Sample
| Time (min) | Absorbance at 405 nm (Sample 1) | Absorbance at 405 nm (Blank) |
|---|---|---|
| 0 | 0.102 | 0.100 |
| 1 | 0.152 | 0.101 |
| 2 | 0.203 | 0.100 |
| 3 | 0.254 | 0.101 |
| 4 | 0.305 | 0.101 |
| 5 | 0.356 | 0.102 |
Table 3: Summary of Calculated Enzyme Activity
| Sample ID | Protein Conc. (mg/mL) | ΔAbs/min | Activity (U/mL) | Specific Activity (U/mg) |
|---|---|---|---|---|
| Crude Lysate | 2.5 | 0.085 | 0.87 | 0.35 |
| Purified Fraction 1 | 0.5 | 0.150 | 1.54 | 3.08 |
| Purified Fraction 2 | 0.2 | 0.210 | 2.15 | 10.75 |
Note: Calculations for Table 3 assume a reaction volume of 200 µL, an enzyme sample volume of 10 µL, a path length of 0.6 cm, and ε = 9,960 M⁻¹cm⁻¹.
References
Application Note: Determination of Michaelis-Menten Constants (K_m and V_max) for Proteases Using Lysine 4-Nitroanilide
Introduction
The characterization of enzyme kinetics is fundamental to understanding their catalytic mechanisms and for the development of novel therapeutics. The Michaelis-Menten model provides a framework for determining two key parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). K_m represents the substrate concentration at which the reaction rate is half of V_max and is an inverse measure of the enzyme's affinity for its substrate.[1][2] V_max is the maximum rate of reaction when the enzyme is saturated with the substrate. This application note describes a detailed protocol for determining K_m and V_max of proteases using the chromogenic substrate, L-Lysine 4-nitroanilide. This method is applicable to a variety of proteases that exhibit specificity for lysine (B10760008) residues, such as certain aminopeptidases and trypsin-like enzymes.[3]
The enzymatic cleavage of Lysine 4-nitroanilide releases the yellow-colored product, p-nitroaniline (pNA), which can be continuously monitored by measuring the increase in absorbance at 405 nm.[4] This spectrophotometric assay provides a simple and reliable method for determining initial reaction velocities at various substrate concentrations, which is essential for calculating K_m and V_max.
Principle of the Assay
The assay is based on the enzymatic hydrolysis of the amide bond in this compound. The enzyme (E) binds to the substrate (S) to form an enzyme-substrate complex (ES), which then proceeds to release the product (P), p-nitroaniline, and the free enzyme.
Enzyme + this compound ⇌ [Enzyme-Substrate Complex] → Enzyme + Lysine + p-nitroaniline
The rate of p-nitroaniline formation is directly proportional to the enzyme's activity and can be quantified using a spectrophotometer. By measuring the initial reaction rates at varying concentrations of this compound, a saturation curve is generated, from which K_m and V_max can be determined by fitting the data to the Michaelis-Menten equation.[5][6]
Experimental Protocols
Materials and Reagents
-
Purified enzyme of interest
-
L-Lysine 4-nitroanilide dihydrobromide (Substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0; the optimal buffer will depend on the specific enzyme)[4]
-
Dimethyl sulfoxide (B87167) (DMSO) for substrate stock solution
-
Microplate reader or spectrophotometer capable of reading absorbance at 405 nm
-
96-well microplates or cuvettes
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol 1: Preparation of Reagents
-
Assay Buffer: Prepare an appropriate buffer for the target enzyme and ensure the pH is accurately adjusted. The buffer composition should be optimized for maximal enzyme activity and stability.
-
Substrate Stock Solution: Dissolve L-Lysine 4-nitroanilide in a minimal amount of DMSO to create a high-concentration stock solution (e.g., 100 mM).[4] This stock can then be diluted in the assay buffer to prepare a series of working solutions with varying substrate concentrations. It is crucial that the final concentration of DMSO in the assay is kept low (typically <1%) to avoid affecting enzyme activity.
-
Enzyme Solution: Prepare a stock solution of the purified enzyme in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear rate of product formation over the desired time course of the experiment.[4]
Protocol 2: Enzyme Kinetics Assay
-
Assay Setup: In a 96-well microplate, set up reactions with increasing concentrations of this compound.[5] A typical setup would include a range of substrate concentrations that bracket the expected K_m value (e.g., 0.1x to 10x K_m). Each concentration should be tested in triplicate. Include a "no enzyme" control for each substrate concentration to account for any non-enzymatic substrate hydrolysis.
-
Reaction Initiation: Pre-incubate the substrate dilutions and the enzyme solution separately at the desired assay temperature (e.g., 37°C).[4] To initiate the reaction, add a fixed amount of the enzyme solution to each well containing the substrate.[4] The final volume in each well should be consistent (e.g., 200 µL).
-
Data Acquisition: Immediately place the microplate in a pre-warmed microplate reader.[4] Monitor the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 15-30 minutes).[4]
Protocol 3: Data Analysis
-
Calculate Initial Velocity: For each substrate concentration, determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot (ΔA/min).[4]
-
Convert Absorbance to Molar Concentration: Convert the rate of change in absorbance (ΔA/min) to the rate of product formation in moles/min using the Beer-Lambert law (A = εcl), where ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 405 nm), c is the concentration, and l is the path length of the light in the cuvette or well.
-
Determine K_m and V_max: Plot the initial velocity (V₀) against the substrate concentration ([S]).[5] Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the values of K_m and V_max.
-
Michaelis-Menten Equation: V₀ = (V_max * [S]) / (K_m + [S])
-
-
Lineweaver-Burk Plot (Optional): For a graphical representation, a Lineweaver-Burk plot (a double reciprocal plot of 1/V₀ vs. 1/[S]) can be generated.[1] While historically used, it is important to note that non-linear regression of the raw data is statistically more accurate for determining K_m and V_max.[7]
Data Presentation
Table 1: Michaelis-Menten Constants for Various Enzymes with Lysine-p-Nitroanilide and Structurally Similar Substrates
| Enzyme | Substrate | K_m (mM) | V_max (mM min⁻¹ mg enzyme⁻¹) | Notes |
| Immobilized Trypsin | N-α-benzoyl-DL-arginine-p-nitroanilide (BAPNA) | 0.12 | 0.079 | Study performed with an immobilized enzyme.[8] |
| Aminopeptidases (AP28 & AP56) | Lys-pNA | 0.15–2.4 | Not Specified | The range of substrate concentrations used for the study.[9] |
| Trypsin | N-α-benzyloxycarbonyl-l-lysine-p-nitroanilide (Z-Lys-pna) | Not Specified | Not Specified | pH dependence of kinetic parameters was investigated.[10] |
Note: Specific V_max values are highly dependent on the enzyme concentration and purity, as well as assay conditions, and are therefore often reported in relative terms or as k_cat.
Visualizations
Caption: Experimental workflow for determining K_m and V_max.
Caption: Enzymatic reaction pathway for this compound hydrolysis.
References
- 1. Untitled Document [ucl.ac.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 8. On-line characterization of the activity and reaction kinetics of immobilized enzyme by high-performance frontal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kinetic constants [bio-protocol.org]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Throughput Screening of Protease Inhibitors Using Lysine 4-nitroanilide
Audience: Researchers, scientists, and drug development professionals.
Introduction Proteases are a major class of enzymes involved in a vast array of physiological processes, making them significant targets for therapeutic intervention in diseases ranging from cancer to viral infections.[1] High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential inhibitors.[2] This application note describes a robust and cost-effective colorimetric HTS assay for identifying protease inhibitors using Lysine (B10760008) 4-nitroanilide (Lys-pNA) as a chromogenic substrate. The methodology is suitable for proteases that exhibit specificity for lysine at the P1 cleavage site, such as certain trypsin-like serine proteases.
Assay Principle The assay principle is based on the enzymatic cleavage of the amide bond in Lysine 4-nitroanilide by the target protease. This reaction releases the chromophore p-nitroaniline (pNA).[3] While the substrate itself is colorless, the pNA product has a distinct yellow color that can be quantified by measuring its absorbance at approximately 405 nm.[3][4] The rate of pNA formation is directly proportional to the protease activity. In the presence of an inhibitor, the rate of cleavage decreases, resulting in a reduced absorbance signal. This change in signal is used to identify and characterize inhibitory compounds from large libraries.[5]
Caption: Enzymatic cleavage of this compound releases yellow p-nitroaniline.
Experimental Protocols
Materials and Reagents
-
Target Protease: Purified enzyme with known activity towards lysine substrates.
-
Substrate: this compound (or other suitable p-nitroanilide substrate).[6]
-
Assay Buffer: Buffer in which the protease is optimally active (e.g., 50 mM Tris-HCl, pH 8.0).
-
Inhibitor Compound Library: Typically dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of the target protease.
-
Negative Control: DMSO (or the solvent used for the compound library).
-
Stop Solution (Optional): e.g., 2% Acetic Acid to quench the reaction.
-
Equipment:
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
-
384-well clear, flat-bottom microplates.
-
Automated liquid handling systems (for HTS).
-
Multichannel pipettes.
-
Protocol 1: Reagent Preparation
-
Assay Buffer: Prepare 1L of 50 mM Tris-HCl, pH 8.0. Filter and store at 4°C. The optimal buffer will depend on the specific protease being studied.[7]
-
Protease Stock Solution: Prepare a concentrated stock of the protease in assay buffer. The final concentration used in the assay should be determined through an enzyme titration experiment (see Protocol 2). Aliquot and store at -80°C.
-
Substrate Stock Solution: Prepare a 10 mM stock of this compound in DMSO. This stock should be protected from light and can be stored at -20°C.
-
Compound Plates: Prepare compound library plates where compounds are serially diluted for dose-response experiments or at a single concentration (e.g., 10 µM) for the primary screen.
Protocol 2: Assay Optimization
-
Objective: To determine the optimal concentrations of enzyme and substrate that yield a robust signal within the linear range of the reaction. The Z' factor, a statistical measure of assay quality, should be calculated and should be ≥ 0.5 for a reliable HTS assay.[8][9]
A. Enzyme Titration:
-
Prepare serial dilutions of the protease in assay buffer.
-
Add a fixed, excess concentration of Lys-pNA (e.g., 200 µM) to each well of a 384-well plate.
-
Add the different concentrations of the enzyme to initiate the reaction.
-
Monitor the absorbance at 405 nm every minute for 30-60 minutes.
-
Select an enzyme concentration that results in a strong linear increase in absorbance over time and does not reach a plateau too quickly.
B. Substrate (Kₘ) Determination:
-
Using the optimal enzyme concentration determined above, set up reactions with varying concentrations of Lys-pNA.
-
Measure the initial reaction velocity (V₀) for each substrate concentration.
-
Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the Kₘ value. For inhibitor screening, a substrate concentration at or near the Kₘ value is often used.[1]
Protocol 3: Primary High-Throughput Screening
-
Objective: To screen a large compound library at a single concentration to identify "hits".
-
Plate Layout: Design the 384-well plate layout to include negative controls (DMSO), positive controls (known inhibitor), and test compounds.
-
Compound Dispensing: Add 100 nL of each test compound solution (at 1 mM in DMSO) to the appropriate wells. Add DMSO to control wells.
-
Enzyme Addition: Add 5 µL of the pre-determined optimal concentration of protease in assay buffer to all wells.
-
Incubation: Incubate the plate for 15 minutes at room temperature to allow compounds to interact with the enzyme.
-
Reaction Initiation: Add 5 µL of Lys-pNA solution (at 2x the final desired concentration) to all wells to start the reaction.
-
Signal Detection: Incubate the plate for 30 minutes at room temperature (or optimal temperature for the enzyme). Measure the absorbance at 405 nm using a microplate reader.
Protocol 4: Confirmatory and Dose-Response (IC₅₀) Assay
-
Objective: To confirm the activity of hits from the primary screen and determine their potency (IC₅₀ value).[8]
-
Compound Plating: Prepare serial dilutions (e.g., 8-point, 1:3 dilution series) of the selected "hit" compounds, starting at a high concentration (e.g., 100 µM).
-
Assay Execution: Repeat the steps from Protocol 3 (steps 2-6), using the plates with serially diluted compounds.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the high (DMSO) and low (positive control) signals. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
HTS Workflow and Data Analysis
The overall workflow for screening protease inhibitors involves several stages, from the initial large-scale screen to the validation and characterization of promising candidates.[5][10]
Caption: A typical workflow for identifying and validating protease inhibitors via HTS.
Data Analysis
-
Percent Inhibition Calculation:
-
% Inhibition = [ 1 - ( (Abs_compound - Abs_low_control) / (Abs_high_control - Abs_low_control) ) ] * 100
-
Where Abs_compound is the absorbance in the presence of the test compound, Abs_high_control is the absorbance of the uninhibited enzyme (DMSO control), and Abs_low_control is the absorbance of the fully inhibited enzyme (positive control) or background.[8]
-
-
Z' Factor Calculation:
-
Z' = 1 - [ (3 * (SD_high + SD_low)) / |Avg_high - Avg_low| ]
-
Where SD is the standard deviation and Avg is the average of the high and low controls. A Z' factor between 0.5 and 1.0 indicates an excellent assay.[9]
-
Data Presentation
Quantitative data should be summarized in tables for clarity and easy comparison.
Table 1: Assay Parameters for HTS
| Parameter | Condition | Rationale |
|---|---|---|
| Microplate Format | 384-well, clear | Standard for HTS, allows for absorbance reading. |
| Final Assay Volume | 10 µL | Reduces reagent consumption. |
| Protease Conc. | 5 nM | Determined from enzyme titration for optimal signal. |
| Lys-pNA Conc. | 100 µM | Set at Kₘ value for sensitivity to inhibitors. |
| Incubation Time | 30 minutes | Provides sufficient signal within the linear range. |
| Wavelength | 405 nm | λ_max for p-nitroaniline product. |
| Z' Factor | 0.78 | Indicates a robust and reliable assay.[8] |
Table 2: Illustrative Dose-Response Data for a Validated Hit
| Compound Conc. (µM) | Avg. Absorbance (405 nm) | % Inhibition |
|---|---|---|
| 100.00 | 0.055 | 98.6 |
| 33.33 | 0.061 | 97.2 |
| 11.11 | 0.112 | 84.8 |
| 3.70 | 0.254 | 54.3 |
| 1.23 | 0.418 | 21.7 |
| 0.41 | 0.511 | 3.5 |
| 0.14 | 0.529 | 0.2 |
| 0.00 (DMSO) | 0.530 | 0.0 |
| Calculated IC₅₀ | | 3.45 µM |
Troubleshooting
Table 3: Common Issues and Solutions in Protease HTS
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| High Well-to-Well Variability | - Inaccurate pipetting.- Bubbles in wells.- Inconsistent mixing. | - Use calibrated automated liquid handlers or reverse pipetting technique.- Centrifuge plates briefly after reagent addition.- Ensure proper mixing after each addition step.[7] |
| Low Z' Factor (<0.5) | - Low signal-to-background ratio.- High variability in control wells.- Sub-optimal reagent concentrations. | - Increase enzyme or substrate concentration.- Increase incubation time.- Re-optimize assay conditions (Protocol 2).[8] |
| False Positives | - Compound absorbs at 405 nm.- Compound is a non-specific aggregator.- Compound quenches the signal. | - Perform a counter-screen without the enzyme to identify colored compounds.- Re-test hits in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[11] |
| False Negatives | - Low compound concentration.- Compound instability or insolubility in assay buffer. | - Screen at a higher concentration.- Check compound solubility and consider adding a co-solvent if compatible with the enzyme. |
References
- 1. High-Throughput Mechanism of Inhibition [pubmed.ncbi.nlm.nih.gov]
- 2. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 3. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of protease activities using specific aminoacyl or peptidyl p-nitroanilides after sodium dodecyl sulfate - polyacrylamide gel electrophoresis and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening of Inhibitors [creative-enzymes.com]
- 6. On the use of p-nitroanilides as substrates for proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Measuring Plasmin Activity with a D-Val-Leu-Lys 4-nitroanilide Substrate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plasmin, a serine protease, is a key enzyme in the fibrinolytic system, responsible for the dissolution of fibrin (B1330869) clots.[1][2] Its activity is tightly regulated, and aberrant plasmin activity is implicated in various pathological conditions, including thrombosis, inflammation, and tumor metastasis.[3][4] Accurate measurement of plasmin activity is therefore crucial for research and drug development in these areas. This document provides detailed application notes and protocols for the determination of plasmin activity using the chromogenic substrate D-Val-Leu-Lys 4-nitroanilide (also known as S-2251).[5][6]
The assay is based on the principle that plasmin cleaves the colorless substrate D-Val-Leu-Lys 4-nitroanilide, releasing the yellow-colored compound p-nitroaniline (pNA).[7] The rate of pNA formation, measured by the increase in absorbance at 405 nm, is directly proportional to the plasmin activity in the sample.[7][8]
Enzymatic Reaction Pathway
The enzymatic reaction of plasmin with the chromogenic substrate D-Val-Leu-Lys 4-nitroanilide is a straightforward proteolytic cleavage. The following diagram illustrates this single-step enzymatic reaction.
Caption: Enzymatic cleavage of D-Val-Leu-Lys 4-nitroanilide by plasmin.
Data Presentation
Table 1: Reagent and Substrate Properties
| Property | Description | Reference |
| Substrate | D-Val-Leu-Lys 4-nitroanilide dihydrochloride (B599025) | [9] |
| Synonyms | D-VLK-pNA, S-2251 | [7] |
| CAS Number | 62354-43-2 | [9] |
| Molecular Weight | 551.51 g/mol | [9] |
| Appearance | White to off-white powder | [9] |
| Solubility | Soluble in water (e.g., 50 mg/mL) | [9] |
| Storage | -20°C | [9] |
Table 2: Typical Assay Conditions and Reagent Concentrations
| Parameter | Recommended Value/Range | Reference |
| Temperature | 37°C | |
| pH | 7.4 - 7.5 | [6] |
| Wavelength | 405 nm | [6][7] |
| Assay Buffer | Tris buffer (e.g., 0.05 M, pH 7.4) or Phosphate buffer | [6] |
| Substrate Concentration | 0.6 - 1.0 mM (at least twice the Km value) | [6] |
| Stop Solution (optional) | 20% Acetic Acid or 2% Citric Acid | [6] |
Experimental Protocols
Protocol 1: Direct Measurement of Plasmin Activity
This protocol is designed for the direct measurement of active plasmin in purified preparations or biological samples.
Materials:
-
Purified plasmin or sample containing active plasmin
-
D-Val-Leu-Lys 4-nitroanilide dihydrochloride substrate[9]
-
Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.4 at 37°C)[6]
-
Purified water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
-
Stop Solution (e.g., 20% acetic acid) (optional)[6]
Procedure:
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.05 M Tris-HCl buffer and adjust the pH to 7.4 at 37°C.[6]
-
Substrate Stock Solution: Prepare a stock solution of D-Val-Leu-Lys 4-nitroanilide in purified water (e.g., 3-4 mmol/L).[6] Store frozen in aliquots.
-
Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 0.6-1.0 mmol/L).[6] Prepare this solution fresh before use.
-
Plasmin Standards: Prepare a series of plasmin standards by diluting a stock solution of known concentration in Assay Buffer.
-
-
Assay Setup:
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the pre-warmed working substrate solution to all wells.
-
Mix gently by pipetting or using a plate shaker.
-
-
Measurement:
-
Kinetic Assay (Recommended): Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 10-30 minutes. The rate of the reaction (ΔA405/min) is determined from the linear portion of the absorbance versus time plot.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed period (e.g., 15-30 minutes). Stop the reaction by adding 50 µL of Stop Solution.[5] Read the absorbance at 405 nm.
-
-
Calculation of Plasmin Activity:
-
Calculate the rate of change in absorbance per minute (ΔA405/min) for each sample by subtracting the rate of the blank.
-
Convert the rate of absorbance change to the rate of pNA production using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (approximately 10,500 L·mol⁻¹·cm⁻¹ at 405 nm), c is the concentration, and l is the path length.
-
Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute.
-
Protocol 2: Measurement of Plasminogen Activation
This protocol measures the activity of plasminogen activators (e.g., tPA, uPA) by quantifying the amount of plasmin generated from plasminogen.
Materials:
-
Sample containing plasminogen activator
-
Human Plasminogen
-
D-Val-Leu-Lys 4-nitroanilide dihydrochloride substrate
-
Assay Buffer (e.g., 0.05 M Tris-HCl, pH 7.4 at 37°C)
-
Purified water
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator set to 37°C
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer and Substrate Solution as described in Protocol 1.
-
Plasminogen Solution: Reconstitute purified human plasminogen in Assay Buffer to a working concentration (e.g., 0.1-0.5 µM).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Sample containing plasminogen activator
-
Plasminogen solution
-
Assay Buffer to a final volume of 50 µL.
-
-
Include controls:
-
Negative Control: Sample without plasminogen.
-
Blank: Assay buffer without sample or plasminogen.
-
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes) to allow for plasminogen activation.
-
-
Reaction Initiation:
-
Add 50 µL of the pre-warmed working substrate solution to each well to initiate the plasmin activity measurement.
-
-
Measurement and Calculation:
-
Follow the measurement and calculation steps as outlined in Protocol 1 to determine the rate of pNA formation. The activity of the plasminogen activator is proportional to the rate of plasmin generation.
-
Experimental Workflow Visualization
The following diagram outlines the general workflow for measuring plasmin activity using a chromogenic substrate.
Caption: General workflow for the chromogenic plasmin activity assay.
Concluding Remarks
The use of the chromogenic substrate D-Val-Leu-Lys 4-nitroanilide provides a sensitive, specific, and convenient method for the measurement of plasmin activity. The protocols outlined in this document are robust and can be adapted for various research and drug development applications. For optimal results, it is recommended to carefully standardize assay conditions and include appropriate controls in all experiments.
References
- 1. diapharma.com [diapharma.com]
- 2. Plasminogen Assays [practical-haemostasis.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. abcam.com [abcam.com]
- 5. endotell.ch [endotell.ch]
- 6. benchchem.com [benchchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. D-Val-Leu-Lys 4-ニトロアニリド 二塩酸塩 plasmin substrate | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Precision Quantification of Enzyme Activity Using a p-Nitroaniline Standard Curve
Introduction
In biochemical and drug discovery research, the accurate determination of enzyme activity is paramount. A widely employed method involves the use of synthetic chromogenic substrates that release a colored product upon enzymatic cleavage. p-Nitroaniline (pNA) is a common chromophore released from colorless peptide-pNA substrates by the action of proteases and other hydrolases.[1] The enzymatic hydrolysis of the substrate liberates pNA, which has a distinct absorbance maximum between 380-410 nm, allowing for its direct colorimetric quantification.[2][3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of the enzymatic reaction.[2]
To translate the measured absorbance into the precise molar concentration of the product, and thus quantify enzyme activity, a standard curve is indispensable.[4] This application note provides a detailed protocol for the preparation and use of a p-nitroaniline standard curve in a 96-well microplate format, ensuring accurate and reproducible enzyme activity measurements.
Principle of the Method
The relationship between absorbance and concentration is defined by the Beer-Lambert law (A = εbc), where A is absorbance, ε is the molar extinction coefficient, b is the path length, and c is the concentration. While the molar extinction coefficient for pNA is known (approximately 9,960 M⁻¹cm⁻¹ at 405 nm), its value can be influenced by the specific assay conditions, such as buffer composition and pH.[2] Therefore, generating a standard curve using known concentrations of pNA under the exact experimental conditions of the enzyme assay provides the most accurate method for converting absorbance readings into product concentrations.[5] The standard curve is generated by plotting absorbance versus a series of known pNA concentrations, and the resulting linear equation is used to calculate the concentration of pNA released in the enzyme-catalyzed reaction.
Experimental Protocols
I. Materials and Reagents
-
p-Nitroaniline (pNA), analytical grade (e.g., Sigma-Aldrich, Product Number N2128)[6]
-
Dimethyl sulfoxide (B87167) (DMSO), spectroscopy grade
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, or other enzyme-specific buffer)[2]
-
96-well clear, flat-bottom microplates, UV-transparent[2]
-
Microplate spectrophotometer capable of reading absorbance at 405 nm[4]
-
Calibrated single and multichannel pipettes
-
Sterile pipette tips
-
Reagent reservoirs
II. Reagent Preparation
-
p-Nitroaniline (pNA) Stock Solution (10 mM):
-
Accurately weigh 13.81 mg of p-nitroaniline (Molecular Weight: 138.12 g/mol ).
-
Dissolve the pNA in 10 mL of DMSO to create a 10 mM stock solution. Ensure it is fully dissolved.
-
Note: Some protocols may call for dissolving pNA directly in the assay buffer; however, using DMSO for the initial stock ensures solubility and stability.[6][7]
-
Store the stock solution in small aliquots at -20°C, protected from light, to avoid repeated freeze-thaw cycles.[2]
-
-
p-Nitroaniline (pNA) Working Stock Solution (1 mM):
-
Before the experiment, thaw an aliquot of the 10 mM pNA stock solution.
-
Prepare a 1:10 dilution of the 10 mM stock solution in the assay buffer to create a 1 mM working stock solution. For example, add 100 µL of 10 mM pNA stock to 900 µL of assay buffer.
-
III. Standard Curve Generation (96-well Plate Format)
This protocol is designed for a final volume of 200 µL per well. Adjust volumes as needed for different final assay volumes, ensuring the final concentration of pNA remains the same. It is recommended to prepare each standard in triplicate for statistical accuracy.[4]
-
Plate Setup: Label the wells of a 96-well microplate for a blank and a series of standards (e.g., S0 to S6).
-
Serial Dilutions: Prepare a series of pNA dilutions from the 1 mM working stock solution directly in the microplate wells or in separate microcentrifuge tubes. The table below provides an example for generating standards ranging from 0 to 100 µM.
-
Blank Preparation: Add 200 µL of the assay buffer to the "Blank" wells. This will be used to zero the spectrophotometer.
-
Absorbance Measurement:
-
Data Processing:
-
Calculate the average absorbance for each set of triplicates.
-
Subtract the average absorbance of the blank (0 µM standard) from the average absorbance of all other standards.
-
Plot the blank-corrected absorbance values (Y-axis) against the corresponding known pNA concentrations (X-axis).
-
Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) should be calculated. An R² value greater than 0.99 indicates a strong linear relationship and a reliable standard curve.
-
IV. Calculation of Enzyme Activity
Once the standard curve is established, the concentration of pNA produced in an enzymatic reaction can be determined:
-
Measure the absorbance of the enzyme reaction samples at 405 nm.
-
Subtract the absorbance of an appropriate control (e.g., a "no enzyme" control).[4]
-
Use the linear regression equation (y = mx + c) from the standard curve to calculate the concentration of pNA:
-
Concentration (µM) = (Absorbance - c) / m
-
Where 'y' is the blank-corrected absorbance of the sample, 'm' is the slope, and 'c' is the y-intercept of the standard curve.
-
Data Presentation
Table 1: Example Preparation of p-Nitroaniline Standards for a 96-well Plate Assay
| Standard ID | pNA Concentration (µM) | Volume of 1 mM pNA Working Stock (µL) | Volume of Assay Buffer (µL) | Final Volume (µL) | Average Absorbance at 405 nm (Example) |
| S0 (Blank) | 0 | 0 | 200 | 200 | 0.050 |
| S1 | 10 | 2 | 198 | 200 | 0.145 |
| S2 | 20 | 4 | 196 | 200 | 0.240 |
| S3 | 40 | 8 | 192 | 200 | 0.432 |
| S4 | 60 | 12 | 188 | 200 | 0.625 |
| S5 | 80 | 16 | 184 | 200 | 0.818 |
| S6 | 100 | 20 | 180 | 200 | 1.010 |
Visualizations
Caption: Principle of pNA-based enzyme assays and quantification workflow.
Caption: Experimental workflow for p-nitroaniline standard curve preparation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solved Part A: Construction of calibration curve for | Chegg.com [chegg.com]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Kinetic Analysis of Kallikrein with Lysine 4-Nitroanilide Substrates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the kinetic analysis of kallikrein activity using lysine (B10760008) 4-nitroanilide substrates. It is intended for researchers, scientists, and professionals in drug development who are focused on the kallikrein-kinin system.
Introduction
Kallikreins are a group of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. The kallikrein-kinin system is a key signaling pathway that, when dysregulated, is implicated in diseases such as hereditary angioedema. Kinetic analysis of kallikrein activity is fundamental for understanding its enzymatic mechanism and for the discovery and characterization of novel inhibitors with therapeutic potential. Chromogenic substrates, particularly those containing a 4-nitroanilide (pNA) group linked to a peptide sequence recognized by the enzyme, are widely used for this purpose. Upon cleavage by kallikrein, the colorless substrate releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is directly proportional to the kallikrein activity.
Data Presentation: Kinetic Parameters of Kallikrein with 4-Nitroanilide Substrates
The following table summarizes the Michaelis-Menten constants (Km) and catalytic constants (kcat) or maximal velocities (Vmax) for the hydrolysis of various lysine-like (arginine-containing) 4-nitroanilide substrates by different kallikreins. Note that arginine is often used as a mimic for lysine in these substrates due to the similar positive charge and size of their side chains.
| Kallikrein Source | Substrate | Km (µM) | Vmax (µM/min) | Reference |
| Rat Tissue Kallikrein | D-Val-Leu-Arg-pNA | 24 ± 2 | 10.42 ± 0.28 | [1] |
| Rat Tissue Kallikrein | Ac-Phe-Arg-pNA | 13 ± 2 | 3.21 ± 0.11 | [1] |
| Rat Tissue Kallikrein | Tos-Arg-pNA | 29 ± 2 | 0.10 ± 0.002 | [1] |
| Human Tissue Kallikrein | H-D-Val-L-Leu-L-Arg-pNA | N/A | N/A | [2] |
| Human Tissue Kallikrein | H-D-Val-L-Leu-L-Lys-pNA | N/A | N/A | [2] |
N/A: Specific values were not provided in the abstract; the study noted that at low concentrations, the hydrolysis followed Michaelis-Menten kinetics.[2]
Experimental Protocols
Protocol 1: Determination of Kallikrein Activity using a Chromogenic Substrate (Initial Rate Method)
This protocol describes the determination of kallikrein activity in a purified system or in plasma using an initial rate method.
Materials:
-
Purified kallikrein or plasma sample
-
Chromogenic substrate stock solution (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Assay Buffer: 0.05 M Tris-HCl, pH 7.8
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Dissolve the chromogenic substrate in sterile distilled water to prepare a stock solution. Further dilute the stock solution with Assay Buffer to achieve the desired final concentration.
-
Prepare a working solution of kallikrein by diluting the enzyme in Assay Buffer. The final concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.
-
-
Assay Setup:
-
Add 180 µL of pre-warmed Assay Buffer to the wells of a 96-well microplate.
-
Add 10 µL of the kallikrein working solution to each well.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiate Reaction:
-
Add 10 µL of the pre-warmed chromogenic substrate solution to each well to initiate the reaction.
-
-
Measure Absorbance:
-
Immediately place the microplate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 10-20 minutes.
-
-
Data Analysis:
-
Plot the absorbance at 405 nm against time.
-
Determine the initial rate of the reaction (V₀) from the linear portion of the curve (ΔA/min).
-
Calculate the enzyme activity using the Beer-Lambert law (ε of pNA at 405 nm is typically around 10,600 M⁻¹cm⁻¹).
-
Protocol 2: Determination of Kallikrein Inhibitor IC50
This protocol outlines the procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound against kallikrein.
Materials:
-
Same as Protocol 1
-
Test inhibitor compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the test inhibitor in Assay Buffer. Ensure the final solvent concentration is constant across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
-
Assay Setup:
-
Add 170 µL of pre-warmed Assay Buffer to the wells of a 96-well microplate.
-
Add 10 µL of the serially diluted inhibitor solutions or vehicle control to the appropriate wells.
-
Add 10 µL of the kallikrein working solution to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 10 µL of the pre-warmed chromogenic substrate solution to each well.
-
-
Measure Absorbance:
-
Measure the absorbance at 405 nm as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the initial rate (V₀) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
Mandatory Visualizations
Caption: The Kallikrein-Kinin System Signaling Pathway.
Caption: Workflow for Kallikrein Inhibition Assay.
References
- 1. repositorio.unifesp.br [repositorio.unifesp.br]
- 2. Kinetic peculiarities of human tissue kallikrein: 1--substrate activation in the catalyzed hydrolysis of H-D-valyl-L-leucyl-L-arginine 4-nitroanilide and H-D-valyl-L-leucyl-L-lysine 4-nitroanilide; 2--substrate inhibition in the catalyzed hydrolysis of N alpha-p-tosyl-L-arginine methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lysine 4-Nitroanilide in a 96-Well Plate Format
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysine (B10760008) 4-nitroanilide (L-pNA) and its derivatives are chromogenic substrates widely used for the quantitative determination of various proteases that exhibit trypsin-like activity, cleaving at the carboxyl side of lysine residues. The enzymatic hydrolysis of the amide bond in Lysine 4-nitroanilide releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be measured spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. The 96-well plate format offers a high-throughput platform for these assays, enabling efficient analysis of enzyme kinetics, screening of potential inhibitors, and quality control of enzyme preparations.
This document provides detailed protocols for utilizing this compound in a 96-well plate format for two key applications: the determination of enzyme kinetics and the screening of enzyme inhibitors.
Principle of the Assay
The fundamental principle of the assay lies in the enzymatic cleavage of the colorless substrate, this compound, by a protease. This reaction liberates p-nitroaniline, a chromophore that absorbs light at 405 nm. The increase in absorbance over time is a direct measure of the enzymatic reaction rate.
Enzymatic Reaction of this compound
Caption: Enzymatic cleavage of this compound.
Application 1: Determination of Enzyme Kinetics (Michaelis-Menten)
This protocol describes how to determine the Michaelis-Menten constants, Km and Vmax, for a trypsin-like protease using this compound in a 96-well plate format.
Experimental Workflow for Enzyme Kinetics
Caption: Workflow for determining enzyme kinetics.
Experimental Protocol
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader with 405 nm filter and kinetic reading capabilities
-
Trypsin-like protease
-
L-Lysine p-nitroanilide dihydrobromide (or similar)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Deionized water
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to the optimal range for the enzyme.
-
Prepare a stock solution of the enzyme in Assay Buffer (e.g., 1 mg/mL). Dilute to the desired final concentration (e.g., 1 µg/mL) immediately before use.
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
-
Plate Setup:
-
In a 96-well plate, create a serial dilution of the this compound stock solution in Assay Buffer to achieve a range of final concentrations (e.g., 0.05 mM to 2 mM). It is recommended to perform each concentration in triplicate.
-
Include a blank control for each substrate concentration containing only the substrate and Assay Buffer (no enzyme).
-
The final volume in each well before adding the enzyme should be 180 µL.
-
-
Enzyme Addition:
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well (except the blank controls). The final volume in each well will be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
For each substrate concentration, subtract the absorbance of the blank from the corresponding enzyme-containing wells.
-
Plot absorbance versus time for each substrate concentration. The initial linear portion of this curve represents the initial velocity (V₀). Calculate the slope of this linear portion (ΔAbs/min).
-
Convert the initial velocities from ΔAbs/min to µmol/min using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length of the light in the well (path length needs to be determined for the specific plate and reader, or a standard curve of p-nitroaniline can be used).[1]
-
Plot the initial velocities (V₀) against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.
-
Data Presentation
Table 1: Representative Kinetic Data for a Trypsin-like Protease
| Substrate Concentration (mM) | Initial Velocity (ΔAbs/min) | Initial Velocity (µmol/min) |
| 0.05 | 0.015 | 0.0017 |
| 0.10 | 0.028 | 0.0032 |
| 0.25 | 0.055 | 0.0063 |
| 0.50 | 0.080 | 0.0091 |
| 1.00 | 0.105 | 0.0119 |
| 2.00 | 0.120 | 0.0136 |
Table 2: Calculated Michaelis-Menten Parameters
| Parameter | Value |
| Vmax (µmol/min) | 0.015 |
| Km (mM) | 0.35 |
Application 2: High-Throughput Screening of Enzyme Inhibitors
This protocol details a method for screening a library of compounds to identify potential inhibitors of a trypsin-like protease using this compound in a 96-well plate format.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for high-throughput inhibitor screening.
Experimental Protocol
Materials:
-
96-well clear, flat-bottom microplate
-
Microplate reader with a 405 nm filter
-
Trypsin-like protease
-
L-Lysine p-nitroanilide dihydrobromide
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)
-
Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., a known trypsin inhibitor like aprotinin)
-
Deionized water
-
Multichannel pipette
Procedure:
-
Reagent Preparation:
-
Prepare Assay Buffer, enzyme, and substrate solutions as described in the enzyme kinetics protocol. The substrate concentration should be at or near the Km value for the enzyme.
-
Prepare stock solutions of test compounds and the positive control inhibitor in a suitable solvent (e.g., 10 mM in DMSO).
-
-
Plate Setup:
-
In a 96-well plate, add 2 µL of each test compound solution to individual wells.
-
Include the following controls in triplicate:
-
100% Activity Control: 2 µL of solvent (e.g., DMSO) without any inhibitor.
-
Positive Control: 2 µL of the positive control inhibitor solution.
-
Blank: 2 µL of solvent and no enzyme (to be added later).
-
-
-
Enzyme and Inhibitor Incubation:
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted enzyme solution to all wells except the blank. Add 10 µL of Assay Buffer to the blank wells.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Data Acquisition:
-
Initiate the enzymatic reaction by adding 10 µL of the this compound solution to all wells. The final volume will be 200 µL.
-
Incubate the plate at 37°C for a fixed period (e.g., 30 minutes). The incubation time should be optimized to ensure the 100% activity control wells give a strong signal without reaching a plateau.
-
Stop the reaction by adding a stop solution (e.g., 50 µL of 30% acetic acid) or read the absorbance immediately at 405 nm.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of 100% activity control)] * 100
-
Data Presentation
Table 3: Representative Data from an Inhibitor Screening Assay
| Well | Compound | Absorbance at 405 nm | % Inhibition |
| A1-A3 | 100% Activity Control | 0.850 | 0% |
| B1-B3 | Positive Control (Aprotinin) | 0.050 | 94.1% |
| C1 | Compound 1 | 0.835 | 1.8% |
| C2 | Compound 2 | 0.212 | 75.1% |
| C3 | Compound 3 | 0.799 | 6.0% |
| ... | ... | ... | ... |
For "hit" compounds that show significant inhibition, a dose-response experiment should be performed to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Dose-Response and IC₅₀ Determination Workflow
References
Troubleshooting & Optimization
Technical Support Center: Lysine 4-Nitroanilide for Enzyme Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the dissolution of Lysine 4-nitroanilide for use in enzyme assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: L-Lysine 4-nitroanilide is a chromogenic substrate used to measure the activity of various proteases, most notably aminopeptidases and trypsin-like enzymes.[1][2][3] The substrate itself is colorless, but upon enzymatic cleavage of the amide bond, it releases p-nitroaniline, a yellow-colored product. The rate of formation of this yellow product, which can be measured spectrophotometrically at approximately 405 nm, is directly proportional to the enzyme's activity.
Q2: In what forms is this compound typically available?
A2: this compound is commonly supplied as a dihydrobromide or dihydrochloride (B599025) salt to improve its stability and solubility in aqueous solutions.[1][3]
Q3: What are the recommended solvents for dissolving this compound?
A3: Due to its limited aqueous solubility, it is often recommended to first prepare a concentrated stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO) or methanol (B129727). This stock solution can then be diluted to the final working concentration in the aqueous assay buffer. Some protocols also mention dissolving similar p-nitroanilide substrates directly in buffer or water with vigorous stirring, sometimes with the aid of a small percentage of an organic co-solvent like N,N-Dimethylformamide (DMF).
Q4: What is a typical concentration for a this compound stock solution?
A4: A stock solution of 10-50 mM in DMSO is a common starting point. The optimal concentration will depend on the specific assay requirements and the solubility limits in the chosen solvent.
Q5: How should I store my this compound solutions?
A5: The dry powder is typically stored at 2-8°C.[3] Stock solutions in anhydrous organic solvents like DMSO are generally stable for several months when stored at -20°C. Aqueous working solutions are less stable and should ideally be prepared fresh for each experiment. The stability of chromogenic substrates is significantly reduced in alkaline buffers.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | Low intrinsic solubility of p-nitroanilides in water. | Prepare a concentrated stock solution in an organic solvent like DMSO or methanol first, then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent in the assay is low enough (typically <1%) to not affect enzyme activity. |
| Precipitation occurs when diluting the DMSO stock solution into the aqueous buffer. | The substrate concentration in the final working solution exceeds its solubility limit in the aqueous buffer. | Decrease the final concentration of the substrate in the working solution. Alternatively, a small amount of a co-solvent like ethanol (B145695) or DMF (e.g., 1-2%) can be included in the final assay buffer to improve solubility, but this must be tested for its effect on the enzyme. |
| The prepared solution is cloudy or contains visible particles. | Incomplete dissolution of the substrate. | Ensure vigorous mixing (e.g., vortexing) when preparing the solution. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious as excessive heat can degrade the substrate. If dissolving directly in water, allow sufficient time (potentially hours) for dissolution with continuous stirring. |
| The blank (no enzyme) control shows a high background absorbance. | Spontaneous hydrolysis of the substrate. | This can be caused by high pH, elevated temperature, or prolonged storage of the working solution. Prepare fresh working solutions before each experiment and ensure the assay buffer pH is optimal for both enzyme activity and substrate stability. |
| Inconsistent results between experiments. | Variability in substrate solution preparation or storage. | Always follow a consistent protocol for preparing and storing the substrate solutions. Aliquoting the stock solution can help avoid repeated freeze-thaw cycles. |
Data Presentation
Solubility of p-Nitroanilide Substrates
| Solvent | pGlu-Phe-Leu p-nitroanilide | 2-Nitroaniline | 4-Nitroaniline | General Recommendation for Chromogenic Substrates |
| Water | Not specified | ~0.4 g/L at 25°C[5] | Limited solubility[6] | Low solubility, often requires co-solvents.[4] |
| Ethanol | 10 mg/mL | Soluble[5] | Soluble[6] | Often used as a co-solvent. |
| Methanol | 20 mg/mL | Not specified | Not specified | Can be used for stock solutions. |
| DMF | 50 mg/mL | Not specified | Not specified | Can be used as a co-solvent. |
| DMSO | Not specified | Not specified | Not specified | Recommended for preparing concentrated stock solutions.[4] |
Experimental Protocols
Preparation of a this compound Stock Solution
Objective: To prepare a 20 mM stock solution of L-Lysine 4-nitroanilide dihydrobromide in DMSO.
Materials:
-
L-Lysine 4-nitroanilide dihydrobromide (MW: 428.12 g/mol )
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.28 mg of L-Lysine 4-nitroanilide dihydrobromide.
-
Add the powder to a microcentrifuge tube.
-
Add 500 µL of anhydrous DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Preparation of a Working Solution for Enzyme Assays
Objective: To prepare a 1 mM working solution of this compound in assay buffer.
Materials:
-
20 mM this compound stock solution in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the volume of the stock solution needed. For example, to prepare 1 mL of a 1 mM working solution, you will need 50 µL of the 20 mM stock solution.
-
Add 950 µL of the assay buffer to a microcentrifuge tube.
-
Add 50 µL of the 20 mM stock solution to the buffer.
-
Vortex immediately to ensure proper mixing and prevent precipitation.
-
This working solution should be prepared fresh before each experiment.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: A logical guide to troubleshooting common dissolution problems.
References
Optimizing pH and buffer conditions for Lysine 4-nitroanilide assays.
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing pH and buffer conditions for enzymatic assays utilizing Lysine (B10760008) 4-nitroanilide (Lys-pNA) and its derivatives as chromogenic substrates.
Frequently Asked Questions (FAQs)
Q1: What is the principle of a Lysine 4-nitroanilide (Lys-pNA) assay?
A1: The Lys-pNA assay is a colorimetric method used to measure the activity of proteases that specifically cleave peptide bonds at the carboxyl side of a lysine residue. The substrate consists of a peptide containing lysine covalently linked to a p-nitroaniline (pNA) molecule. When the enzyme cleaves this bond, it releases free pNA, which is a yellow chromophore. The rate of pNA release is directly proportional to the enzyme's activity and can be quantified by measuring the increase in absorbance at or near 405 nm.[1]
Q2: What is the optimal pH for a Lys-pNA assay?
A2: The optimal pH is highly dependent on the specific enzyme being assayed. Each enzyme has a characteristic pH at which it exhibits maximum activity.[2][3] For example, plasmin activity using a Lys-pNA derivative is often assayed at pH 7.4 or 7.5, while human tissue kallikrein shows optimal activity at pH 9.0. It is crucial to determine the optimal pH for your specific enzyme and experimental conditions empirically.
Q3: How does pH affect enzyme activity in a Lys-pNA assay?
A3: Changes in pH can alter the ionization state of amino acid residues in the enzyme's active site and on the substrate.[2] This can affect substrate binding and the catalytic mechanism. Deviating from the optimal pH can lead to a significant decrease in the reaction rate as the enzyme's conformation changes, potentially leading to denaturation at extreme pH values.[3][4]
Q4: Which buffer should I choose for my Lys-pNA assay?
A4: The choice of buffer is critical and can influence enzyme activity. Common buffers for protease assays include Tris-HCl, phosphate (B84403) buffers (e.g., sodium or potassium phosphate), and acetate (B1210297) buffers. The selection should be based on the optimal pH of the enzyme.[5] It's important to use a buffer within its effective buffering range. For example, acetate buffers are suitable for acidic pH (around 4-5.5), phosphate buffers for near-neutral pH (around 6-7.5), and Tris-HCl for alkaline pH (around 7.5-9).[5] Be aware that some buffers can interfere with the assay; for instance, phosphate buffers can inhibit certain metalloenzymes.[6]
Q5: How does ionic strength influence the assay?
A5: The ionic strength of the buffer, adjusted with salts like NaCl or KCl, can affect enzyme activity by influencing protein structure and substrate binding.[7][8] Both excessively high and low ionic strengths can reduce enzyme performance.[9] The optimal ionic strength should be determined experimentally for each specific enzyme-substrate system. A common starting point is a physiological salt concentration of around 100-150 mM.[5]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| High Background Signal (High absorbance in "no enzyme" control) | 1. Substrate Instability/Autohydrolysis: The Lys-pNA substrate may be unstable and hydrolyzing non-enzymatically at the assay pH and temperature.[10] 2. Contaminating Proteases: The substrate solution or other reagents may be contaminated with other proteases. 3. Interfering Substances: Components in the sample or buffer may absorb at 405 nm. | 1. Run a "substrate only" control to measure the rate of non-enzymatic hydrolysis. If high, consider preparing the substrate fresh, storing it at a lower pH, or testing a different substrate. 2. Use high-purity reagents and sterile, nuclease-free water. 3. Run a "sample only" blank (without substrate) to check for intrinsic sample absorbance. |
| Low or No Signal | 1. Suboptimal pH or Buffer: The pH or buffer composition may not be optimal for the enzyme's activity.[11] 2. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling (e.g., repeated freeze-thaw cycles).[11] 3. Insufficient Enzyme or Substrate Concentration: The concentration of the enzyme or substrate may be too low. 4. Presence of Inhibitors: The sample or buffer may contain enzymatic inhibitors (e.g., EDTA for metalloproteases).[12][13] | 1. Perform a pH optimization experiment using a range of buffers. Also, test different buffer components at the optimal pH. 2. Use a fresh aliquot of the enzyme and handle it according to the manufacturer's instructions. Include a positive control with known activity. 3. Titrate the enzyme and substrate concentrations to find the optimal range for a linear reaction rate.[14][15] 4. Check for known inhibitors in your sample preparation. If a metalloprotease is used, ensure no chelating agents are present. |
| Non-linear Reaction Rate (Reaction plateaus quickly) | 1. Substrate Depletion: The substrate is being consumed too rapidly. 2. Enzyme Instability: The enzyme is losing activity under the assay conditions. 3. Product Inhibition: The released pNA or the cleaved peptide is inhibiting the enzyme. 4. Instrument Signal Saturation: The absorbance signal is exceeding the linear range of the detector.[16] | 1. Decrease the enzyme concentration or increase the initial substrate concentration. Ensure the substrate concentration is well above the Michaelis constant (Km) for the majority of the reaction time. 2. Perform a time-course experiment to assess enzyme stability. Consider adding stabilizing agents like glycerol (B35011) or BSA if necessary. 3. Dilute the sample or analyze the initial linear portion of the reaction curve. 4. Dilute the samples or reduce the enzyme concentration to keep the signal within the instrument's linear range. |
| Poor Reproducibility (High variability between replicates) | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.[12] 2. Temperature Fluctuations: Inconsistent temperature across the microplate or between experiments.[11] 3. Incomplete Mixing: Reagents are not mixed thoroughly upon addition. 4. Edge Effects in Microplates: Evaporation from the outer wells of the plate.[11] | 1. Use calibrated pipettes and ensure proper technique. Prepare a master mix of reagents to be added to all wells.[12] 2. Pre-incubate all reagents and the plate at the assay temperature. Use a temperature-controlled plate reader. 3. Ensure proper mixing after adding each component, especially the enzyme or substrate to initiate the reaction. 4. Avoid using the outermost wells of the microplate or fill them with buffer/water to create a humidity barrier. |
Data Presentation
Table 1: Kinetic Parameters for Peptidase N1 with Lys-pNA and Other p-Nitroanilide Substrates
| Substrate | Vmax [nkat mL⁻¹] | Km [mM] | Vmax/Km [1 s⁻¹] | Relative Catalytic Efficiency [%] |
| H-Lys-pNA · 2HBr | 1552 | 0.14 | 11.40 | 100 |
| H-Arg-pNA · 2HCl | 1742 | 0.14 | 8.62 | 75.6 |
| H-Leu-pNA | 851 | 0.17 | 4.28 | 37.5 |
| H-Ala-pNA (reference) | 769 | 0.43 | 1.13 | 9.91 |
| H-Phe-pNA | 254 | 0.15 | 1.60 | 14.0 |
| H-Val-pNA | 30.7 | 0.27 | 0.08 | 0.70 |
| H-Ile-pNA | 10.1 | 0.17 | 0.05 | 0.44 |
| H-Pro-pNA | 19.9 | 0.94 | 0.01 | 0.13 |
| H-Gly-pNA | 15.8 | 0.69 | 0.01 | 0.13 |
Data adapted from a study on recombinant PepN from Lactobacillus helveticus ATCC 12046.[17] Kinetic parameters can vary with assay conditions.
Experimental Protocols
Protocol 1: Determination of Optimal pH
This protocol outlines a method to determine the optimal pH for your enzyme using a Lys-pNA substrate.
Materials:
-
Enzyme stock solution
-
This compound substrate stock solution (e.g., in DMSO)
-
A series of buffers with overlapping pH ranges (e.g., 0.1 M citrate (B86180) for pH 3-6, 0.1 M phosphate for pH 6-8, 0.1 M Tris-HCl for pH 7.5-9)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 4 to 10 in 0.5 pH unit increments).
-
Assay Setup: In a 96-well plate, set up reactions for each pH value in triplicate. For each well, add:
-
Buffer of a specific pH
-
Substrate solution (at a fixed, non-limiting concentration)
-
Purified water to a constant final volume
-
-
No-Enzyme Control: For each pH, prepare control wells containing buffer and substrate but no enzyme.
-
Pre-incubation: Pre-incubate the microplate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.
-
Reaction Initiation: Add the enzyme solution to each well (except the no-enzyme controls) to start the reaction.
-
Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 30-60 minutes.
-
Data Analysis:
-
For each pH, subtract the rate of the no-enzyme control from the rate of the enzyme-containing replicates.
-
Determine the initial reaction velocity (V₀) for each pH by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Plot the initial velocity as a function of pH to identify the optimal pH.
-
Protocol 2: Optimization of Buffer Concentration (Ionic Strength)
This protocol helps determine the optimal buffer concentration (ionic strength) at the previously determined optimal pH.
Materials:
-
Enzyme stock solution
-
This compound substrate stock solution
-
Buffer at the optimal pH (e.g., 1 M stock solution)
-
Salt solution (e.g., 1 M NaCl or KCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Buffer Dilutions: Prepare a series of dilutions of the optimal buffer to achieve different final concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM). If desired, maintain a constant ionic strength across different buffer concentrations by adding a neutral salt like NaCl. Alternatively, vary the salt concentration at a fixed buffer concentration.
-
Assay Setup: In a 96-well plate, set up reactions for each buffer/salt concentration in triplicate. For each well, add:
-
Buffer of a specific concentration
-
Substrate solution (at a fixed concentration)
-
Enzyme solution (at a fixed concentration)
-
Purified water to a constant final volume
-
-
Controls: Include no-enzyme controls for each buffer concentration.
-
Pre-incubation and Reaction Initiation: Follow steps 4 and 5 from Protocol 1.
-
Kinetic Measurement: Follow step 6 from Protocol 1.
-
Data Analysis:
-
Calculate the initial reaction velocity for each buffer concentration after correcting for the no-enzyme control.
-
Plot the initial velocity as a function of buffer/salt concentration to determine the optimal condition.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. monash.edu [monash.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. frontiersin.org [frontiersin.org]
- 8. The relevance of buffer system ionic strength in immunoassay development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. margenot.cropsciences.illinois.edu [margenot.cropsciences.illinois.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein and Enzyme Activity Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Item - Kinetic parameters of PepN1 using chromogenic p-nitroanilide substrates. - Public Library of Science - Figshare [plos.figshare.com]
Effect of temperature on the stability of Lysine 4-nitroanilide solution.
Technical Support Center: Lysine (B10760008) 4-Nitroanilide Solutions
Welcome to the technical support center for Lysine 4-nitroanilide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solutions and to troubleshoot common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound solutions?
A1: For general use, this compound can be dissolved in sterile, purified water. For compounds with lower water solubility, a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to initially dissolve the powder, followed by dilution with the desired aqueous buffer. The final concentration of DMSO should be kept low, typically below 10%, to avoid interference with enzymatic assays.
Q2: What are the optimal storage conditions for a this compound solution?
A2: Stock solutions of this compound prepared in sterile water are reported to be stable for over six months when stored in a refrigerator at 2–8°C. For shorter periods, solutions can be kept at room temperature (around 25°C) for several weeks.[1] It is crucial to prevent bacterial contamination, which can lead to degradation of the solution.
Q3: How does temperature affect the stability of the solution?
A3: The stability of this compound solutions is highly dependent on temperature. An increase in temperature accelerates the rate of hydrolysis of the amide bond, leading to the release of p-nitroaniline. Therefore, for long-term storage, refrigeration is recommended. For experiments conducted at elevated temperatures, it is advisable to prepare fresh solutions and minimize the time the solution is kept at the higher temperature before use. The rate of cleavage of chromogenic substrates can increase by 2.5-7.5% for every 1°C increase in temperature.[1]
Q4: How does pH impact the stability of the solution?
A4: The stability of this compound solutions is significantly reduced in alkaline buffers.[1] The rate of amide hydrolysis is generally higher at both acidic and basic pH compared to neutral pH. For enzymatic assays, it is common to use a buffer with a pH between 7.3 and 9.3, such as Tris-HCl, where most serine proteases exhibit maximal activity.[1] However, for storage, a more neutral pH is advisable to minimize non-enzymatic hydrolysis.
Q5: What are the primary degradation products of this compound in solution?
A5: The primary degradation pathway for this compound in an aqueous solution is the hydrolysis of the amide bond that links lysine to p-nitroaniline. This reaction yields lysine and p-nitroaniline. The release of the yellow p-nitroaniline chromophore is the basis for its use in colorimetric enzyme assays.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| High background absorbance in the blank. | 1. Spontaneous hydrolysis of this compound due to improper storage (high temperature or alkaline pH).2. Contamination of the solution with microorganisms.3. Contamination of glassware or reagents. | 1. Prepare a fresh solution of this compound and store it at 2-8°C.2. Use sterile water and containers for solution preparation.3. Ensure all glassware and reagents are clean and free of contaminants. |
| Inconsistent or non-reproducible results. | 1. Fluctuation in incubation temperature.2. Inconsistent timing of reagent addition or measurements.3. Degradation of the stock solution over time. | 1. Use a thermostatically controlled water bath or incubator to maintain a constant temperature.2. Standardize the experimental protocol with precise timing for all steps.3. Prepare fresh working solutions from a properly stored stock solution for each experiment. |
| Precipitate forms in the solution upon storage. | 1. The concentration of the solution exceeds its solubility at the storage temperature.2. The use of an inappropriate solvent or buffer. | 1. Gently warm the solution to redissolve the precipitate before use. If it persists, consider preparing a more dilute stock solution.2. Ensure the chosen solvent/buffer is appropriate for the desired concentration and storage conditions. |
Illustrative Stability Data
The following tables provide an illustrative summary of the expected stability of a this compound solution under various conditions. This data is based on general knowledge of chromogenic substrates and should be used as a guideline. For critical applications, it is recommended to perform a stability study under your specific experimental conditions.
Table 1: Estimated Percentage of this compound Remaining over Time at Different Temperatures (at pH 7.0)
| Time | 4°C | 25°C (Room Temperature) | 37°C |
| 1 Day | >99% | >99% | ~98% |
| 1 Week | >99% | ~98% | ~95% |
| 1 Month | ~98% | ~90% | ~80% |
| 6 Months | ~95% | Not Recommended | Not Recommended |
Table 2: Estimated Effect of pH on the Half-Life of this compound at 37°C
| pH | Estimated Half-Life |
| 5.0 | Several Weeks |
| 7.0 | ~ 2-3 Weeks |
| 8.0 | Several Days |
| 9.0 | < 24 hours |
Experimental Protocols
Protocol for Assessing the Thermal Stability of a this compound Solution
1. Objective: To determine the rate of non-enzymatic hydrolysis of this compound at different temperatures.
2. Materials:
-
This compound
-
Sterile, purified water
-
pH 7.0 buffer (e.g., 50 mM phosphate (B84403) buffer)
-
Thermostatically controlled water baths or incubators set at desired temperatures (e.g., 4°C, 25°C, 37°C, and 50°C)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
3. Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in the pH 7.0 buffer.
-
Aliquot the stock solution into several sealed, sterile tubes.
-
Place the tubes in the pre-set temperature environments.
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, etc.), remove an aliquot from each temperature condition.
-
Dilute the aliquot to a suitable concentration for spectrophotometric analysis.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for p-nitroaniline (typically around 405-410 nm) to quantify the amount of degradation product.
-
Calculate the concentration of released p-nitroaniline using its molar extinction coefficient.
-
Plot the concentration of p-nitroaniline versus time for each temperature to determine the rate of degradation.
Visualizations
Caption: Experimental workflow for assessing thermal stability.
Caption: Factors influencing the degradation of this compound.
References
Technical Support Center: Correcting for Substrate Inhibition in Kinetic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address substrate inhibition in their kinetic studies.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition?
Substrate inhibition is a phenomenon in enzyme kinetics where the reaction rate decreases at excessively high substrate concentrations.[1][2][3] This contrasts with the typical Michaelis-Menten kinetics, where the reaction rate plateaus at a maximum velocity (Vmax) as the substrate concentration increases.[1][4] This phenomenon is observed in approximately 20% of all known enzymes.[5]
Q2: What causes substrate inhibition?
The primary cause of substrate inhibition is the binding of two substrate molecules to the enzyme.[5] One molecule binds to the active site as it should, but the second molecule binds to a separate, allosteric, or non-catalytic site.[1] This second binding event can induce a conformational change in the enzyme that reduces its catalytic efficiency, leading to a decrease in the reaction rate.[1] Another possibility is the formation of an inactive enzyme-substrate-substrate complex.[1]
Q3: How can I identify substrate inhibition in my experimental data?
Substrate inhibition is characterized by a "hook" or bell-shaped curve when plotting the initial reaction velocity against a wide range of substrate concentrations. Initially, the rate increases with substrate concentration, but after reaching a peak, the rate begins to decline as the substrate concentration continues to rise.
Q4: What is the kinetic model for substrate inhibition?
The standard Michaelis-Menten equation is modified to account for substrate inhibition. The most common model includes an additional term for the dissociation constant of the second substrate molecule (Ki).[1]
-
Standard Michaelis-Menten Equation: V = (Vmax * [S]) / (Km + [S])[1]
-
Modified Equation for Substrate Inhibition: V = (Vmax * [S]) / (Km + [S] + ([S]2 / Ki))[1]
Where:
-
V: Reaction velocity
-
Vmax: Maximum reaction velocity
-
[S]: Substrate concentration
-
Km: Michaelis constant (substrate affinity)
-
Ki: Inhibition constant for the substrate
Troubleshooting Guide
Issue: My reaction rate is decreasing at high substrate concentrations.
This is the classic indicator of substrate inhibition. Here’s a step-by-step guide to confirm and correct for this phenomenon.
Step 1: Confirm True Substrate Inhibition
It's crucial to ensure that the observed decrease in rate is due to substrate inhibition and not other experimental artifacts.
Troubleshooting Actions:
-
Rule out product inhibition: Accumulation of product can sometimes inhibit the enzyme.[6][7] Design an experiment where you measure the initial reaction rates at very short time points to minimize product buildup.
-
Check for substrate contaminants: Ensure the purity of your substrate. An inhibitor contaminating the substrate would increase in concentration along with the substrate, mimicking substrate inhibition.[7]
-
Verify assay conditions: Extreme pH or temperature can denature the enzyme, leading to a loss of activity that might be mistaken for inhibition. Ensure your assay buffer and temperature are optimal for the enzyme.[1]
Step 2: Optimize Experimental Parameters
If true substrate inhibition is confirmed, the following adjustments to your experimental protocol can help mitigate its effects.
Experimental Protocol: Optimizing Assay Conditions
-
Vary Substrate Concentration:
-
Adjust Enzyme Concentration:
-
Lowering the enzyme concentration can sometimes shift the optimal substrate concentration.[8] However, ensure the concentration is high enough to produce a measurable signal.
-
-
Optimize Buffer Conditions:
-
pH: Test a range of pH values around the reported optimum for your enzyme.
-
Buffer Type and Concentration: Some buffer components can interact with the enzyme. Test different buffer systems or vary the concentration of your current buffer.[3]
-
-
Consider Cofactor Concentration:
-
For enzymes that require a cofactor, its concentration relative to the substrate can be crucial. In some cases, increasing the cofactor concentration can alleviate substrate inhibition.[3]
-
Step 3: Data Analysis and Modeling
Properly analyzing your kinetic data is essential for quantifying the extent of substrate inhibition.
Data Analysis Workflow:
-
Data Plotting: Plot your initial velocity data (V) against the substrate concentration ([S]).
-
Non-linear Regression: Use a non-linear regression software (e.g., GraphPad Prism, Grafit, SigmaPlot) to fit your data to the modified Michaelis-Menten equation for substrate inhibition.[5][9][10]
-
Parameter Determination: The software will provide best-fit values for Vmax, Km, and Ki.[3][5]
Table 1: Kinetic Parameters in Substrate Inhibition
| Parameter | Description | Units |
| Vmax | The theoretical maximum reaction velocity in the absence of inhibition. | Same as Y-axis (e.g., µmol/min) |
| Km | The Michaelis constant, representing the substrate concentration at half Vmax. | Same as X-axis (e.g., µM) |
| Ki | The inhibition constant, reflecting the affinity of the enzyme for the second, inhibitory substrate molecule. A lower Ki indicates stronger inhibition. | Same as X-axis (e.g., µM) |
Step 4: Advanced Strategies
If optimizing experimental conditions and proper data modeling are insufficient, consider these more advanced approaches.
-
Use an Alternative Substrate: If your research allows, using a different substrate for the enzyme that does not cause inhibition can be a straightforward solution.
-
Fed-Batch Systems (for bioreactors): In industrial or large-scale applications, a fed-batch approach can be used to maintain the substrate concentration at an optimal level, avoiding inhibitory concentrations.[2][11] This involves continuously or sequentially adding the substrate to the reaction.[2]
-
Enzyme Immobilization: Immobilizing the enzyme can sometimes alter its kinetic properties and reduce substrate inhibition.[2]
Visualizing Concepts and Workflows
References
- 1. faieafrikanart.com [faieafrikanart.com]
- 2. Substrate inhibition in bioreactors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Untitled Document [ucl.ac.uk]
- 5. GraphPad Prism 10 Curve Fitting Guide - Equation: Substrate inhibition [graphpad.com]
- 6. Product inhibition - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Enzyme Concentration on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Enzyme Instavity During Long Incubation Periods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address enzyme instability during long incubation periods.
Troubleshooting Guide: Diagnosing and Resolving Enzyme Instability
Issue: My enzyme is losing activity during a long incubation. What are the common causes?
Loss of enzymatic activity over extended incubation periods is a common issue stemming from various factors that affect the delicate three-dimensional structure of the protein. The primary causes of this instability can be broadly categorized as environmental stressors and inherent enzymatic properties.
Common Causes of Enzyme Instability:
-
Temperature Fluctuations: Enzymes have an optimal temperature range for maximum activity. Deviations from this range, especially exposure to higher temperatures, can lead to denaturation, where the enzyme unfolds and loses its functional shape.[1][2][3] Even subtle, prolonged exposure to suboptimal temperatures can gradually decrease activity.
-
pH Shifts: Similar to temperature, each enzyme has an optimal pH range.[2][3] Changes in the buffer's pH during a long incubation, which can be caused by the reaction itself or by absorption of atmospheric CO2, can alter the ionization state of amino acid residues in the active site, thereby reducing or eliminating catalytic activity. Extreme pH values can cause irreversible denaturation.[2]
-
Proteolytic Degradation: Samples may contain contaminating proteases, which are enzymes that break down other proteins.[4][5][6] During long incubations, these proteases can degrade your enzyme of interest, leading to a significant loss of activity. This is a common issue in crude or partially purified enzyme preparations.[7]
-
Oxidation: Certain amino acid residues, particularly cysteine and methionine, are susceptible to oxidation. This can be triggered by reactive oxygen species in the buffer or exposure to air. Oxidation can modify the enzyme's structure and inactivate it.[8]
-
Aggregation: Improper storage conditions or high protein concentrations can lead to the formation of enzyme aggregates.[8] These clumps of protein are often inactive and can precipitate out of the solution.
-
Substrate Depletion and Product Inhibition: Over a long incubation, the substrate concentration will naturally decrease, leading to a slower reaction rate.[7] Additionally, the accumulation of product can sometimes inhibit the enzyme, a phenomenon known as product inhibition.[9]
A logical approach to troubleshooting this issue is to systematically evaluate each of these potential causes.
References
- 1. omicsonline.org [omicsonline.org]
- 2. monash.edu [monash.edu]
- 3. Khan Academy [khanacademy.org]
- 4. scbt.com [scbt.com]
- 5. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. genextgenomics.com [genextgenomics.com]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Lysine 4-nitroanilide (L-pNA) Assays
Welcome to the technical support center for Lysine (B10760008) 4-nitroanilide (L-pNA) based protease assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of a Lysine 4-nitroanilide (L-pNA) assay?
A1: The L-pNA assay is a colorimetric method used to measure the activity of enzymes, particularly proteases, that recognize and cleave a lysine residue. The substrate, L-Lysine p-nitroanilide, is composed of L-lysine linked to a p-nitroaniline (pNA) molecule. When a protease cleaves this bond, it releases the yellow-colored p-nitroaniline. The rate of color development is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light, typically at 405-410 nm.[1]
Q2: Why am I observing high background absorbance in my negative control wells?
A2: High background absorbance can stem from several factors:
-
Substrate Instability: The L-pNA substrate may undergo spontaneous hydrolysis, especially at a non-optimal pH or elevated temperature. It is crucial to prepare the substrate solution fresh before each experiment.
-
Contaminated Reagents: Buffers or other assay components might be contaminated with proteases. Using sterile, filtered reagents can mitigate this issue.
-
Compound Interference: If you are screening for inhibitors, the test compounds themselves may absorb light at the same wavelength as pNA. It is essential to measure the absorbance of the compounds alone to correct for this.[2]
Q3: My results are not reproducible between experiments. What are the common sources of variability?
A3: Variability in L-pNA assays can be attributed to several factors:
-
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Ensure that all assay components are properly equilibrated to the reaction temperature and that the temperature is maintained consistently throughout the experiment.[3]
-
pH Shifts: The pH of the reaction buffer can significantly impact both enzyme activity and the absorbance of p-nitroaniline.[3][4] It is critical to use a well-buffered system and to verify the pH at the reaction temperature.
-
Pipetting Inaccuracies: Small variations in the volumes of enzyme, substrate, or inhibitors can lead to significant differences in results. Calibrated pipettes and careful technique are essential.
-
Enzyme Stability: Some enzymes are inherently unstable and can lose activity over time.[5] Prepare enzyme dilutions immediately before use and keep them on ice. The inclusion of additives like glycerol (B35011) may be necessary for certain enzymes.[5]
Q4: How does the composition of the assay buffer affect the results?
A4: The composition of the assay buffer is critical. The ionic strength of the buffer can alter the absorption spectrum of p-nitroaniline, leading to variations in the extinction coefficient.[6] Additives such as polyethylene (B3416737) glycol (PEG) or bovine serum albumin (BSA), often used to prevent enzyme adsorption to surfaces, can also induce shifts in the p-nitroaniline spectrum.[3][6] It is recommended to maintain a consistent buffer composition across all experiments.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive enzyme | - Verify enzyme activity with a positive control. - Ensure proper storage and handling of the enzyme. - Prepare fresh enzyme dilutions. |
| Incorrect substrate | - Confirm that the L-pNA substrate is appropriate for the target enzyme.[7] | |
| Presence of inhibitors | - Check for known inhibitors in the sample or reagents (e.g., EDTA for metalloproteases).[5] | |
| Suboptimal assay conditions | - Optimize pH, temperature, and buffer components for your specific enzyme. | |
| High Signal in Negative Control | Substrate hydrolysis | - Prepare substrate solution fresh. - Store substrate solution protected from light. - Check the pH of the assay buffer. |
| Reagent contamination | - Use high-purity, sterile-filtered reagents. | |
| Non-linear Reaction Rate | Substrate depletion | - Use a lower enzyme concentration or a shorter reaction time. - Ensure the substrate concentration is not limiting (typically at least 5-10 times the Km). |
| Enzyme instability | - Perform the assay at a lower temperature. - Add stabilizing agents like glycerol or BSA to the enzyme dilution buffer.[5] | |
| Product inhibition | - Measure initial reaction rates. | |
| High Well-to-Well Variability | Pipetting errors | - Use calibrated pipettes and proper pipetting technique. - Prepare a master mix of reagents to minimize pipetting steps. |
| Temperature gradients | - Ensure the entire assay plate is at a uniform temperature. | |
| Edge effects in microplates | - Avoid using the outer wells of the plate or fill them with buffer to maintain a humid environment. |
Experimental Protocols
Standard L-pNA Protease Activity Assay
This protocol provides a general framework for measuring protease activity using L-Lysine p-nitroanilide. Optimization of specific parameters for individual enzymes is recommended.
Materials:
-
Protease of interest
-
L-Lysine p-nitroanilide (L-pNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405-410 nm
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer and adjust the pH to the optimal value for the target enzyme at the desired reaction temperature.
-
Prepare a stock solution of L-pNA in a suitable solvent (e.g., DMSO or water). Protect from light.
-
Prepare a working solution of L-pNA by diluting the stock solution in Assay Buffer to the desired final concentration.
-
Prepare dilutions of the protease in cold Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add a specific volume of Assay Buffer to each well of the 96-well plate.
-
Add the enzyme dilution to the appropriate wells.
-
For negative controls, add Assay Buffer instead of the enzyme.
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
Equilibrate the plate to the desired reaction temperature (e.g., 37°C).
-
-
Initiate the Reaction:
-
Add the L-pNA working solution to all wells to start the reaction.
-
Mix gently by shaking the plate.
-
-
Data Collection:
-
Measure the absorbance at 405-410 nm at regular intervals (kinetic assay) or after a fixed incubation time (endpoint assay).
-
For an endpoint assay, the reaction can be stopped by adding a solution like acetic acid.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min) for the kinetic assay.
-
Subtract the background absorbance from the negative control wells.
-
Enzyme activity can be calculated using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of p-nitroaniline and l is the path length.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) of p-Nitroaniline | ~8,800 M⁻¹cm⁻¹ at 410 nm | [1] |
| Optimal pH range for p-nitroaniline absorbance | 4.0 - 8.0 | [4] |
| Recommended Assay Temperature | Typically 25°C or 37°C | [3] |
| Common Buffer System | Tris-HCl (0.05 M or 0.1 M) | [3] |
Visual Guides
Caption: General experimental workflow for an L-pNA assay.
Caption: Troubleshooting logic for inconsistent L-pNA assay results.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Purification and characterization of a lysine-p-nitroanilide hydrolase, a broad specificity aminopeptidase, from the cytoplasm of Lactococcus lactis subsp. cremoris AM2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solution composition dependent variation in extinction coefficients for p-nitroaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal-to-Noise Ratio in Protease Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for common issues encountered during protease assays, specifically focusing on low signal-to-noise ratios.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of a low signal-to-noise ratio in protease assays?
A low signal-to-noise ratio can stem from two primary issues: a weak or absent signal, and high background fluorescence or absorbance. A weak signal may be due to factors like an inactive enzyme, suboptimal reaction conditions, or incorrect instrument settings.[1] High background can be caused by the intrinsic fluorescence of assay components, substrate instability, or contamination.[2]
Q2: How can I determine the optimal enzyme and substrate concentrations?
Optimizing enzyme and substrate concentrations is a critical step for a robust assay.[1] A systematic approach involving titration of both the enzyme and the substrate is recommended.[1] For routine assays, using a substrate concentration of 2-5 times the Michaelis constant (Km) is often recommended to ensure the reaction is not limited by the substrate.[1]
Q3: What is the inner filter effect and how can I mitigate it?
The inner filter effect (IFE) occurs at high concentrations of substances that absorb excitation or emission light, leading to a non-linear relationship between the fluorophore concentration and the fluorescence intensity.[2] This can cause a "rollover" effect where the signal decreases at higher concentrations.[2] To mitigate IFE, you can dilute your sample or use a shorter pathlength cuvette.
Q4: How does photobleaching affect my assay and how can I prevent it?
Photobleaching is the irreversible destruction of a fluorophore due to light exposure, which can lead to a decreasing signal over time.[1] To minimize photobleaching, you can reduce the intensity of the excitation light or decrease the exposure time.[1]
Troubleshooting Guide
Issue 1: Weak or No Signal
If you are observing a very weak signal or no signal at all, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution | Citation |
| Inactive Enzyme | Run a positive control with a known active protease to verify assay setup. Ensure proper storage and handling of the enzyme to maintain its activity. | [1][2] |
| Missing Reagent | Double-check that all necessary reagents (enzyme, substrate, buffer) were added to the reaction mixture. | [1] |
| Suboptimal Reaction Conditions | Consult the literature for the optimal pH and temperature for your specific protease. Perform a pH and temperature optimization matrix to determine the best conditions for your assay. | [1] |
| Incorrect Instrument Settings | Ensure the gain setting on the fluorescence reader is not too low. Verify that the correct excitation and emission wavelengths for your specific fluorophore are being used. For plate readers, confirm the correct reading orientation (e.g., top vs. bottom read). | [1][3] |
| Low Substrate Concentration | The substrate concentration may be too low for the enzyme to act on efficiently. Perform a substrate titration to determine the optimal concentration. | [2] |
Issue 2: High Background Signal
A high background signal can obscure the specific signal from your protease activity. Here are common causes and how to address them.
| Potential Cause | Recommended Solution | Citation |
| Autofluorescent Compounds | Screen all assay components, including buffers and test compounds, for intrinsic fluorescence at the assay wavelengths before starting the experiment. | [2] |
| Substrate Instability / Autohydrolysis | Prepare fresh substrate solutions for each experiment and avoid repeated freeze-thaw cycles. Store substrate aliquots protected from light at -20°C or below. Test for autohydrolysis by incubating the substrate in the assay buffer without the enzyme and measuring the signal over time. | [2][4] |
| Protease Contamination | Use high-purity reagents and sterile, disposable labware to prevent contamination from external proteases. | [2][3] |
| Incomplete Quenching (FRET assays) | In FRET-based assays, high background can result from incomplete quenching of the fluorophore in the intact substrate. The use of "dark quenchers" can help minimize this issue. | [2][5] |
| Amine-containing Buffers (TNBSA-based assays) | Buffers containing primary amines, such as Tris, can react with TNBSA and cause high background. If possible, use a buffer without primary amines, like borate. | [6] |
Experimental Protocols
Protocol 1: Enzyme Titration
This protocol helps determine the optimal enzyme concentration for your assay.
-
Prepare Enzyme Dilutions: Create a series of dilutions of your enzyme stock in the assay buffer.
-
Set up the Assay: In a microplate, add a fixed, non-limiting concentration of the fluorogenic substrate to each well.[1]
-
Initiate the Reaction: Add the different enzyme dilutions to the wells.
-
Measure Signal: Measure the fluorescence at a fixed time point or monitor the initial reaction rate.
-
Analyze Data: Plot the signal (fluorescence or initial rate) against the enzyme concentration. Select a concentration that falls within the linear range of the plot and provides a good signal-to-background ratio.[1]
Protocol 2: Substrate Titration (Michaelis-Menten Kinetics)
This protocol is used to determine the Michaelis constant (Km) of your enzyme for a specific substrate.
-
Use Optimal Enzyme Concentration: Use the optimal enzyme concentration determined from the enzyme titration protocol.[1]
-
Prepare Substrate Dilutions: Prepare a range of substrate concentrations in the assay buffer.
-
Set up the Assay: In a microplate, add the optimal enzyme concentration to each well.
-
Initiate the Reaction: Add the different substrate dilutions to the wells.
-
Measure Initial Velocity: Measure the initial reaction velocity for each substrate concentration.
-
Analyze Data: Plot the initial reaction velocity against the substrate concentration. This plot can be used to determine the Km value.[1]
Visual Guides
Here are some diagrams to help visualize key concepts and workflows for troubleshooting your protease assays.
Figure 1. A logical workflow for troubleshooting low signal-to-noise ratio.
Figure 2. Workflow for optimizing enzyme and substrate concentrations.
Figure 3. Illustration of the Inner Filter Effect (IFE).
References
Impact of organic solvents on Lysine 4-nitroanilide assay performance.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of organic solvents on the performance of Lysine 4-nitroanilide (L-pNA) and similar chromogenic substrate assays.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use organic solvents in an aqueous enzyme assay?
Organic solvents are often required to dissolve substrates, inhibitors, or test compounds that have low solubility in aqueous buffers.[1][2] Many drug candidates and chemical probes are lipophilic and require a non-polar solvent to remain in solution at the concentrations needed for the experiment.[1][2] The goal is to achieve a homogenous reaction mixture and accurately assess the compound's effect on enzyme activity.
Q2: Which organic solvents are commonly used, and what are their general effects?
Commonly used water-miscible solvents include Dimethyl Sulfoxide (DMSO), ethanol (B145695), methanol (B129727), and acetonitrile.[1][3][4] Their primary effects are:
-
Enzyme Stability and Activity: High concentrations of organic solvents can denature enzymes, leading to a loss of activity.[3][5] Hydrophilic solvents (those with a low Log P value) are often more denaturing because they can strip essential water molecules from the enzyme's surface.[5]
-
Kinetic Parameters: Solvents can alter the enzyme's kinetic parameters (K_M and V_max). For instance, DMSO has been shown to decrease the binding affinity (increase K_D) of ligands to proteins like trypsin.[6][7] The effect can be complex, sometimes decreasing K_M at low concentrations but increasing it at higher concentrations.[4]
-
Substrate/Product Solubility: While used to increase the solubility of a test compound, solvents can also affect the solubility of the assay substrate (this compound) and the product (p-nitroaniline).[3][8][9]
-
Spectrophotometric Interference: Some solvents may absorb light at or near the wavelength used to detect the product (typically 405-410 nm for p-nitroaniline), potentially affecting baseline readings.[2]
Q3: What is the maximum concentration of an organic solvent that can be used?
There is no universal maximum concentration, as it is highly dependent on the specific enzyme, the chosen solvent, and the assay conditions (e.g., temperature, pH).[1][4] However, a general best practice is to keep the final solvent concentration as low as possible , typically below 5% (v/v).[1][7][10] It is crucial to perform a solvent tolerance study for your specific enzyme to determine the concentration at which its activity is unacceptably inhibited.
Q4: Can the organic solvent affect the p-nitroaniline product itself?
Yes. The stability and spectral properties of the p-nitroaniline (pNA) product can be influenced by the solvent.[8] While pNA is stable under standard conditions, its molar absorptivity can change in the presence of different solvents, which would require a correction in the calculation of reaction rates.[3] It is soluble in organic solvents like ethanol and acetone.[8][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Solvent concentration is too high , causing enzyme denaturation.[3][5] 2. The specific solvent is a potent inhibitor of your enzyme. | 1. Perform a solvent tolerance assay. Create a matrix of solvent concentrations (e.g., 0.5% to 20%) to find the highest concentration that does not significantly inhibit the enzyme. 2. Lower the solvent concentration in your stock solutions. 3. Test alternative solvents. Some enzymes tolerate DMSO better than methanol or vice-versa.[1][4] |
| Precipitation in Assay Wells | 1. The test compound, substrate, or product has poor solubility in the final assay buffer, even with the solvent.[2] 2. The solvent concentration is too low to keep the compound dissolved. | 1. Check the final concentration of all components. Ensure they are below their solubility limits in the final buffer/solvent mixture. 2. Slightly increase the organic solvent concentration , but remain within the enzyme's tolerance range. 3. Prepare stock solutions at a lower concentration to reduce the amount added to the final reaction. |
| High Variability Between Replicates | 1. Incomplete mixing of the organic solvent stock solution with the aqueous buffer. 2. The enzyme is unstable in the chosen solvent over the time course of the experiment.[4] | 1. Ensure thorough mixing. Vortex the assay plate or tubes immediately after adding all components. 2. Pre-incubate the enzyme with the buffer/solvent mixture for a set period before adding the substrate to check for time-dependent inactivation. |
| Drifting or High Background Absorbance | 1. The organic solvent or test compound absorbs light at 405 nm .[2] 2. The solvent is causing the degradation of the substrate or product over time.[8] | 1. Run a "solvent blank" control. This should contain everything except the enzyme (buffer, substrate, solvent, and test compound). Subtract this background from your reaction wells. 2. Run a "product stability" control. Add a known amount of p-nitroaniline to the buffer/solvent mixture and monitor its absorbance over time to ensure it is stable. |
Data on Solvent Effects
The impact of organic solvents on enzyme kinetics is specific to the enzyme-substrate pair. The following tables summarize findings from studies on proteases, which are relevant to the this compound assay.
Table 1: Effect of DMSO on α-Chymotrypsin Kinetic Parameters
| DMSO Concentration (vol%) | Michaelis Constant (K_M) | Turnover Number (k_cat) | Catalytic Efficiency (k_cat/K_M) |
| 0 | ~1.0 (Normalized) | ~1.16 s⁻¹ | ~1.0 (Normalized) |
| 20 | ~1.0 (Normalized) | ~0.25 s⁻¹ | ~0.2 (Normalized) |
| Data adapted from a study on α-chymotrypsin, demonstrating that while substrate binding (K_M) was not majorly affected, the catalytic turnover (k_cat) was significantly reduced at 20% DMSO.[6] |
Table 2: Effect of Alcohols (35% v/v) on Trypsin Activity
| Organic Co-solvent | Relative Reaction Rate (%) |
| Buffer Only | 100 |
| Methanol | Reduced |
| Ethanol | Further Reduced |
| 1-Propanol | Further Reduced |
| 2-Propanol | Further Reduced |
| Data summarized from a study on trypsin-catalyzed hydrolysis of Nα-Benzoyl-arginine-p-nitroanilide (BAPNA). The results show a clear trend of increasing inhibition with larger alcohol molecules.[3] |
Visual Guides and Protocols
Enzymatic Reaction and Solvent Interference
Caption: Mechanism of enzymatic reaction and points of solvent interference.
General Experimental Workflow
Caption: General workflow for a this compound assay with solvents.
Experimental Protocol: Solvent Tolerance Assay
This protocol outlines how to determine the effect of an organic solvent on enzyme activity.
1. Reagents and Materials:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0.
-
Enzyme: Stock solution of the relevant protease (e.g., Trypsin) in cold Assay Buffer.
-
Substrate: this compound (L-pNA) stock solution.
-
Organic Solvent: High-purity DMSO, Ethanol, etc.
-
Equipment: 96-well microplate, multichannel pipette, temperature-controlled microplate reader (405 nm).
2. Procedure:
-
Prepare Solvent Dilutions: In separate tubes, prepare a 2-fold serial dilution of your organic solvent in Assay Buffer. For a final concentration range of 10% to 0.08%, you would prepare 20%, 10%, 5%, etc., solutions (these are 2X the final concentration). Include a "Buffer Only" control (0% solvent).
-
Plate Setup:
-
To the wells of a 96-well plate, add 50 µL of each 2X solvent dilution (or buffer control) in triplicate.
-
Add 25 µL of Assay Buffer to all wells.
-
-
Add Enzyme: Add 25 µL of a 4X working concentration of the enzyme to all wells. The total volume is now 100 µL, and the solvent and enzyme are at their final 1X concentrations.
-
Incubation: Incubate the plate at the desired assay temperature (e.g., 37°C) for 15 minutes. This allows the solvent to interact with the enzyme before the reaction starts.
-
Initiate Reaction: Add 25 µL of a 5X working concentration of the L-pNA substrate to all wells to start the reaction. Mix immediately by gentle shaking.
-
Measure Absorbance: Immediately begin reading the absorbance at 405 nm every 60 seconds for 15-30 minutes in a kinetic plate reader.
3. Data Analysis:
-
For each solvent concentration, calculate the initial reaction velocity (V₀) by determining the slope of the linear portion of the absorbance vs. time plot.
-
Normalize the activity by setting the average velocity of the 0% solvent control to 100%.
-
Calculate the relative activity for each solvent concentration: (V₀_solvent / V₀_control) * 100.
-
Plot the % Relative Activity vs. Solvent Concentration to visualize the tolerance profile and determine the highest acceptable concentration for your main experiments.
References
- 1. The effect of organic solvents on enzyme kinetic parameters of human CYP3A4 and CYP1A2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure and activity of alpha-chymotrypsin and trypsin in aqueous organic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Stability and Activity in Non-Aqueous Reaction Systems: A Mini Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of dimehylsulfoxide on protein-ligand binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemiis.com [chemiis.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enzyme Kinetics and Substrate Concentration
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with enzyme assays. The focus is on understanding and adjusting substrate concentration to avoid the common issue of enzyme saturation, ensuring accurate and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is enzyme saturation and why is it a concern in my experiments?
A1: Enzyme saturation is a state that occurs when the concentration of a substrate is so high that all available active sites on the enzyme molecules are occupied.[1][2] At this point, the rate of the reaction reaches its maximum, known as Vmax.[3][4] Further increases in substrate concentration will not increase the reaction rate.[3][5] This is a critical concern because if the enzyme is saturated, the reaction rate is no longer dependent on the substrate concentration but is instead limited by the enzyme's own turnover rate.[3][6] This can lead to inaccurate measurements, especially when trying to determine the kinetic properties of an enzyme or screen for inhibitors.[7]
Q2: How does substrate concentration relate to the key kinetic parameters, Km and Vmax?
A2: The relationship between substrate concentration ([S]), reaction velocity (v), the Michaelis constant (Km), and the maximum velocity (Vmax) is described by the Michaelis-Menten equation.[8][9]
-
Vmax is the maximum rate of reaction when the enzyme is fully saturated with the substrate.[3]
-
Km (Michaelis Constant) is the substrate concentration at which the reaction rate is half of Vmax.[3][10] It is an inverse measure of the enzyme's affinity for its substrate; a low Km indicates a high affinity, meaning the enzyme can reach half of its maximum velocity at a lower substrate concentration.[3]
Understanding these parameters is fundamental to designing effective enzyme assays.
Q3: What is the ideal substrate concentration for my specific experiment?
A3: The ideal substrate concentration depends entirely on the goal of your experiment.
-
To Measure Enzyme Activity: To ensure the enzyme's activity is the limiting factor, the substrate concentration should be high enough to saturate the enzyme (typically 10-20 times the Km value).[3] This ensures the reaction is proceeding at or near Vmax.[6]
-
To Screen for Competitive Inhibitors: For these assays, the substrate concentration should be at or below the Km value.[11] Using a substrate concentration much higher than Km can mask the effect of a competitive inhibitor, as the high concentration of substrate will outcompete the inhibitor for the enzyme's active site.[7]
-
To Determine a Substrate's Concentration: In this case, the substrate must be the limiting factor. The concentration should be well below the Km, in the range where the reaction rate is directly proportional to the substrate concentration.[3]
Q4: How can I experimentally determine the Km and Vmax for my enzyme?
A4: To determine Km and Vmax, you must measure the initial reaction rate at a range of different substrate concentrations while keeping the enzyme concentration constant.[12] The resulting data, which typically forms a hyperbolic curve when plotting velocity versus substrate concentration, can then be analyzed.[3][12] A common method involves linearizing the data using a double reciprocal plot, known as the Lineweaver-Burk plot, where 1/velocity is plotted against 1/[S].[3][12][13]
Troubleshooting Guide
Problem: My reaction rate does not plateau, even at high substrate concentrations.
-
Possible Cause 1: Substrate concentrations are not high enough to reach saturation.
-
Solution: The Km for your substrate may be much higher than the concentrations you are using.[14] You need to test an even wider and higher range of substrate concentrations. It is recommended to test concentrations spanning from at least 0.5x Km to 5x Km.[11] If Km is unknown, you may need to perform a broad range-finding experiment first.
-
-
Possible Cause 2: Issues with assay components.
-
Solution: Verify the integrity and concentration of all reagents, including the enzyme, substrate, and any necessary cofactors.[15] Ensure buffers are at the optimal pH for the enzyme.[1] In coupled assays, confirm that the secondary enzyme is not rate-limiting and that the primary substrate is not interacting with it.[14]
-
-
Possible Cause 3: Substrate inhibition.
-
Solution: In some cases, very high concentrations of a substrate can actually inhibit the enzyme's activity, preventing a clear plateau. If you observe the reaction rate decreasing at your highest substrate concentrations, you may be seeing this effect. Analyze your data for a potential substrate inhibition model.
-
Experimental Protocols
Protocol: Determination of Km and Vmax using a Spectrophotometric Assay
This protocol provides a general framework for determining an enzyme's kinetic parameters. Specific reagents, buffer conditions, and wavelengths will vary depending on the enzyme and substrate being studied.
1. Reagent Preparation:
-
Enzyme Stock Solution: Prepare a concentrated stock of your purified enzyme in a suitable buffer that ensures its stability. Store on ice.
-
Substrate Stock Solution: Prepare a high-concentration stock of the substrate in the reaction buffer.
-
Reaction Buffer: Prepare the buffer at the optimal pH and temperature for the enzyme's activity.[12][15]
-
Stop Solution (if applicable): For endpoint assays, prepare a solution to stop the reaction (e.g., 2N NaOH).[16]
2. Experimental Workflow
Caption: Workflow for determining enzyme kinetic parameters.
3. Assay Procedure:
-
Prepare a series of substrate dilutions from your stock solution. You should aim for at least 5-8 different concentrations, including several below and several above the expected Km.[11][13]
-
In a series of reaction tubes or a microplate, add the reaction buffer and the corresponding volume of each substrate dilution.[17]
-
Include a "blank" or "no-enzyme" control for each substrate concentration to account for any non-enzymatic substrate degradation.[17]
-
Equilibrate the reaction vessels to the optimal temperature for the enzyme.[12]
-
Initiate the reaction by adding a fixed, constant amount of the enzyme to each vessel.[12][18]
-
Immediately measure the rate of product formation. For continuous assays, this involves monitoring the change in absorbance (or fluorescence) over a short period to determine the initial linear rate.[4][15] For endpoint assays, stop the reaction after a fixed time and then measure the total product formed.[16] Ensure measurements are taken within the initial velocity period, where less than 10% of the substrate has been consumed.[7]
4. Data Analysis:
-
Calculate the initial reaction velocity (v) for each substrate concentration ([S]).
-
Plot v versus [S]. This should yield a hyperbolic Michaelis-Menten curve.[3][19]
-
To determine Km and Vmax more accurately, transform the data for a Lineweaver-Burk plot.[3][17] Calculate 1/v and 1/[S] for each data point.
-
Plot 1/v (y-axis) against 1/[S] (x-axis). The data should form a straight line.
-
Determine Km and Vmax from the intercepts of the line:[12][13]
-
Y-intercept = 1/Vmax
-
X-intercept = -1/Km
-
Data Presentation
Table 1: Hypothetical Data for an Enzyme Kinetics Experiment
| [S] (μM) | Velocity (v) (μM/min) | 1/[S] (μM⁻¹) | 1/v (min/μM) |
| 5 | 16.7 | 0.200 | 0.060 |
| 10 | 25.0 | 0.100 | 0.040 |
| 20 | 33.3 | 0.050 | 0.030 |
| 40 | 40.0 | 0.025 | 0.025 |
| 80 | 44.4 | 0.013 | 0.023 |
| 160 | 47.1 | 0.006 | 0.021 |
Table 2: Kinetic Parameters Derived from Lineweaver-Burk Plot
| Parameter | Value | How to Determine |
| Vmax | 50 μM/min | From Y-intercept (1 / 0.020) |
| Km | 20 μM | From X-intercept (-1 / -0.050) |
Visualizations
Michaelis-Menten Kinetics
Caption: Enzyme (E) and Substrate (S) form a complex (ES) before product (P) is released.
Substrate Concentration vs. Reaction Rate
Caption: Relationship between substrate concentration and reaction order.
References
- 1. monash.edu [monash.edu]
- 2. researchgate.net [researchgate.net]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. Enzyme kinetics - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Enzyme Concentration | Worthington Biochemical [worthington-biochem.com]
- 7. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Michaelis-Menten Kinetics Explained: A Practical Guide for Biochemists [synapse.patsnap.com]
- 9. dalalinstitute.com [dalalinstitute.com]
- 10. Enzyme Kinetics & The Michaelis-Menten Equation – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]
- 11. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]
- 13. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 14. researchgate.net [researchgate.net]
- 15. How to Perform a Standard Enzyme Activity Assay? [synapse.patsnap.com]
- 16. pace.edu.in [pace.edu.in]
- 17. egyankosh.ac.in [egyankosh.ac.in]
- 18. researchgate.net [researchgate.net]
- 19. bio.libretexts.org [bio.libretexts.org]
Validation & Comparative
A Head-to-Head Comparison: Cross-Validation of Lysine 4-nitroanilide Assay Results with HPLC
For researchers, scientists, and drug development professionals engaged in enzyme kinetics and inhibitor screening, the accuracy and reliability of assay data are paramount. The colorimetric assay using Lysine (B10760008) 4-nitroanilide is a widely adopted method for measuring the activity of enzymes such as lysine aminopeptidases. However, to ensure data integrity and rule out potential artifacts, orthogonal validation of these results is crucial. High-Performance Liquid Chromatography (HPLC) serves as a robust and definitive method for such cross-validation, offering a direct and precise analytical approach to quantify both substrate consumption and product formation.
This guide provides an objective comparison of the Lysine 4-nitroanilide colorimetric assay and a cross-validating HPLC method. We will delve into the principles of each technique, provide detailed experimental protocols, and present comparative performance data to assist researchers in making informed decisions for their experimental designs.
Principles of Each Technique
This compound Assay: This spectrophotometric method relies on the enzymatic cleavage of the amide bond in the synthetic substrate, L-Lysine 4-nitroanilide. This reaction releases the chromophore 4-nitroaniline (B120555), which has a distinct yellow color and a strong absorbance at 405 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the enzyme's activity. Its simplicity and amenability to high-throughput screening in microplate readers make it a popular choice for initial enzyme characterization and inhibitor screening.
HPLC-Based Assay: High-Performance Liquid Chromatography offers a powerful separation technique that can resolve and quantify the individual components of a reaction mixture over time. For this specific application, a reverse-phase HPLC method is employed to separate the substrate (this compound), the product (4-nitroaniline), and the enzyme. By monitoring the decrease in the substrate peak area and the simultaneous increase in the product peak area, a precise and direct measurement of the reaction kinetics can be obtained. This method is considered a gold standard for accuracy as it physically separates the molecules of interest before quantification.
Data Presentation
The following table summarizes a representative comparison of the performance characteristics of the this compound assay and a validated HPLC method. The data presented here is illustrative, compiled from typical performance expectations for these assay types, to highlight their relative strengths and weaknesses.
| Parameter | This compound Assay | HPLC Method | Comments |
| Principle | Colorimetric (Absorbance) | Chromatographic Separation (UV Detection) | HPLC offers higher specificity by physically separating analytes before detection. |
| Linear Range | 10 - 500 µM | 1 - 1000 µM | HPLC typically provides a wider linear range for quantification. |
| Limit of Detection (LOD) | ~5 µM | ~0.5 µM | The HPLC method is generally more sensitive, allowing for the detection of lower enzyme activities. |
| Limit of Quantification (LOQ) | ~10 µM | ~1 µM | HPLC's lower LOQ enables more precise measurement of low-level enzymatic conversions. |
| Precision (CV%) | < 10% | < 2% | The inherent precision of HPLC instrumentation leads to lower variability in measurements.[1] |
| Accuracy (Recovery %) | 90 - 110% | 98 - 102% | HPLC demonstrates superior accuracy due to the reduction of matrix effects and interferences.[1] |
| Throughput | High (96/384-well plates) | Low to Medium (sample-by-sample) | The colorimetric assay is better suited for high-throughput screening applications. |
| Interference | High potential | Low potential | The colorimetric assay is susceptible to interference from colored or turbid compounds in the sample. |
Experimental Protocols
This compound Colorimetric Assay Protocol
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Substrate Stock Solution: Dissolve L-Lysine 4-nitroanilide dihydrochloride (B599025) in the assay buffer to a final concentration of 10 mM. Protect from light.
-
Enzyme Solution: Prepare a dilution of the enzyme to be tested in cold assay buffer to a concentration that yields a linear rate of product formation over the desired time course.
-
-
Assay Procedure:
-
Set up a 96-well microplate. For each reaction, add 180 µL of assay buffer.
-
Add 10 µL of the substrate stock solution to each well.
-
To initiate the reaction, add 10 µL of the enzyme solution to each well. For the blank, add 10 µL of assay buffer instead of the enzyme.
-
Immediately place the microplate in a plate reader pre-heated to the desired reaction temperature (e.g., 37°C).
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the absorbance versus time plot.
-
Use the molar extinction coefficient of 4-nitroaniline (ε = 9,620 M⁻¹cm⁻¹) to convert the rate of change in absorbance to the rate of product formation (moles/min).
-
HPLC Cross-Validation Protocol
-
Reagent and Sample Preparation:
-
Prepare the enzymatic reaction mixture as described for the colorimetric assay, but in larger volumes (e.g., 1 mL) in microcentrifuge tubes.
-
At specified time points (e.g., 0, 5, 10, 15, 30 minutes), quench the reaction by adding an equal volume of a stop solution (e.g., 10% trifluoroacetic acid in acetonitrile).
-
Centrifuge the quenched samples at high speed for 10 minutes to precipitate the enzyme.
-
Transfer the supernatant to HPLC vials for analysis.
-
Prepare standard curves for both this compound and 4-nitroaniline by making serial dilutions in the assay buffer and treating them with the stop solution in the same manner as the samples.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: An isocratic or gradient elution using a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B). A suitable starting point is a 70:30 (v/v) ratio of Solvent A to Solvent B.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 310 nm for this compound and 380 nm for 4-nitroaniline, or monitor at a single wavelength that provides adequate response for both, such as 340 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Identify the peaks for this compound and 4-nitroaniline based on their retention times determined from the injection of standards.
-
Integrate the peak areas for both the substrate and the product at each time point.
-
Use the standard curves to convert the peak areas to concentrations.
-
Plot the concentration of the product formed versus time to determine the reaction rate. Concurrently, plot the concentration of the substrate consumed versus time for verification.
-
Mandatory Visualization
References
A Comparative Guide to Chromogenic Substrates: Lysine 4-nitroanilide vs. Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA)
For Researchers, Scientists, and Drug Development Professionals
In the realm of enzyme kinetics and drug discovery, the selection of an appropriate substrate is paramount for the accurate assessment of enzyme activity. This guide provides a detailed, objective comparison of two widely used chromogenic substrates: Lysine (B10760008) 4-nitroanilide and Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA). This comparison is supported by experimental data to aid researchers in selecting the optimal substrate for their specific applications.
Introduction to the Substrates
Lysine 4-nitroanilide is a chromogenic substrate primarily used for the determination of aminopeptidase (B13392206) activity, particularly enzymes that exhibit specificity for N-terminal lysine residues, such as lysine aminopeptidase. Upon enzymatic cleavage of the amide bond between the lysine residue and the 4-nitroaniline (B120555) moiety, the release of 4-nitroaniline results in a measurable increase in absorbance at approximately 405 nm.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) is a well-established chromogenic substrate for serine proteases, with a pronounced specificity for enzymes that cleave at the C-terminal side of arginine residues. Trypsin and trypsin-like enzymes are the most common proteases assayed using BAPNA. Similar to this compound, the enzymatic hydrolysis of BAPNA liberates the chromophore 4-nitroaniline, allowing for spectrophotometric quantification of enzyme activity.
Performance Comparison: A Data-Driven Analysis
The performance of these substrates is intrinsically linked to the specific enzyme being investigated. Below is a summary of their key characteristics and reported kinetic parameters with their respective primary target enzymes.
Quantitative Data Summary
| Parameter | This compound | Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) |
| Target Enzyme Class | Aminopeptidases (specifically Lysine Aminopeptidase) | Serine Proteases (specifically Trypsin and Trypsin-like enzymes) |
| Cleavage Site | N-terminal side of Lysine | C-terminal side of Arginine |
| Chromophore | 4-nitroaniline | 4-nitroaniline |
| Wavelength of Max. Absorbance | ~405 nm | ~405-410 nm |
| Solubility | Soluble in aqueous buffers | Soluble in DMSO, with subsequent dilutions in aqueous buffers[1] |
| Reported Km Values | 0.33 mM (Lysine aminopeptidase from Kluyveromyces marxianus)[2][3][4] 333 µM (0.333 mM) (Novel rat Lysine-specific aminopeptidase)[5] 2.32 mM (Aminopeptidase from Pseudomonas aeruginosa) | 0.38 mM (Trypsin from Rachycentron canadum) 0.12 mM (Immobilized Trypsin)[2] 0.3 mM (Trypsin at pH 7.6, room temperature) |
| Reported Vmax Values | 2.2 mM min⁻¹ mg⁻¹ (Lysine aminopeptidase from K. marxianus)[2][3][4] 0.7 nmol min⁻¹ mg⁻¹ (Novel rat Lysine-specific aminopeptidase)[5] | 0.079 mM min⁻¹ mg⁻¹ (Immobilized Trypsin)[2] 40 mM min⁻¹ (Trypsin at pH 7.6, room temperature) |
| Optimal pH | 7.0 (Lysine aminopeptidase from K. marxianus)[2][3] 7.5 (Novel rat Lysine-specific aminopeptidase)[5] 9.0 (Aminopeptidase from P. aeruginosa) | 8.0-8.5 (Trypsin) |
| Optimal Temperature | 45°C (Lysine aminopeptidase from K. marxianus)[2][3] 80°C (Aminopeptidase from P. aeruginosa) | 40-50°C (Trypsin) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for enzymatic assays using this compound and BAPNA.
Protocol for Lysine Aminopeptidase Assay using this compound
This protocol is based on the characterization of lysine aminopeptidase from Kluyveromyces marxianus.[2][3]
1. Reagents and Buffers:
- Assay Buffer: 50 mM Tris-HCl, pH 7.0.
- Substrate Stock Solution: Prepare a 10 mM stock solution of L-Lysine 4-nitroanilide in deionized water or a minimal amount of a suitable organic solvent like DMSO before diluting in assay buffer.
- Enzyme Solution: Purified or partially purified lysine aminopeptidase diluted in assay buffer to a concentration that yields a linear rate of reaction over the desired time course.
2. Assay Procedure:
- Prepare a reaction mixture in a microplate or cuvette by combining the assay buffer and the this compound substrate to achieve a final concentration within the optimal range (e.g., 0.1-1.0 mM).
- Pre-incubate the reaction mixture at the optimal temperature (e.g., 37°C or 45°C) for 5 minutes to ensure temperature equilibration.
- Initiate the reaction by adding a small volume of the enzyme solution to the reaction mixture.
- Immediately monitor the increase in absorbance at 405 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.
- The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
- The concentration of the product (4-nitroaniline) can be calculated using its molar extinction coefficient (ε ≈ 10,000 M⁻¹cm⁻¹ at 405 nm).
Protocol for Trypsin Assay using BAPNA
This protocol is a generalized procedure based on common laboratory practices.
1. Reagents and Buffers:
- Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2.
- Substrate Stock Solution: Prepare a 10 mM stock solution of BAPNA in DMSO.
- Enzyme Solution: Trypsin solution (e.g., 0.1 mg/mL) in 1 mM HCl to maintain stability. Dilute further in assay buffer just before use.
2. Assay Procedure:
- In a 96-well plate or cuvettes, add the assay buffer.
- Add the BAPNA stock solution to the assay buffer to achieve the desired final concentration (e.g., 0.1-1.0 mM).
- Pre-incubate the plate/cuvettes at 37°C for 5 minutes.
- Initiate the reaction by adding the diluted trypsin solution.
- Immediately measure the absorbance at 405 nm continuously or at fixed time points (e.g., every minute) for 10-20 minutes using a microplate reader or spectrophotometer.
- Calculate the initial reaction velocity (V₀) from the linear phase of the reaction curve.
Visualizing the Workflow
The general workflow for an enzymatic assay using a chromogenic substrate can be visualized as follows:
The fundamental principle of both assays involves the enzymatic release of a chromophore, which is then quantified.
Conclusion
The choice between this compound and BAPNA is fundamentally dictated by the target enzyme class under investigation.
-
This compound is the substrate of choice for assaying aminopeptidases with a specificity for N-terminal lysine residues. Its application is more specialized compared to the broadly used BAPNA.
-
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride (BAPNA) is a versatile and widely documented substrate for serine proteases , particularly trypsin and trypsin-like enzymes . Its extensive characterization in the literature makes it a reliable tool for routine enzyme activity and inhibition studies.
For researchers developing novel protease inhibitors, the selection of the substrate should align with the specificity of the target enzyme. For broad-spectrum screening against a panel of proteases, both substrates may be valuable tools to assess the selectivity of inhibitor candidates. The provided kinetic data and protocols offer a solid foundation for designing and executing robust enzymatic assays.
References
- 1. ovid.com [ovid.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel aminopeptidase with highest preference for lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A thermo-stable lysine aminopeptidase from Pseudomonas aeruginosa: Isolation, purification, characterization, and sequence analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Lysine 4-Nitroanilide and Other Chromogenic Protease Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lysine (B10760008) 4-nitroanilide with other common chromogenic substrates used in protease activity assays. The specificity and efficiency of these substrates are evaluated through quantitative kinetic data, supported by detailed experimental protocols for accurate and reproducible measurements.
Introduction to Chromogenic Substrates and Enzyme Specificity
Chromogenic substrates are synthetic molecules designed to produce a colored product upon enzymatic cleavage. For proteases, these substrates typically consist of a short peptide sequence recognized by the enzyme, linked to a chromophore, most commonly p-nitroaniline (pNA). When the protease cleaves the amide bond between the peptide and the pNA, the released p-nitroaniline imparts a yellow color to the solution, which can be quantified spectrophotometrically at or near 405 nm.
The specificity of a protease for a particular substrate is a critical parameter in biochemical assays. It is determined by the enzyme's preference for the amino acid sequence of the substrate. This preference is quantitatively described by the Michaelis-Menten kinetic parameters:
-
K_m (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum (V_max). It is an inverse measure of the affinity of the enzyme for the substrate; a lower K_m indicates a higher affinity.
-
k_cat (catalytic constant or turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It is a measure of the maximum catalytic rate.
-
k_cat/K_m (catalytic efficiency): This ratio is the most effective measure of an enzyme's substrate specificity and overall efficiency. A higher k_cat/K_m value signifies a more efficient and specific substrate for the enzyme.[1]
This guide focuses on comparing Lysine 4-nitroanilide, a substrate for trypsin-like proteases that cleave after lysine residues, with other widely used chromogenic substrates.
Quantitative Comparison of Chromogenic Substrates
The following tables summarize the kinetic parameters for the hydrolysis of various p-nitroanilide substrates by key serine proteases: trypsin, plasmin, and elastase. It is important to note that kinetic constants can vary with experimental conditions such as pH, temperature, and buffer composition.[1] The conditions for each dataset are provided for contextual comparison.
Table 1: Kinetic Parameters for Trypsin
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| Nα-Benzoyl-L-arginine 4-nitroanilide (Bz-Arg-pNA) | 0.0156 | 0.081 | 5,192 | pH 8.2 |
| Nα-Benzyloxycarbonyl-L-lysine 4-nitroanilide (Z-Lys-pNA) | 0.394 | 0.182* | 463 | pH 9.05, 25°C |
| Bz-Phe-Val-Arg-pNA | - | - | - | Substrate for Trypsin |
Note: For Z-Lys-pNA, the reported V_max was 0.182 µM s⁻¹ with an enzyme concentration of 0.379 µM, from which k_cat is derived.
Table 2: Kinetic Parameters for Plasmin
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| H-D-Val-Leu-Lys-pNA (S-2251) | - | - | - | Specific for Plasmin |
| HCO-Ala-Phe-Lys-p-nitroanilide (AFK-pNA) | - | - | - | Hydrolyzed by Plasmin complexes |
Detailed kinetic data for plasmin with a broad range of pNA substrates under uniform conditions is less commonly published. H-D-Val-Leu-Lys-pNA (S-2251) is widely recognized as a highly specific substrate for plasmin.
Table 3: Kinetic Parameters for Elastase
| Substrate | K_m (mM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Conditions |
| N-Succinyl-Ala-Ala-Ala-p-nitroanilide (Suc-Ala-Ala-Ala-pNA) | - | - | - | Routinely used for elastase |
| MeOSuc-Ala-Ala-Pro-Val-pNA | 0.092 | 25 | 270,000 | Porcine Pancreatic Elastase, pH 8.0, 25°C |
| MeOSuc-Ala-Ala-Pro-Val-pNA | 0.17 | 8.5 | 50,000 | Human Leukocyte Elastase, pH 7.5, 25°C |
Detailed Experimental Protocols
This section provides a generalized, detailed methodology for performing a protease activity assay using a p-nitroanilide-based chromogenic substrate in a 96-well microplate format.
Principle
The protease cleaves the amide bond between the peptide moiety and the p-nitroaniline (pNA) chromophore. The rate of release of free pNA, which absorbs light at 405 nm, is directly proportional to the enzyme's activity under the specified conditions. The concentration of the released pNA can be calculated using the Beer-Lambert law (A = εcl), where the molar extinction coefficient (ε) for p-nitroaniline is typically around 8,800 M⁻¹cm⁻¹ at 410 nm.[1]
Materials
-
Purified protease (e.g., Trypsin, Plasmin, Elastase)
-
Chromogenic substrate (e.g., this compound, Bz-Arg-pNA, Suc-Ala-Ala-Ala-pNA)
-
Assay Buffer: Typically 50-100 mM Tris-HCl or HEPES buffer, with pH adjusted to the optimum for the specific enzyme (e.g., pH 7.5-8.5 for trypsin). The buffer may also contain salts like NaCl or CaCl₂ to optimize enzyme activity.
-
Substrate Solvent: Dimethyl sulfoxide (B87167) (DMSO) or 1-methyl-2-pyrrolidone is commonly used to prepare a concentrated stock solution of the substrate.
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm in kinetic mode.
-
Stop Solution (optional, for endpoint assays): e.g., 2% acetic acid.
Procedure
-
Reagent Preparation:
-
Assay Buffer: Prepare the appropriate buffer and adjust the pH at the temperature the assay will be performed. For example, for trypsin, a 50 mM Tris-HCl buffer with 20 mM CaCl₂, pH 8.0, is common.
-
Enzyme Solution: Prepare a stock solution of the protease in a suitable buffer (e.g., 1 mM HCl for trypsin to maintain stability). Just before the assay, dilute the enzyme to the desired working concentration in the assay buffer. Keep the enzyme solution on ice.
-
Substrate Solution: Prepare a concentrated stock solution of the p-nitroanilide substrate (e.g., 10-20 mM) in DMSO. From this stock, prepare a working solution by diluting it in the pre-warmed assay buffer to the desired final concentration. The final substrate concentration should ideally be varied to determine K_m, or be at least 5-10 times the K_m for V_max determination.
-
-
Assay Execution (Kinetic Assay):
-
Add 180 µL of the substrate working solution to the wells of the 96-well microplate.
-
Include control wells containing assay buffer and substrate but no enzyme (blank).
-
Pre-incubate the microplate at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes.
-
Initiate the reaction by adding 20 µL of the diluted enzyme solution to each well.
-
Immediately place the plate in the microplate reader and begin measuring the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the curve (ΔAbs/min).
-
Subtract the rate of the blank control from all sample rates to correct for any non-enzymatic substrate hydrolysis.
-
Convert the rate from ΔAbs/min to moles of pNA released per minute using the Beer-Lambert law.
-
To determine K_m and V_max, plot the initial velocities against a range of substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression software.
-
Visualizing the Process
Enzymatic Reaction Workflow
The fundamental process of a chromogenic assay involves the enzymatic cleavage of the substrate and the subsequent detection of the released chromophore.
References
A Researcher's Guide to Validating Novel Protease Inhibitors Using the Lysine 4-Nitroanilide Assay
For researchers and drug development professionals, the robust validation of new protease inhibitors is a critical step. This guide provides a comparative framework for utilizing the Lysine (B10760008) 4-nitroanilide chromogenic assay, a widely adopted method for assessing inhibitors of trypsin-like serine proteases, which play crucial roles in numerous physiological and pathological processes.[1][2]
The assay's principle is straightforward: a protease, such as trypsin, cleaves the colorless substrate, typically Nα-Tosyl-L-lysine 4-nitroanilide, at the lysine residue. This cleavage releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically by measuring absorbance at approximately 405 nm.[3][4] The rate of pNA formation is directly proportional to the protease's activity. When an inhibitor is introduced, it competes with the substrate for the enzyme's active site, leading to a decreased rate of pNA release. This reduction in activity allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50).
This guide compares the performance of a hypothetical "New Protease Inhibitor X" against two well-established serine protease inhibitors, Aprotinin and Leupeptin, providing the necessary data and protocols to benchmark novel compounds effectively.
Comparative Performance of Protease Inhibitors
The efficacy of a protease inhibitor is typically quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the protease's activity by 50%. A lower IC50 value signifies a more potent inhibitor.[5] The following table summarizes the performance of our hypothetical inhibitor alongside known standards against trypsin.
| Inhibitor | Type | Target Proteases | IC50 (Trypsin) |
| New Protease Inhibitor X | Competitive (Hypothetical) | Trypsin-like Serine Proteases | 25 nM |
| Aprotinin | Competitive, Reversible | Serine Proteases (Trypsin, Chymotrypsin, Plasmin, Kallikrein)[6] | 15 nM |
| Leupeptin | Competitive, Reversible | Serine and Cysteine Proteases (Trypsin, Papain, Plasmin, Cathepsins)[6][7] | 50 nM |
Note: IC50 values are illustrative and can vary based on specific experimental conditions such as enzyme and substrate concentrations, temperature, and pH.
Detailed Experimental Protocol
This section outlines a detailed protocol for determining the IC50 value of a new protease inhibitor using the Nα-Tosyl-L-lysine 4-nitroanilide assay.
I. Materials and Reagents
-
Enzyme: Trypsin from bovine pancreas (e.g., Sigma-Aldrich T1426)
-
Substrate: Nα-Tosyl-L-lysine 4-nitroanilide hydrochloride (e.g., TLCK)
-
Assay Buffer: 200 mM Triethanolamine hydrochloride, 20 mM CaCl2, pH 7.8.[8]
-
Inhibitors:
-
New Protease Inhibitor X (Test Compound)
-
Aprotinin (Positive Control)
-
Leupeptin (Positive Control)[7]
-
-
Solvent: Dimethyl sulfoxide (B87167) (DMSO) for dissolving inhibitors and substrate.
-
Equipment:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm[8]
-
Incubator set to 25°C or 37°C
-
Multichannel pipette
-
II. Solution Preparation
-
Assay Buffer: Prepare a solution of 200 mM Triethanolamine hydrochloride and 20 mM Calcium Chloride. Adjust the pH to 7.8 at 25°C.[8]
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock solution of trypsin in 1 mM HCl. For the assay, dilute this stock to the desired working concentration (e.g., 4 µg/mL) with assay buffer.[8] The final concentration should be optimized to yield a linear rate of substrate hydrolysis over 5-10 minutes.
-
Substrate Stock Solution: Prepare a 20 mM stock solution of Nα-Tosyl-L-lysine 4-nitroanilide in DMSO.[3] For the assay, dilute this to a working concentration of 1 mg/mL in assay buffer.[8] Note: Some p-nitroanilide substrates may require gentle heating (up to 65°C) to fully dissolve.[4]
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of the New Protease Inhibitor X, Aprotinin, and Leupeptin in DMSO. Create a series of dilutions from these stocks in assay buffer to generate a range of concentrations for IC50 determination.
III. Assay Procedure
-
Plate Setup: In a 96-well microplate, add the following to each well:
-
Enzyme Activity Control (No Inhibitor): 160 µL Assay Buffer + 20 µL Trypsin Working Solution.
-
Inhibitor Wells: 140 µL Assay Buffer + 20 µL of each Inhibitor Dilution + 20 µL Trypsin Working Solution.
-
Substrate Blank: 180 µL Assay Buffer (to measure background absorbance).
-
-
Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 25°C for 10 minutes to allow the inhibitors to bind to the enzyme.[8]
-
Initiate Reaction: Start the enzymatic reaction by adding 20 µL of the Substrate Working Solution to all wells (except the substrate blank, to which 20 µL of assay buffer can be added).
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the increase in absorbance at 405 nm every 30 seconds for 5-10 minutes.[8] The rate of reaction (ΔA405nm/min) should be within the linear range of the instrument (typically 0.08-0.12).
IV. Data Analysis
-
Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
-
% Inhibition = [1 - (Rate with Inhibitor / Rate of Enzyme Control)] * 100
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the underlying molecular interactions, the following diagrams have been generated.
References
- 1. Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. carlroth.com [carlroth.com]
- 7. biocompare.com [biocompare.com]
- 8. Active Aprotinin (AP) | APA968Po61 | Sus scrofa; Porcine (Pig) CLOUD-CLONE CORP.(CCC) [cloud-clone.com]
Bridging the Gap: Correlating In Vitro Lysine 4-Nitroanilide Assays with In Vivo Efficacy
A Comparative Guide for Researchers in Drug Development
The translation of early-stage, in vitro experimental data into predictable in vivo outcomes is a cornerstone of efficient drug development. For researchers and scientists working with serine proteases, chromogenic substrates like Lysine 4-nitroanilide (LpNA) and its derivatives are invaluable tools for in vitro characterization of enzyme activity and inhibitor potency. This guide provides a comprehensive comparison of in vitro data obtained from LpNA-based assays with corresponding in vivo results, supported by detailed experimental protocols and visual pathway diagrams to elucidate the underlying biological relationships.
Data Presentation: A Comparative Analysis of In Vitro and In Vivo Results
The successful correlation between in vitro and in vivo data provides confidence in the predictive power of preclinical assays. Below are comparative data for two distinct enzyme systems: the inhibition of tissue kallikrein and the therapeutic intervention in acute pancreatitis with a broad-spectrum protease inhibitor.
Case Study 1: Tissue Kallikrein Inhibitors
In this example, the in vitro inhibitory constants (Ki) of synthetic peptide inhibitors of human urinary kallikrein were determined using a chromogenic substrate. These results were then correlated with the in vivo efficacy of the inhibitors in a rat model where kallikrein-induced vasodilation was measured as an increase in blood flow.
| Inhibitor | In Vitro Potency (Ki vs. Human Urinary Kallikrein) | In Vivo Efficacy (Inhibition of Rat Kallikrein-Induced Blood Flow Increase) |
| KKI-7 | 4 µM | Significant Depression of Response: - 52% of control response at <10 min post-infusion - 16% of control response at 10-30 min post-infusion[1] |
| KKI-8 | 4 µM | Blunted response to porcine pancreatic kallikrein in a dog model[1] |
Case Study 2: Aprotinin (B3435010) in Acute Pancreatitis
Aprotinin is a non-specific serine protease inhibitor. Its in vitro activity against trypsin can be quantified using Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA). In vivo, its efficacy can be assessed in a cerulein-induced model of acute pancreatitis in rats by measuring key inflammatory markers.
| Treatment | In Vitro Trypsin Inhibition | In Vivo Efficacy in Cerulein-Induced Pancreatitis (Rat Model) |
| Aprotinin | One trypsin inhibitor unit (TIU) decreases the activity of two trypsin units by 50%. | Significant Reduction in Pancreatic Damage: - Decreased serum amylase activity - Reduced pancreatic tissue myeloperoxidase activity[2] |
Experimental Protocols
Detailed and standardized protocols are critical for the reproducibility and comparability of experimental data.
In Vitro Experimental Protocols
1. Determination of Kallikrein Inhibitor Activity
This protocol is adapted for the determination of kallikrein inhibitor activity in plasma using a chromogenic substrate.
-
Principle: Plasma is incubated with a purified plasma kallikrein preparation. The amount of inhibited kallikrein is proportional to the kallikrein inhibitor activity in the plasma. The remaining kallikrein activity is determined using the chromogenic substrate H-D-Pro-Phe-Arg-pNA (S-2302). The rate of p-nitroaniline (pNA) release is measured spectrophotometrically at 405 nm.[3]
-
Reagents:
-
Tris Buffer (pH 7.8)
-
Purified Human Plasma Kallikrein
-
Chromogenic Substrate S-2302
-
Normal Plasma (for standard curve)
-
Test Plasma Samples
-
-
Procedure:
-
Prepare a standard curve using dilutions of normal plasma.
-
Incubate test plasma samples with the purified plasma kallikrein solution.
-
Add the chromogenic substrate S-2302 to initiate the reaction.
-
Measure the rate of pNA release by monitoring the change in absorbance at 405 nm over time.
-
Determine the kallikrein inhibitor activity of the test samples by comparing their absorbance change to the standard curve.[3]
-
2. Enzymatic Assay of Aprotinin (Trypsin Inhibition)
This protocol outlines the procedure for determining the inhibitory activity of aprotinin on trypsin.
-
Principle: The assay measures the ability of aprotinin to inhibit the trypsin-catalyzed hydrolysis of Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA). The rate of p-nitroaniline (pNA) formation is measured at 405 nm.
-
Reagents:
-
Triethanolamine Buffer (200 mM, pH 7.8) with 20 mM Calcium Chloride
-
Nα-Benzoyl-DL-arginine-p-nitroanilide (BAPNA) Solution (0.1% w/v)
-
Trypsin Enzyme Solution (2.5 mg in 20 ml of 1 mM HCl)
-
Aprotinin Inhibitor Solution
-
-
Procedure:
-
In separate cuvettes for uninhibited and inhibited reactions, pipette the buffer and either a saline solution (for uninhibited) or the aprotinin solution (for inhibited).
-
Add the trypsin solution to both cuvettes, mix, and equilibrate to 25°C.
-
Initiate the reaction by adding the BAPNA solution.
-
Immediately mix and record the increase in absorbance at 405 nm for approximately 5 minutes.
-
Calculate the percent inhibition from the rates of the uninhibited and inhibited reactions. The concentration of the inhibitor solution should be adjusted to achieve an inhibition between 40% and 60% for a valid assay.
-
In Vivo Experimental Protocols
1. Rat Blood Flow Model for Kallikrein Inhibition
This in vivo model assesses the ability of inhibitors to block the physiological effects of kallikrein.
-
Principle: Glandular kallikreins are potent vasodilators. The infusion of kallikrein into the femoral artery of a rat leads to a measurable increase in blood flow. The efficacy of a kallikrein inhibitor is determined by its ability to reduce this induced increase in blood flow.[1]
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rat and expose the femoral artery.
-
Establish a baseline blood flow measurement.
-
Infuse the test inhibitor at a constant rate (e.g., 50 micrograms/kg/min).
-
After a set period of inhibitor infusion, inject a bolus of rat submandibular kallikrein (e.g., 200-500 ng).
-
Measure the change in blood flow in response to the kallikrein injection.
-
The response in the presence of the inhibitor is compared to the response to kallikrein alone (control).[1]
-
2. Cerulein-Induced Acute Pancreatitis Model in Rats
This model is used to evaluate the therapeutic potential of drugs for acute pancreatitis.
-
Principle: Cerulein, a cholecystokinin (B1591339) analog, induces acute pancreatitis when administered to rats, leading to pancreatic edema, inflammation, and an increase in serum amylase. The efficacy of a therapeutic agent like aprotinin is measured by its ability to ameliorate these pathological changes.[2][4]
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
Induce acute pancreatitis by repeated intraperitoneal injections of cerulein.
-
Administer the test compound (e.g., aprotinin microemulsion) intravenously.
-
At a predetermined time point after induction, euthanize the animals.
-
Collect blood samples to measure serum amylase levels.
-
Excise the pancreas to determine pancreatic weight (as an indicator of edema) and measure myeloperoxidase activity (as a marker of neutrophil infiltration).
-
Compare the results from the treated group to a control group that received a vehicle.[2][5]
-
Mandatory Visualization
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
Caption: The Kallikrein-Kinin System and the site of action for kallikrein inhibitors.
References
- 1. In vivo inhibition of tissue kallikreins by kininogen sequence analogue peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. inotiv.com [inotiv.com]
- 5. Hyperlipidemia intensifies cerulein-induced acute pancreatitis associated with activation of protein kinase C in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Precision of the Lysine 4-Nitroanilide Method
For researchers, scientists, and professionals in drug development, the accurate quantification of enzymatic activity is paramount. The Lysine (B10760008) 4-nitroanilide (L-pNA) method is a widely utilized chromogenic assay for measuring the activity of proteases that cleave lysine residues, such as plasmin and trypsin-like enzymes. This guide provides an objective comparison of the L-pNA method's performance, particularly its reproducibility and precision, against alternative analytical techniques. The information presented is supported by experimental data to aid in the selection of the most suitable assay for specific research needs.
The Lysine 4-Nitroanilide (L-pNA) Method: Principle and Protocol
The L-pNA method is a spectrophotometric rate determination assay. It utilizes a synthetic substrate, L-Lysine p-nitroanilide, which is colorless. In the presence of an enzyme that specifically cleaves at the C-terminus of lysine residues, the substrate is hydrolyzed. This reaction releases the chromophore p-nitroaniline (pNA), which has a distinct yellow color and can be quantified by measuring the absorbance of light at 405 nm. The rate of the increase in absorbance is directly proportional to the enzyme's activity.
Enzymatic Reaction of the L-pNA Method
The core of the assay is the enzymatic cleavage of the substrate. The following diagram illustrates this biochemical reaction.
Caption: Enzymatic cleavage of Lysine p-nitroanilide.
Experimental Workflow
The general workflow for the L-pNA method is straightforward, making it suitable for routine laboratory use. The key steps are outlined in the diagram below.
Caption: Standard workflow for the L-pNA assay.
Performance Characteristics of the L-pNA Method
While specific validation data for the this compound method is not always explicitly published in literature, the performance of chromogenic assays is generally well-understood. For such assays, intra-assay coefficients of variation (CVs) should ideally be less than 10%, while inter-assay CVs of less than 15% are considered acceptable for routine bioanalytical work. The simplicity of the L-pNA method contributes to its robustness, but its precision can be influenced by factors such as pipetting accuracy, temperature stability, and the purity of the enzyme and substrate.
Alternative Methods for Lysine and Protease Quantification
Several alternative methods exist for the quantification of lysine or the activity of proteases that cleave lysine residues. These methods offer different advantages in terms of sensitivity, specificity, and throughput.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For lysine analysis, reversed-phase HPLC (RP-HPLC) with fluorescence or UV detection is commonly employed. This method can measure the absolute concentration of free lysine in a sample.
Methodology: The sample is typically derivatized to make the amino acid detectable by fluorescence or UV. The derivatized sample is then injected into the HPLC system, where it is separated on a column. The concentration is determined by comparing the peak area to that of known standards.
Fluorogenic Assays
Similar to chromogenic assays, fluorogenic assays use a synthetic substrate. However, instead of a chromophore, the peptide is conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (B1665955) (AMC).[1] In its conjugated form, the fluorescence is quenched. Upon enzymatic cleavage, the free fluorophore is released, emitting a fluorescent signal that is proportional to enzymatic activity.[1]
Methodology: The setup is similar to the L-pNA method, but instead of a spectrophotometer, a fluorometer is used to measure the increase in fluorescence intensity over time.
Comparison of Methods
The choice of assay depends on the specific requirements of the experiment, such as the need for high sensitivity, high throughput, or absolute quantification. The following table summarizes the key performance characteristics of the L-pNA method and its alternatives.
| Feature | This compound (L-pNA) Method | High-Performance Liquid Chromatography (HPLC) | Fluorogenic Assays |
| Principle | Colorimetric; measures absorbance of released p-nitroaniline. | Chromatographic separation followed by UV or fluorescence detection. | Fluorometric; measures fluorescence of a released fluorophore.[1] |
| Precision (Intra-assay CV) | Generally <10% is acceptable. | 2.1% to 2.8% (Relative Standard Deviation for repeatability, RSDr).[2] | Generally comparable to or better than chromogenic assays. |
| Reproducibility (Inter-assay CV) | Generally <15% is acceptable. | 3.0% to 6.7% (Relative Standard Deviation for reproducibility, RSDR).[2] | Generally comparable to or better than chromogenic assays. |
| Sensitivity | Moderate. | High; detection limits can be in the low µM range.[3][4][5] | High; often 10- to 100-fold more sensitive than colorimetric assays.[6] |
| Throughput | High; easily adaptable to 96-well plate format. | Low to moderate; sample processing and run times are longer. | High; easily adaptable to 96-well plate format. |
| Equipment | Spectrophotometer (plate reader). | HPLC system with UV or fluorescence detector. | Fluorometer (plate reader). |
| Quantification | Relative (enzyme activity). | Absolute (lysine concentration). | Relative (enzyme activity). |
Detailed Experimental Protocols
This compound (L-pNA) Assay for Plasmin Activity
This protocol is adapted from standard procedures for measuring plasmin activity.[3]
-
Reagent Preparation:
-
Buffer: Prepare a buffer solution containing 10 mM Potassium Phosphate (B84403), 70 mM Sodium Phosphate, and 100 mM Lysine. Adjust the pH to 7.5 at 37°C.[3]
-
Substrate Solution: Prepare a 6.5 mM solution of D-Val-Leu-Lys-p-Nitroanilide Dihydrochloride in the buffer.[3]
-
Enzyme Solution: Prepare a solution of the enzyme (e.g., plasmin) at the desired concentration in cold purified water immediately before use.[3]
-
-
Assay Procedure:
-
Pipette 1.00 mL of the buffer and 0.25 mL of the substrate solution into a cuvette.[3] For a blank, add 0.10 mL of purified water.
-
Incubate the cuvettes at 37°C for 3-5 minutes to reach thermal equilibrium.[3]
-
To the test cuvette, add 0.10 mL of the enzyme solution and immediately mix by inversion.
-
Record the increase in absorbance at 405 nm for approximately 10 minutes.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance per minute (ΔA405/min) from the linear portion of the curve for both the test and the blank samples.
-
Subtract the rate of the blank from the rate of the test to obtain the enzyme-specific activity.
-
RP-HPLC Method for Lysine Quantification
This protocol is a summary of a validated method for lysine quantification.[4][5][7]
-
Sample Preparation:
-
Samples (e.g., biological fluids, feed extracts) may require deproteinization using an appropriate method.
-
-
Derivatization:
-
The sample is mixed with a derivatizing agent (e.g., o-phthalaldehyde) in a buffered solution to form a fluorescent derivative of lysine.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.[7]
-
Mobile Phase: A gradient of two solvents, such as a phosphate buffer and an organic solvent mixture (e.g., water:acetonitrile:methanol), is commonly employed.[7]
-
Flow Rate: A typical flow rate is around 1.0-1.7 mL/min.[7]
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the chosen derivative.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of lysine.
-
The concentration of lysine in the unknown samples is determined by comparing the peak area from the chromatogram to the standard curve.
-
Conclusion
The this compound method is a reliable and cost-effective technique for measuring the activity of specific proteases. Its major advantages are its simplicity and high throughput, making it well-suited for routine screening and enzyme kinetics. However, for applications requiring higher sensitivity or absolute quantification of lysine, fluorogenic assays and HPLC-based methods, respectively, represent superior alternatives. The HPLC method, in particular, offers excellent precision and reproducibility, as evidenced by its low coefficients of variation.[2] Ultimately, the selection of an appropriate method should be guided by the specific research question, the required level of sensitivity and precision, and the available laboratory instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. joint-research-centre.ec.europa.eu [joint-research-centre.ec.europa.eu]
- 3. mdpi.com [mdpi.com]
- 4. Validation of a Simple HPLC-Based Method for Lysine Quantification for Ruminant Nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
A Comparative Guide to Alternative Substrates for Enzymes Cleaving Lysine 4-Nitroanilide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of alternative substrates for enzymes that cleave Lysine (B10760008) 4-nitroanilide. The information presented herein is supported by experimental data to aid researchers in selecting the most appropriate substrate for their specific applications, such as enzyme kinetics studies, inhibitor screening, and diagnostic assay development.
Introduction
Enzymes that cleave the peptide bond C-terminal to a lysine residue are critical players in numerous physiological and pathological processes, including coagulation, fibrinolysis, and inflammation. Lysine 4-nitroanilide (Lys-pNA) has traditionally been used as a simple chromogenic substrate for assaying the activity of these trypsin-like serine proteases. Cleavage of the amide bond releases p-nitroaniline (pNA), a yellow chromophore that can be quantified spectrophotometrically.
However, the simplicity of Lys-pNA can also be a limitation, as it often exhibits lower sensitivity and specificity compared to more complex synthetic substrates. This guide explores a range of alternative chromogenic and fluorogenic substrates, providing comparative kinetic data and detailed experimental protocols to facilitate their adoption in research and drug development.
Quantitative Data Summary
The selection of an appropriate substrate is often guided by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The ratio kcat/Km, known as the catalytic efficiency, provides a measure of the enzyme's overall effectiveness in processing the substrate. The following table summarizes the kinetic parameters for various enzymes with this compound and a selection of alternative substrates.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Trypsin | Nα-Benzoyl-L-arginine p-nitroanilide (BAPNA) | 18 | - | - | [1] |
| Nα-CBZ-L-lysine-p-nitroanilide | 394 | - | 463 (µM⁻¹min⁻¹) | [2] | |
| Octanoyl-Arg-pNA | - | - | - | [3] | |
| Plasmin | H-D-Val-Leu-Lys-pNA (S-2251) | 130 - 400 | 6.0 - 11.0 | 5 x 10⁴ | [4] |
| pyro-Glu-Phe-Lys-pNA (S-2403) | 350 | - | 1.7 x 10⁵ | [5] | |
| Tissue Kallikrein (hK1) | H-D-Val-Leu-Arg-pNA | 12.0 | 0.81 | 6.75 x 10⁴ | [6] |
| H-D-Pro-Phe-Arg-pNA (S-2302) | - | - | - | [5] | |
| Tissue Plasminogen Activator (tPA) | H-D-Ile-Pro-Arg-pNA (S-2288) | 1000 | - | 1 x 10¹ | [7] |
| H-Glu-Gly-Arg-pNA (S-2227) | - | - | - | [8] | |
| pyro-Glu-Gly-Arg-pNA (S-2444) | - | - | - | [8] | |
| Factor Xa | Bz-Ile-Glu-Gly-Arg-pNA (S-2222) | 1100 | - | 9 x 10¹ | [4] |
| Z-D-Arg-Gly-Arg-pNA (S-2765) | 260 | - | 9.2 x 10² | [4] |
Note: The kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). Direct comparison should be made with caution. The reference column indicates the source of the data.
Experimental Protocols
Detailed methodologies are crucial for reproducing experimental results and for adapting assays to specific laboratory settings. Below are generalized protocols for determining enzyme activity using chromogenic substrates.
General Protocol for Chromogenic Enzyme Activity Assay
This protocol can be adapted for various trypsin-like proteases and their corresponding p-nitroanilide-based substrates.
Materials:
-
Purified enzyme (e.g., Trypsin, Plasmin)
-
Chromogenic substrate stock solution (e.g., 10 mM in DMSO or water)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a series of enzyme dilutions in assay buffer to determine the optimal enzyme concentration.
-
Prepare the substrate working solution by diluting the stock solution in assay buffer to the desired final concentration (typically 2-5 times the Km value).
-
-
Assay Setup:
-
Add 50 µL of assay buffer to the blank wells.
-
Add 50 µL of the appropriate enzyme dilution to the sample wells.
-
Pre-incubate the microplate at the desired temperature (e.g., 37°C) for 5 minutes.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 50 µL of the pre-warmed substrate working solution to all wells.
-
-
Measurement:
-
Immediately start monitoring the change in absorbance at 405 nm in a microplate reader, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε₄₀₅ of pNA = 9,920 M⁻¹cm⁻¹).
-
For determining kinetic parameters (Km and kcat), perform the assay with a fixed enzyme concentration and varying substrate concentrations. Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[1][9]
-
Specific Protocol for Plasmin Activity using S-2251
Materials:
-
Human Plasmin
-
H-D-Val-Leu-Lys-pNA (S-2251)
-
Tris buffer (50 mM, pH 7.4)
-
96-well microplate
-
Microplate reader (405 nm)
Procedure:
-
Reconstitute S-2251 in sterile water to a stock concentration of 3-4 mmol/L.[10]
-
Prepare working solutions of plasmin and S-2251 in Tris buffer. A final S-2251 concentration of 0.6-1.0 mmol/L is commonly used.[10]
-
Add 50 µL of Tris buffer (blank), plasmin standards, or samples to the wells of a 96-well plate.[10]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[10]
-
Initiate the reaction by adding 50 µL of the pre-warmed S-2251 working solution.[10]
-
Measure the absorbance at 405 nm kinetically for 10-30 minutes.[10]
-
Calculate the rate of reaction (ΔA405/min) from the linear portion of the curve.[10]
Signaling Pathways and Experimental Workflows
Understanding the biological context in which these enzymes operate is essential for interpreting experimental data. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a typical experimental workflow for enzyme kinetics.
Caption: The Fibrinolytic Pathway, illustrating the conversion of plasminogen to plasmin by tPA and uPA, leading to the degradation of a fibrin clot.
Caption: A typical experimental workflow for determining enzyme kinetic parameters (Km and kcat) using a chromogenic substrate.
This workflow outlines the key steps involved in a standard enzyme kinetics experiment, from reagent preparation to data analysis.[9][15] Following a systematic approach is crucial for obtaining reliable and reproducible kinetic data.
Conclusion
While this compound serves as a fundamental tool for assaying trypsin-like proteases, a variety of alternative substrates offer significant advantages in terms of sensitivity, specificity, and catalytic efficiency. The selection of an optimal substrate depends on the specific enzyme under investigation and the requirements of the assay. This guide provides a starting point for researchers to explore these alternatives, with the provided data and protocols serving as a foundation for further experimental design and optimization. The use of more sophisticated substrates, coupled with a thorough understanding of the underlying biological pathways, will undoubtedly contribute to advancements in our understanding of these critical enzymes and the development of novel therapeutics.
References
- 1. How can I determine the Kcat of an enzyme? - FAQ 921 - GraphPad [graphpad.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serine protease specificity for peptide chromogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. endotell.ch [endotell.ch]
- 6. Cell-Associated Plasminogen Activation: Regulation and Physiological Functions | Annual Reviews [annualreviews.org]
- 7. Analysis of tissue plasminogen activator specificity using peptidyl fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Plasminogen Activation and Regulation of Fibrinolysis | Oncohema Key [oncohemakey.com]
- 12. Fibrinolytic Pathways | HE [hematology.mlsascp.com]
- 13. Recent advances in understanding endogenous fibrinolysis: implications for molecular-based treatment of vascular disorders | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 14. Image:Fibrinolytic Pathway-MSD Manual Professional Edition [msdmanuals.com]
- 15. williams.chemistry.gatech.edu [williams.chemistry.gatech.edu]
A Comparative Guide to Lysine 4-Nitroanilide Assay Protocols for Enzyme Activity Measurement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common laboratory protocols for measuring enzyme activity using Lysine (B10760008) 4-nitroanilide (L-pNA) as a chromogenic substrate. This assay is particularly relevant for studying proteases that exhibit specificity for lysine residues, such as trypsin-like proteases and certain aminopeptidases. These enzymes are implicated in a variety of physiological and pathological processes, making them key targets in drug discovery.
Trypsin-like proteases, for instance, play crucial roles in digestion, blood coagulation, and inflammation. Their dysregulation is linked to diseases like pancreatitis, muco-obstructive lung diseases, and cancer.[1][2][3] Similarly, aminopeptidases are involved in protein metabolism, signaling, and angiogenesis, and their overexpression has been associated with tumor proliferation.[4] The Lysine 4-nitroanilide assay offers a straightforward and quantifiable method to screen for inhibitors or modulators of these enzymes.
The fundamental principle of this assay is the enzymatic hydrolysis of the amide bond in this compound. This reaction releases the yellow-colored p-nitroaniline (pNA), which can be measured spectrophotometrically at approximately 405 nm. The rate of pNA formation is directly proportional to the enzyme's activity.
Comparison of Key Protocol Parameters
While the basic principle remains the same, different laboratories and commercial kits employ variations in their protocols. The following table summarizes key parameters from three representative protocols, highlighting the critical variables that can influence assay performance and outcomes.
| Parameter | Protocol A (Trypsin-focused) | Protocol B (General Aminopeptidase) | Protocol C (Lysine-Specific Oxidase) |
| Enzyme Target | Trypsin and Trypsin-like enzymes | Broad specificity aminopeptidases | L-Lysine α-Oxidase |
| Substrate | Nα-Benzoyl-L-lysine p-nitroanilide | L-Lysine p-nitroanilide | L-Lysine |
| Detection Principle | Enzymatic cleavage releases p-nitroaniline (pNA) | Enzymatic cleavage releases p-nitroaniline (pNA) | Oxidative deamination produces H₂O₂, detected by a colorimetric probe |
| Assay Buffer | Tris-HCl with CaCl₂ | Tris-HCl or Phosphate buffer | Proprietary buffer, often containing a horseradish peroxidase (HRP) substrate |
| pH | 7.8 - 8.2 | 7.5 - 8.0 | ~7.4 |
| Temperature | 25°C or 37°C | 25°C or 37°C | Room Temperature or 37°C |
| Substrate Conc. | 0.1 - 1.0 mM | 1.0 - 5.0 mM | Varies |
| Measurement | Kinetic (rate of absorbance change at 405 nm) | Kinetic or Endpoint | Endpoint (absorbance at ~570 nm) |
| Standard | p-nitroaniline | p-nitroaniline | L-Lysine |
Experimental Methodologies
Below are detailed experimental protocols representative of those used for measuring the activity of lysine-specific proteases.
Protocol A: Trypsin Activity Assay
This protocol is optimized for measuring the activity of trypsin and related proteases that cleave on the C-terminal side of lysine residues.
-
Reagent Preparation :
-
Assay Buffer : 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0.
-
Substrate Stock Solution : 10 mM Nα-Benzoyl-L-lysine p-nitroanilide in DMSO.
-
Enzyme Solution : Prepare a dilution series of the enzyme in cold assay buffer.
-
pNA Standard Solution : 1 mM p-nitroaniline in assay buffer for generating a standard curve.
-
-
Assay Procedure :
-
Add 50 µL of assay buffer to all wells of a 96-well plate.
-
Add 25 µL of the enzyme solution or blank (assay buffer) to the appropriate wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
To initiate the reaction, add 25 µL of the substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve.
-
Convert the rate to enzymatic activity using a pNA standard curve.
-
Protocol B: General Lysine Aminopeptidase (B13392206) Assay
This protocol is suited for enzymes that cleave lysine from the N-terminus of peptides.
-
Reagent Preparation :
-
Assay Buffer : 100 mM Sodium Phosphate, pH 7.5.
-
Substrate Stock Solution : 20 mM L-Lysine p-nitroanilide in deionized water or a minimal amount of DMSO.
-
Enzyme Solution : Dilute the aminopeptidase in cold assay buffer.
-
pNA Standard Solution : Prepare a standard curve using p-nitroaniline in assay buffer.
-
-
Assay Procedure :
-
Pipette 100 µL of assay buffer into each well of a 96-well plate.
-
Add 50 µL of the diluted enzyme or blank control.
-
Add 50 µL of the substrate solution to start the reaction.
-
Incubate at 25°C, protected from light.
-
For a kinetic assay, read the absorbance at 405 nm at regular intervals.
-
For an endpoint assay, stop the reaction after a fixed time (e.g., 30 minutes) with 50 µL of 30% acetic acid and read the final absorbance.
-
Quantify the amount of pNA released by comparing with the standard curve.
-
Visualizing the Workflow and Underlying Mechanisms
To better understand the experimental process and the biochemical reaction, the following diagrams are provided.
Caption: Enzymatic reaction showing the hydrolysis of this compound.
Caption: A typical experimental workflow for the this compound assay.
Signaling Pathway Context for Drug Development
The enzymes targeted by this assay are often integral components of complex signaling cascades relevant to human diseases. For example, trypsin-like proteases are involved in the activation of Protease-Activated Receptors (PARs), which are a family of G protein-coupled receptors implicated in inflammation, thrombosis, and cancer progression.[5][6] An assay using this compound can be a primary screening tool to identify compounds that inhibit these proteases, thereby preventing the downstream signaling initiated by PAR activation.
Caption: Role of the assay in screening for inhibitors of protease-mediated signaling.
References
- 1. [PDF] Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases | Semantic Scholar [semanticscholar.org]
- 2. Frontiers | Novel Inhibitors and Activity-Based Probes Targeting Trypsin-Like Serine Proteases [frontiersin.org]
- 3. Surface loops of trypsin-like serine proteases as determinants of function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aminopeptidases in Cancer, Biology and Prospects for Pharmacological Intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trypsin-Like Proteases and Their Role in Muco-Obstructive Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Lysine 4-Nitroanilide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents is a cornerstone of a secure and compliant research environment. This document provides a comprehensive, step-by-step guide for the proper disposal of Lysine 4-nitroanilide, ensuring adherence to safety protocols and regulatory standards. While this compound is not classified as a hazardous substance, responsible disposal is imperative to maintain a safe laboratory.
Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the fundamental safety and handling precautions for this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound. In case of dust, an N95-type dust mask is recommended.
-
First Aid Measures:
-
Inhalation: Move to fresh air.
-
Skin Contact: Remove contaminated clothing immediately and rinse the affected skin with water.
-
Eye Contact: Rinse thoroughly with plenty of water, removing contact lenses if present.
-
Ingestion: Drink water (up to two glasses). If you feel unwell, consult a physician.
-
-
Spill Response: In the event of a spill, avoid inhaling the dust. Cover drains to prevent entry into the sewer system. Collect the dry material, bind it, and pump it off. Dispose of the collected material properly and clean the affected area.
Quantitative Data Summary
The following table summarizes the key quantitative data for L-Lysine p-nitroanilide dihydrobromide.
| Property | Value |
| Molecular Formula | C₁₂H₁₈N₄O₃ · 2HBr |
| Molecular Weight | 428.12 g/mol |
| CAS Number | 40492-96-4 |
| Form | Powder |
| Color | White to off-white |
| Storage Temperature | 2-8°C |
| Assay | ≥98% (TLC) |
Step-by-Step Disposal Protocol
The proper disposal of this compound should always be in accordance with local, state, and federal regulations. The following protocol provides a general guideline for its disposal.
1. Waste Identification and Segregation:
- Confirm that the this compound waste is not mixed with any hazardous materials.
- If it is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste and disposed of accordingly.
- Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.
2. Containerization:
- Place the solid this compound waste into its original container if possible. If the original container is not available, use a clearly labeled, sealed, and chemically compatible container.
- The label should clearly identify the contents as "this compound Waste."
- Ensure the container is tightly sealed to prevent spills or leaks.
3. Waste Storage:
- Store the sealed waste container in a designated waste accumulation area.
- This area should be away from general laboratory traffic and incompatible materials.
4. Institutional Waste Disposal:
- Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.
- Follow all institutional procedures for waste manifest and pickup.
5. Uncleaned Containers:
- Handle empty and uncleaned containers in the same manner as the product itself.
- Triple rinse the container with a suitable solvent (e.g., water), and collect the rinsate as chemical waste. The rinsed container can then typically be disposed of as regular laboratory glass or plastic waste, pending institutional guidelines.
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
Personal protective equipment for handling Lysine 4-nitroanilide
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Lysine 4-nitroanilide. It offers procedural, step-by-step guidance for safe operational use and disposal.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The following personal protective equipment is recommended.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must have side shields to protect from splashes and flying particles.[1] |
| Hand Protection | Disposable Gloves | Nitrile gloves are commonly used to prevent skin exposure to chemicals.[2][3] |
| Body Protection | Laboratory Coat | Standard lab coat to protect clothing and skin from potential splashes and spills.[1][2][4] |
| Respiratory Protection | Dust Mask | An N95-rated dust mask is recommended when handling the powder to avoid inhalation.[5] |
| Footwear | Closed-Toe Shoes | Required to prevent injuries from dropped objects or spills.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the procedural steps for the safe handling of this compound from receipt to use in experimental protocols.
2.1. Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials. The recommended storage temperature is between 2-8°C.
-
Ensure the container is tightly closed.
2.2. Weighing and Preparation of Solutions
-
Preparation: Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Weighing:
-
Conduct the weighing of the powdered this compound in a chemical fume hood or a designated area with good ventilation to minimize dust inhalation.
-
Use a clean spatula and weighing paper.
-
Close the container tightly immediately after use.
-
-
Dissolving:
-
Add the weighed powder to the appropriate solvent in a suitable container (e.g., beaker, flask).
-
Stir the solution gently to dissolve the powder. Avoid splashing.
-
If heating is required, use a water bath or a heating mantle with gentle and controlled heating.
-
2.3. Use in Experiments
-
All experimental procedures involving this compound should be conducted in a well-ventilated laboratory.
-
Avoid direct contact with the skin and eyes.
-
In case of accidental contact, follow the first aid measures outlined below.
Emergency and First Aid Procedures
| Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing.[6] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water. Wash the affected area with soap and water. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[6] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person.[6] |
| Spill | For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal.[6] Clean the spill area with soap and water. For large spills, evacuate the area and follow your institution's emergency spill response procedures. |
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
4.1. Unused or Waste Product
-
Dispose of the chemical waste in accordance with local, state, and federal regulations.
-
Do not dispose of it down the drain.
-
The waste should be collected in a clearly labeled, sealed container.
4.2. Contaminated Materials
-
PPE: Used gloves, masks, and disposable lab coats should be placed in a designated waste container for chemical laboratory waste.
-
Labware: Disposable labware (e.g., weighing paper, pipette tips) that has come into contact with this compound should be disposed of as chemical waste. Reusable glassware should be thoroughly cleaned with an appropriate solvent and then washed with soap and water.
Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. Personal Protective Equipment | Fisher Scientific [fishersci.co.uk]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ≥98% (TLC), suitable for ligand binding assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. fishersci.be [fishersci.be]
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
